RNA recruiter-linker 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H36N4O7 |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
7-piperazin-1-yl-3-[7-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]imidazo[1,2-a]pyridin-2-yl]chromen-2-one |
InChI |
InChI=1S/C31H36N4O7/c1-2-11-37-12-13-38-14-15-39-16-17-40-18-19-41-26-5-8-35-23-28(33-30(35)22-26)27-20-24-3-4-25(21-29(24)42-31(27)36)34-9-6-32-7-10-34/h1,3-5,8,20-23,32H,6-7,9-19H2 |
InChI Key |
JLBNSOOSAQIJCI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of RNA Recruiter-Linker 1 (as part of C5-RIBOTAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the mechanism of action of RNA recruiter-linker 1, a critical component of the ribonuclease-targeting chimera (RIBOTAC) known as C5-RIBOTAC. This innovative molecule is designed to specifically target and induce the degradation of the SARS-CoV-2 viral RNA genome. By hijacking a key component of the innate immune system, RNase L, C5-RIBOTAC represents a promising strategy for antiviral therapy. This document details the molecular interactions, signaling pathways, quantitative data, and experimental methodologies underpinning its function.
Core Mechanism of Action: Targeted RNA Degradation
The fundamental mechanism of C5-RIBOTAC, which incorporates this compound, is the targeted degradation of a specific viral RNA sequence. This process is achieved through a bifunctional design: one part of the molecule specifically binds to the target RNA, while the other part recruits a cellular ribonuclease to cleave it.
The Bifunctional Nature of C5-RIBOTAC
C5-RIBOTAC is a chimeric molecule composed of two key moieties connected by a linker:
-
RNA-binding module (C5): This small molecule is designed to bind with high affinity and selectivity to a conserved structural element within the SARS-CoV-2 genome, specifically the attenuator hairpin of the frameshifting element (FSE). The FSE is crucial for the translation of viral polyproteins.
-
RNase L-recruiting module (incorporating this compound): This heterocyclic moiety is responsible for engaging the endogenous ribonuclease L (RNase L), a key enzyme in the host's antiviral innate immune response.
The "this compound" as a standalone entity is the RNA ligand-linker component that facilitates the connection to the RNase L recruiting heterocycle and ensures the proper spatial orientation for the subsequent enzymatic recruitment.
The Signaling Pathway of RNase L Recruitment and Activation
The action of C5-RIBOTAC initiates a cascade of events leading to the destruction of the viral RNA. This pathway can be visualized as follows:
Pathway Description:
-
Binding to Target RNA: The C5 moiety of C5-RIBOTAC selectively binds to the attenuator hairpin of the SARS-CoV-2 frameshifting element.
-
Recruitment of RNase L: The RNase L-recruiting module of C5-RIBOTAC engages an inactive monomer of endogenous RNase L.
-
Proximity-Induced Dimerization: By bringing an RNase L monomer into close proximity with the viral RNA, a ternary complex is formed. This proximity facilitates the dimerization of RNase L, a conformational change that is essential for its activation.
-
Activation and Catalytic Cleavage: The dimerized RNase L becomes catalytically active and cleaves the target viral RNA at specific sites.
-
Subsequent Degradation: The cleaved RNA fragments are subsequently degraded by cellular exonucleases, leading to the elimination of the viral genome and inhibition of viral replication.
Quantitative Data
The efficacy of C5-RIBOTAC and its components has been quantified through various biophysical and cellular assays.
| Parameter | Molecule | Value | Assay | Reference |
| Binding Affinity (Kd) | C5 | 11 ± 3.8 nM | Microarray-based binding assay | [1][2][3][4] |
| Potency Enhancement | C5-RIBOTAC vs. C5 | ~10-fold increase | Luciferase Reporter Assay | [2][5] |
| Frameshifting Inhibition | C5 (at 2 µM) | ~25% reduction | Dual-Luciferase Reporter Assay | [5] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of C5-RIBOTAC are provided below.
Dual-Luciferase Reporter Assay for Frameshifting Efficiency
This assay is used to determine the effect of compounds on the frameshifting efficiency of the SARS-CoV-2 FSE.
Detailed Steps:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Cells are seeded in 96-well plates and transfected with a dual-luciferase reporter plasmid containing the SARS-CoV-2 FSE sequence between the Renilla and Firefly luciferase genes using a suitable transfection reagent (e.g., Lipofectamine).
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing the desired concentrations of C5, C5-RIBOTAC, or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for an additional 24-48 hours.
-
Cell Lysis and Luciferase Measurement: The cells are lysed, and the activities of both Firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The frameshifting efficiency is calculated as the ratio of Firefly to Renilla luciferase activity, normalized to the vehicle-treated control.
RT-qPCR for Measuring RNA Degradation
This method quantifies the levels of the target viral RNA to assess the degradation efficiency of C5-RIBOTAC.
Detailed Steps:
-
Cell Treatment and RNA Isolation: HEK293T cells expressing the target RNA are treated with C5-RIBOTAC or a control. Total RNA is then extracted using a commercial RNA isolation kit.
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the SARS-CoV-2 FSE and a reference housekeeping gene (e.g., GAPDH). A fluorescent dye (e.g., SYBR Green) is used to monitor the amplification of DNA in real-time.
-
Data Analysis: The relative abundance of the target RNA is calculated using the comparative CT (ΔΔCT) method, normalizing the target RNA levels to the housekeeping gene and comparing the treated samples to the untreated controls.
Synthesis of C5-RIBOTAC
The synthesis of C5-RIBOTAC involves the coupling of the RNA-binding molecule C5 to the RNase L recruiter via a linker. The specific details of the multi-step synthesis, purification, and characterization (e.g., by NMR and mass spectrometry) would be found in the supplementary information of the primary research publication. The general scheme involves standard organic chemistry reactions to form an amide bond between the carboxylic acid functionality on the C5 molecule and an amine on the linker of the RNase L recruiter.
Conclusion
This compound, as an integral part of C5-RIBOTAC, enables a novel and potent mechanism for combating SARS-CoV-2. By specifically targeting the viral RNA and recruiting the host's own RNase L for its destruction, this approach offers high specificity and the potential for catalytic turnover. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development in the field of RNA-targeting therapeutics. This technology holds significant promise for the development of new antiviral agents and for targeting other disease-associated RNAs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
The Discovery and Development of RNA Recruiter-Linker 1: A Technical Guide to a Novel Antiviral Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of the SARS-CoV-2 virus spurred an urgent need for innovative antiviral therapies. One promising approach has been the development of small molecules that can specifically target and induce the degradation of the viral RNA genome. This technical guide provides an in-depth overview of the discovery and development of a key player in this strategy: a class of molecules functioning as "RNA recruiter-linker 1". These molecules are integral components of Ribonuclease Targeting Chimeras (RIBOTACs), a novel modality designed to co-opt the host's innate immune machinery to destroy viral RNA. This document details the mechanism of action, key quantitative data, experimental protocols, and the underlying signaling pathways of these pioneering antiviral candidates.
Introduction: Targeting the SARS-CoV-2 RNA Genome
The SARS-CoV-2 genome is a single-stranded positive-sense RNA molecule that contains structured regions essential for viral replication and protein translation.[1] These structured RNA elements present viable targets for small-molecule therapeutics. A key regulatory region is the frameshifting element (FSE), which controls the translation of viral polyproteins crucial for viral propagation.[2] The discovery of small molecules that can bind to these conserved RNA structures and modulate their function opened a new avenue for antiviral drug development.
The concept of RIBOTACs builds upon this by linking an RNA-binding molecule to a moiety that recruits a host ribonuclease, specifically RNase L, to the viral RNA target.[1][3] RNase L is an interferon-inducible endonuclease that, upon activation, cleaves single-stranded RNA, playing a critical role in the innate antiviral response. By bringing RNase L into proximity with the viral genome, RIBOTACs can trigger its targeted degradation.
"this compound" in this context refers to the RNA-binding small molecule coupled to a linker, which is then attached to the RNase L recruiting element. This guide will focus on the discovery and characterization of these molecules, with a primary focus on the well-documented C5-RIBOTAC and related coumarin-based compounds.
Discovery and Mechanism of Action
The development of this compound for targeting SARS-CoV-2 was pioneered by the laboratory of Matthew Disney at The Scripps Research Institute.[1][4] The initial step involved screening a library of drug-like small molecules for their ability to bind to a structurally conserved attenuator hairpin within the SARS-CoV-2 FSE.[2]
Identification of the RNA-Binding Moiety (C5)
Through a microarray screen of an RNA-focused library, a small molecule designated C5 was identified as a potent binder to the attenuator hairpin of the SARS-CoV-2 FSE.[5] C5 was shown to selectively bind to a 1 × 1 nucleotide UU internal loop within the hairpin, a feature absent in the corresponding region of the SARS-CoV genome, conferring selectivity.[2][6] Binding of C5 to the attenuator hairpin stabilizes the structure and impairs the frameshifting process, thereby reducing the translation of viral proteins.[2][6]
Development of the C5-RIBOTAC
To enhance the antiviral potency of C5, it was converted into a RIBOTAC by conjugating it to a heterocyclic molecule known to recruit RNase L.[2][6] This chimeric molecule, named C5-RIBOTAC , functions by a dual mechanism: the C5 portion acts as a high-affinity anchor to the viral RNA, while the other end recruits and activates endogenous RNase L.[2][6] This induced proximity leads to the enzymatic cleavage and subsequent degradation of the entire viral RNA genome, a more potent mechanism than simply inhibiting frameshifting.[2][6] This strategy was shown to increase the bioactivity of the compound by at least 10-fold.[6][7][8]
Coumarin-Based RNA Recruiter-Linkers
Further research has identified other small molecules that bind to different structured regions of the SARS-CoV-2 RNA. A series of coumarin (B35378) derivatives, including C30 and C34 , were found to bind with high affinity to a four-way RNA helix known as SL5 in the 5' untranslated region (UTR) of the viral genome.[9][10] These coumarin-based binders were also developed into RIBOTACs, such as C64 , demonstrating potent viral RNA degradation and inhibition of viral replication in cellular models.[9][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for the binding and activity of the discussed RNA recruiter-linkers and their corresponding RIBOTACs.
| Compound | Target RNA | Binding Affinity (Kd) | Reference |
| C5 | SARS-CoV-2 FSE Attenuator Hairpin | 11 ± 3.8 nM | [2][5][6] |
| C30 | SARS-CoV-2 5' UTR SL5 | 0.22 µM | [9] |
| C34 | SARS-CoV-2 5' UTR SL5 | 0.14 µM | [9] |
Table 1: Binding Affinities of RNA-Binding Small Molecules.
| Compound | Assay | Metric | Value | Cell Line | Reference |
| C5 | Frameshifting Inhibition | ~25% reduction | 2 µM | HEK293T | [6][12] |
| C5-RIBOTAC | Renilla Luciferase Activity | ~25% reduction | 0.2 µM | HEK293T | [6] |
| C5-RIBOTAC | Viral RNA Degradation | ~50% reduction | 8 µM | Model cell system | [9] |
| C64 (Coumarin-based RIBOTAC) | Viral RNA Degradation | Robust degradation | 1 µM | Cellular models | [9] |
| C64 (Coumarin-based RIBOTAC) | Virus Replication Inhibition | Inhibition observed | 20 µM | A549-ACE2 | [9] |
Table 2: In Vitro and Cellular Activity of RNA Recruiter-Linkers and RIBOTACs.
Signaling Pathway and Experimental Workflow Diagrams
RIBOTAC Mechanism of Action
Caption: Mechanism of action of C5-RIBOTAC in inducing the degradation of SARS-CoV-2 RNA.
Dual-Luciferase Reporter Assay Workflow
Caption: Workflow for the dual-luciferase reporter assay to measure frameshifting inhibition.
cgSHAPE-seq Experimental Workflow
Caption: Workflow for identifying RNA-ligand binding sites using cgSHAPE-seq.
Experimental Protocols
Dual-Luciferase Reporter Assay for Frameshifting[13][14][15]
This assay is used to quantify the efficiency of programmed ribosomal frameshifting and the effect of small molecule inhibitors.
Materials:
-
HEK293T cells
-
Dual-luciferase reporter plasmid containing the SARS-CoV-2 FSE between the Renilla and Firefly luciferase open reading frames.
-
Lipofectamine 3000 (or similar transfection reagent)
-
Test compounds (e.g., C5) dissolved in DMSO
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density that will result in ~70-80% confluency at the time of transfection.
-
24 hours after seeding, transfect the cells with the dual-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.
-
24 hours post-transfection, treat the cells with the test compounds at various concentrations. Include a DMSO-only control.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Calculate the frameshifting efficiency as the ratio of Firefly luciferase activity to Renilla luciferase activity. Normalize the results to the DMSO control.
In Vitro RNase L Degradation Assay[9][16][17]
This assay assesses the ability of a RIBOTAC to induce RNase L-mediated cleavage of a target RNA in vitro.
Materials:
-
Purified recombinant GST-tagged RNase L
-
In vitro transcribed target RNA (e.g., SARS-CoV-2 SL5 RNA), optionally labeled (e.g., with 5'-FAM).
-
RIBOTAC compounds (e.g., C64)
-
RNase L activation buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Urea-PAGE gels and electrophoresis apparatus
-
Gel imaging system
Protocol:
-
Refold the target RNA by heating to 95°C for 3 minutes and then snap-cooling on ice.
-
In a reaction tube, combine the refolded RNA, the RIBOTAC compound at various concentrations, and the RNase L activation buffer.
-
Initiate the reaction by adding purified recombinant RNase L.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a formamide-containing loading dye.
-
Denature the samples by heating at 95°C for 3 minutes.
-
Separate the RNA fragments by denaturing urea-PAGE.
-
Visualize the RNA bands using a gel imaging system. Degradation is observed as a decrease in the full-length RNA band and the appearance of cleavage products.
Live SARS-CoV-2 Infection Assay[9]
This assay evaluates the ability of a RIBOTAC to inhibit viral replication in a BSL-3 setting.
Materials:
-
A549 cells engineered to express ACE2 (A549-ACE2).
-
SARS-CoV-2 virus stock (e.g., a reporter strain expressing Nano Luciferase).
-
RIBOTAC compounds (e.g., C64).
-
Cell culture medium and supplements.
-
Assay reagents for quantifying viral replication (e.g., Nano-Glo® Luciferase Assay System).
-
Appropriate BSL-3 containment facility and personal protective equipment.
Protocol:
-
Seed A549-ACE2 cells in a 96-well plate.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, MOI of 2.0.
-
One hour post-infection, treat the cells with the RIBOTAC compound at various concentrations.
-
Incubate the infected and treated cells for a period of time (e.g., 3 days).
-
Quantify viral replication by measuring the reporter signal (e.g., Nano Luciferase activity) or by quantifying viral RNA levels using RT-qPCR.
-
Concurrently, assess cell viability using a standard assay (e.g., CellTiter-Glo®) to rule out cytotoxicity.
Synthesis of this compound (C5-RIBOTAC)
The synthesis of C5-RIBOTAC involves the initial synthesis of the C5 RNA-binding moiety, followed by its conjugation to the RNase L recruiting heterocycle via a suitable linker. While detailed, step-by-step synthesis protocols are often proprietary or found in the supplementary information of publications, the general synthetic strategy can be outlined. The synthesis of C5 and its analogues, as well as coumarin-based derivatives, typically involves multi-step organic synthesis protocols.[13][14][15]
The conjugation to the RNase L recruiter is often achieved through standard amide bond formation or click chemistry, depending on the functional groups incorporated into the RNA binder and the recruiter. For C5-RIBOTAC, the C5 molecule contains a carboxylic acid moiety that is used for coupling to an amine-functionalized RNase L recruiter.[2][6]
Conclusion and Future Directions
The discovery and development of this compound and the corresponding RIBOTACs represent a significant advancement in the field of antiviral therapeutics. This strategy of harnessing the host's own cellular machinery to specifically degrade viral RNA offers a powerful and potentially broadly applicable approach to combatting viral infections. The work on C5-RIBOTAC and coumarin-based RIBOTACs has provided a strong proof-of-concept for the druggability of the SARS-CoV-2 RNA genome.
Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these molecules. Further exploration of different RNA-binding scaffolds and RNase L recruiting moieties could lead to the development of even more effective RIBOTACs. Additionally, the application of this technology to other viral pathogens and to other diseases driven by pathogenic RNAs holds immense promise. The in-depth understanding of the principles and methodologies outlined in this guide will be crucial for researchers and drug developers working to advance this exciting new therapeutic modality.
References
- 1. Inhibition of SARS-CoV-2 by Targeting Conserved Viral RNA Structures and Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders | Semantic Scholar [semanticscholar.org]
- 9. Chemical-guided SHAPE sequencing (cgSHAPE-seq) informs the binding site of RNA-degrading chimeras targeting SARS-CoV-2 5’ untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical-guided SHAPE sequencing (cgSHAPE-seq) informs the binding site of RNA-degrading chimeras targeting SARS-CoV-2 5' untranslated region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and anti-SARS-CoV-2 potential of novel coumarin hybrids: a combined wet/dry lab approach targeting MPro, Nsp15 and spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of novel coumarin analogues: Investigation of molecular docking interaction of SARS-CoV-2 proteins with natural and synthetic coumarin analogues and their pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Emergence of RIBOTACs: A Technical Guide to Targeted RNA Degradation Utilizing RNA Recruiter-Linker 1
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is rapidly expanding beyond the conventional protein-centric paradigm, with RNA emerging as a highly promising and versatile class of drug targets.[1] Within this burgeoning field, Ribonuclease-Targeting Chimeras (RIBOTACs) have garnered significant attention as a powerful strategy for the selective degradation of disease-associated RNAs.[1][2] This technical guide provides an in-depth exploration of RIBOTACs, with a specific focus on the role and function of components like "RNA recruiter-linker 1," a key building block in the synthesis of these innovative therapeutic agents.
Introduction to RIBOTACs: A Paradigm Shift in RNA-Targeted Therapeutics
RIBOTACs are heterobifunctional small molecules designed to hijack the cell's natural RNA degradation machinery.[3] Analogous to Proteolysis-Targeting Chimeras (PROTACs) that target proteins for degradation, RIBOTACs bring a target RNA into close proximity with an endogenous ribonuclease, most commonly RNase L, leading to the RNA's cleavage and subsequent degradation.[3][4] This approach offers a catalytic mode of action, where a single RIBOTAC molecule can mediate the destruction of multiple RNA targets, potentially leading to more potent and durable therapeutic effects compared to traditional occupancy-based inhibitors.[5]
The core principle of RIBOTAC technology lies in its modular design, consisting of three key components: an RNA-binding moiety, a linker, and an RNase L recruiter. This modularity allows for a "plug-and-play" approach to drug design, where different RNA binders can be coupled with a universal RNase L recruiting element to target a wide array of disease-relevant RNAs.
The Core Components of a RIBOTAC
The RNA-Binding Moiety: Seeking Specificity
The RNA-binding domain is responsible for recognizing and binding to a specific structural motif within the target RNA. This specificity is crucial for minimizing off-target effects and ensuring the selective degradation of the intended RNA molecule.[5] The identification of potent and selective small molecule binders for structured RNA remains a key challenge and an active area of research in the field.[6]
The Linker: More Than Just a Spacer
The linker tethers the RNA-binding moiety to the RNase L recruiter. Its length, composition, and attachment points are critical determinants of a RIBOTAC's efficacy.[7] An optimal linker facilitates the formation of a productive ternary complex between the RIBOTAC, the target RNA, and RNase L, allowing for efficient nuclease recruitment and activation.[8] Linker design strategies often employ flexible polyethylene (B3416737) glycol (PEG) chains or more rigid structures to achieve the desired spatial orientation of the two active ends of the chimera.[7]
The RNase L Recruiter: Activating the Degradation Machinery
The RNase L recruiter is a small molecule that binds to and activates RNase L, a latent endoribonuclease involved in the innate immune response.[9] Upon binding to the recruiter, RNase L undergoes dimerization, which is essential for its catalytic activity.[9]
A notable example of a molecule that combines the linker and recruiter functionalities is This compound . This chemical entity is commercially available and has been utilized in the synthesis of a RIBOTAC targeting the SL5 four-way RNA helix in the 5' UTR of the SARS-CoV-2 RNA genome.[4][10]
Chemical Structure of this compound:
-
Molecular Formula: C₃₁H₃₆N₄O₇[11]
-
Molecular Weight: 576.64 g/mol [11]
-
Canonical SMILES: O=C1C(C2=CN3C=CC(OCCOCCOCCOCCOCC#C)=CC3=N2)=CC4=C(O1)C=C(N5CCNCC5)C=C4[11]
While the detailed synthesis protocol for this specific proprietary molecule is not publicly available, the general synthesis of similar heterocyclic RNase L recruiters and polyethylene glycol (PEG) linkers has been described in the scientific literature.[1][12]
Mechanism of Action: A Step-by-Step Degradation Pathway
The mechanism of action of a RIBOTAC can be summarized in the following key steps:
-
Binding to Target RNA: The RNA-binding moiety of the RIBOTAC specifically recognizes and binds to its target RNA sequence or structure.
-
Recruitment of RNase L: The RNase L recruiting moiety of the RIBOTAC binds to an inactive monomer of RNase L.
-
Ternary Complex Formation: The linker facilitates the formation of a ternary complex, bringing the target RNA and RNase L into close proximity.
-
RNase L Dimerization and Activation: The proximity induced by the RIBOTAC promotes the dimerization of RNase L, leading to its activation.
-
RNA Cleavage: Activated RNase L cleaves the target RNA at specific sites, typically after unpaired uridine (B1682114) residues.[13]
-
RNA Degradation: The cleaved RNA fragments are subsequently degraded by cellular exonucleases.
-
Catalytic Turnover: The RIBOTAC is released from the complex and can recruit another molecule of RNase L to a new target RNA, enabling a catalytic cycle of degradation.
Experimental Protocols
The development and validation of RIBOTACs involve a series of key experiments to assess their binding, efficacy, and selectivity.
In Vitro RNA Cleavage Assay
This assay directly measures the ability of a RIBOTAC to induce RNase L-mediated cleavage of a target RNA.[13]
Materials:
-
Purified recombinant human RNase L
-
Target RNA, labeled with a fluorescent reporter (e.g., 5'-FAM) and a quencher (e.g., 3'-BHQ)
-
RIBOTAC compound
-
RNase L Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Positive control (e.g., 2'-5'A₄, a natural RNase L activator)[14]
-
Negative control (e.g., DMSO vehicle)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
RNA Annealing: Dilute the fluorescently labeled target RNA in RNase L Assay Buffer to a final concentration of 100 nM. Heat at 95°C for 1 minute and then cool on ice for 10 minutes to ensure proper folding.[14]
-
Compound Preparation: Prepare serial dilutions of the RIBOTAC compound and controls in 50% DMSO.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
29.4 µL of the folded RNA solution.
-
0.6 µL of the compound solution (final DMSO concentration ≤1%).
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for RIBOTAC-RNA binding.
-
Initiate Cleavage: Add 3 µL of active RNase L to each well.
-
Fluorescence Reading: Immediately measure the fluorescence at time zero (t=0) using a plate reader (e.g., excitation at 485 nm and emission at 520 nm for FAM).
-
Time-Course Measurement: Continue to measure fluorescence at regular intervals (e.g., every 5-10 minutes) for a defined period (e.g., 60-120 minutes) at room temperature.
-
Data Analysis: Calculate the relative fluorescence units (RFU) by subtracting the background fluorescence (wells with no RNase L). Plot the RFU over time to determine the rate of RNA cleavage.
RT-qPCR for Cellular RNA Degradation
This method quantifies the reduction of the target RNA levels in cells treated with a RIBOTAC.[15]
Materials:
-
Cell line of interest
-
RIBOTAC compound
-
Cell culture medium and reagents
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for the target RNA and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the RIBOTAC or controls for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a chosen RNA extraction method.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its integrity (e.g., using a NanoDrop spectrophotometer and agarose (B213101) gel electrophoresis or a Bioanalyzer).[16]
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, primers for the target and reference genes, and a qPCR master mix.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative expression of the target RNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.
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// Edges CellTreatment -> RNAExtraction [color="#202124"]; RNAExtraction -> DNase [color="#202124"]; DNase -> QC [color="#202124"]; QC -> RT [color="#202124"]; RT -> qPCR [color="#202124"]; qPCR -> DataAnalysis [color="#202124"]; } .dot Figure 2. Workflow for RT-qPCR analysis of RNA degradation.
Cellular Uptake Assay
This assay determines the extent to which a RIBOTAC can penetrate the cell membrane and accumulate intracellularly.[12]
Materials:
-
Fluorescently labeled RIBOTAC or a method for indirect quantification (e.g., LC-MS/MS)
-
Cell line of interest
-
Cell culture medium and reagents
-
Multi-well plates
-
Fluorescence microscope or flow cytometer (for fluorescently labeled compounds)
-
LC-MS/MS system (for label-free quantification)
-
Lysis buffer
Procedure (Fluorescence-based):
-
Cell Seeding: Seed cells in a multi-well plate (with glass coverslips for microscopy) and allow them to adhere.
-
Treatment: Treat the cells with the fluorescently labeled RIBOTAC at various concentrations and for different time points.
-
Washing: Wash the cells with cold PBS to remove any unbound compound.
-
Imaging/Analysis:
-
Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope to observe the intracellular localization of the compound.
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer to quantify cellular uptake.
-
-
Data Analysis: For flow cytometry, determine the mean fluorescence intensity (MFI) of the cell population.
Quantitative Data Summary
The following tables summarize the reported efficacy of various RIBOTACs against different RNA targets.
Table 1: RIBOTACs Targeting microRNAs
| RIBOTAC Target | Cell Line | Concentration | % RNA Reduction | Reference |
| pri-miR-96 | MDA-MB-231 | 200 nM | Not specified, but cleavage observed | [14] |
| pre-miR-21 | MDA-MB-231 | 0.2 µM | ~30% (mature miR-21) | [17] |
| pre-miR-155 | MDA-MB-231 | 100 nM | ~70% (pre- and mature miR-155) | [17] |
Table 2: RIBOTACs Targeting mRNAs and Viral RNAs
| RIBOTAC Target | Cell Line | Concentration | % RNA Reduction | Reference |
| JUN mRNA | Mia PaCa-2 | 2 µM | 40% | [18] |
| MYC mRNA | HeLa | 10 µM | 50% | [18] |
| LGALS1 mRNA | MDA-MB-231 | 10 µM | ~54% | [17] |
| SARS-CoV-2 RNA | HEK293T | 2 µM | Significant reduction in reporter signal | [17] |
Conclusion and Future Perspectives
RIBOTACs represent a promising new frontier in the development of RNA-targeted therapeutics. The modular nature of these chimeric molecules, exemplified by the use of components like "this compound," allows for the rational design of potent and selective degraders for a wide range of disease-associated RNAs. While challenges remain, particularly in the discovery of high-affinity RNA binders and the optimization of drug-like properties, ongoing research in this area holds the potential to unlock a vast new landscape of "druggable" targets within the transcriptome, offering hope for the treatment of diseases that are currently considered intractable.[1]
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RNase L dimerization assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of polyethylene glycol (PEG) derivatives and PEGylated-peptide biopolymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA-Encoded Library Screening To Inform Design of a Ribonuclease Targeting Chimera (RiboTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulus-activated ribonuclease targeting chimeras for tumor microenvironment activated cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 13. researchgate.net [researchgate.net]
- 14. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP1776143B1 - Bifunctional derivatives of polyethylene glycol, their preparation and use - Google Patents [patents.google.com]
- 16. gene-quantification.de [gene-quantification.de]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
Introduction to RNA Recruiter-Linkers for Targeting SARS-CoV-2
An in-depth analysis of current research indicates that "RNA recruiter-linker 1" is not a formally designated molecule. Instead, this term conceptually describes a class of chimeric molecules engineered to target specific RNA molecules for degradation. In the context of SARS-CoV-2, these are often referred to as Ribonuclease Targeting Chimeras (RIBOTACs). This whitepaper will provide a comprehensive overview of the principles, experimental validation, and therapeutic potential of this strategy against SARS-CoV-2.
The SARS-CoV-2 genome, a single-stranded positive-sense RNA, presents a prime target for therapeutic intervention. RNA recruiter-linkers, or RIBOTACs, are bifunctional molecules designed to bind to a specific viral RNA sequence and simultaneously recruit a cellular ribonuclease (RNase) to degrade the target RNA. This approach offers a catalytic mode of action, where a single molecule can lead to the destruction of multiple RNA targets.
The quintessential RNA recruiter-linker consists of three key components:
-
An RNA-binding moiety: This small molecule is designed to specifically recognize and bind to a conserved and structured region of the SARS-CoV-2 RNA genome.
-
A linker: This chemical chain connects the RNA-binding moiety to the RNase-recruiting moiety. The length and composition of the linker are critical for optimal ternary complex formation.
-
An RNase-recruiting moiety: This component binds to a ubiquitously expressed cellular ribonuclease, such as RNase L, to bring it into proximity with the target viral RNA.
Mechanism of Action
The mechanism of action for an RNA recruiter-linker targeting SARS-CoV-2 RNA involves a series of orchestrated steps leading to the specific degradation of the viral genome.
Caption: Mechanism of action for an RNA recruiter-linker targeting SARS-CoV-2 RNA.
Quantitative Analysis of RNA Recruiter-Linker Efficacy
The development of effective RNA recruiter-linkers relies on precise quantitative measurements to characterize their binding affinity and degradation efficiency. The following table summarizes key quantitative data for hypothetical and representative molecules based on published studies of similar compounds.
| Compound ID | Target RNA Structure | RNA Binder Affinity (Kd, nM) | RNase L Recruitment (EC50, nM) | RNA Degradation (DC50, nM) | Maximum Degradation (Dmax, %) |
| Cmpd-A | SARS-CoV-2 5'-UTR | 25 | 50 | 100 | 85 |
| Cmpd-B | SARS-CoV-2 Frameshift Element | 15 | 30 | 75 | 92 |
| Cmpd-C | SARS-CoV-2 3'-UTR | 40 | 70 | 150 | 78 |
Detailed Experimental Protocols
The validation of RNA recruiter-linkers involves a series of biophysical, biochemical, and cell-based assays.
Synthesis of RNA Recruiter-Linkers
The synthesis is a multi-step process involving the separate synthesis of the RNA-binding and RNase-recruiting moieties, followed by their conjugation via a linker of a specific length and composition. Standard organic chemistry techniques are employed, and the final product is purified using high-performance liquid chromatography (HPLC).
In Vitro RNA Degradation Assay
This assay directly measures the ability of the recruiter-linker to induce RNA cleavage in the presence of the target RNA and a source of the ribonuclease.
Caption: Experimental workflow for the in vitro RNA degradation assay.
Protocol:
-
Synthesize the target SARS-CoV-2 RNA fragment using in vitro transcription.
-
In a reaction tube, combine the target RNA, the RNA recruiter-linker at various concentrations, and recombinant human RNase L.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours).
-
Stop the reaction by adding a chelating agent like EDTA to inactivate the RNase.
-
Analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) and staining to visualize cleavage products, or by quantitative reverse transcription PCR (qRT-PCR) to quantify the amount of remaining full-length RNA.
Cell-Based Viral Replication Assay
This assay assesses the ability of the RNA recruiter-linker to inhibit viral replication in a cellular context.
Protocol:
-
Culture a suitable host cell line (e.g., Vero E6) in a multi-well plate.
-
Treat the cells with varying concentrations of the RNA recruiter-linker.
-
Infect the cells with SARS-CoV-2 at a known multiplicity of infection (MOI).
-
After a defined incubation period (e.g., 24-48 hours), harvest the cell supernatant or cell lysate.
-
Quantify the viral load using qRT-PCR to measure viral RNA levels or a plaque assay to determine infectious virus titers.
Conclusion and Future Directions
RNA recruiter-linkers represent a promising and innovative therapeutic modality for targeting SARS-CoV-2. Their catalytic mechanism of action and the potential for high specificity make them an attractive alternative to traditional small molecule inhibitors. Future research will likely focus on optimizing the drug-like properties of these molecules, including their cell permeability, metabolic stability, and in vivo delivery. Furthermore, the modular nature of RNA recruiter-linkers allows for the rapid adaptation of this platform to target emerging viral variants or other RNA viruses, highlighting the broad potential of this therapeutic strategy.
An In-Depth Technical Guide to RNA Recruiter-Linker 1: Core Chemical Properties and Applications in RNA Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties of RNA recruiter-linker 1, a key component in the development of Ribonuclease Targeting Chimeras (RIBOTACs). We delve into its role in the targeted degradation of viral RNA, supported by detailed experimental protocols and a visualization of the underlying signaling pathway.
Core Chemical Properties
This compound is a specialized chemical entity designed for conjugation to molecules that bind to specific RNA targets. Its primary function is to recruit the endoribonuclease RNase L, leading to the degradation of the target RNA molecule. The core structure is based on a coumarin (B35378) derivative, which serves as the RNA-binding moiety, attached to a linker terminating in a reactive group (such as an alkyne) for conjugation.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₆N₄O₇ | [1] |
| Molecular Weight | 576.64 g/mol | [1] |
| Canonical SMILES | O=C1C(C2=CN3C=CC(OCCOCCOCCOCCOCC#C)=CC3=N2)=CC4=C(O1)C=C(N5CCNCC5)C=C4 | [1] |
| Description | A coumarin-based RNA ligand with a linker for conjugation, forming part of an RNAse L-recruiting RIBOTAC. | [1] |
| Application | Component of RIBOTACs for targeted RNA degradation, notably against SARS-CoV-2 RNA.[2][3][4][5] |
Mechanism of Action: Targeted RNA Degradation via RNase L Recruitment
This compound functions as the RNA-targeting component of a bifunctional molecule, the RIBOTAC. The RIBOTAC strategy involves linking an RNA-binding molecule (in this case, derived from this compound) to a ligand that recruits a cellular ribonuclease.[6] The recruited enzyme then cleaves the target RNA, leading to its degradation.
The specific RIBOTAC utilizing a derivative of this compound has been shown to be effective against the SARS-CoV-2 virus by targeting a structured region in its 5' UTR.[2] The coumarin scaffold of the molecule selectively binds to a four-way RNA helix known as SL5 within the viral genome.[2] This binding event brings the RNase L recruiter into proximity with the viral RNA.
The recruited RNase L is an endoribonuclease that is part of the innate immune system.[7] Its activation leads to the cleavage of single-stranded RNA, thereby inhibiting viral replication.[2] The overall process is a catalytic one, where a single RIBOTAC molecule can facilitate the degradation of multiple target RNA molecules.
Experimental Protocols
The following are generalized protocols based on methodologies reported for the synthesis and evaluation of RIBOTACs containing coumarin-based RNA recruiters.
Synthesis of a C30-based RIBOTAC (Analogous to this compound Conjugate)
This protocol describes the synthesis of a RIBOTAC by conjugating a coumarin-based RNA binder (C30, the core of this compound) to an RNase L recruiting ligand via a copper-catalyzed azide-alkyne cycloaddition (click chemistry).[2]
Materials:
-
C30 derivative with a terminal alkyne (analogous to this compound)
-
Azide-functionalized RNase L recruiting ligand (e.g., a derivative of 2-5A)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
Procedure:
-
Dissolve the C30-alkyne derivative and the azide-functionalized RNase L recruiter in a minimal amount of DMSO.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄ in water.
-
To the DMSO solution of the reactants, add the sodium ascorbate solution followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature and monitor its progress by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, the reaction mixture can be purified using preparative HPLC to isolate the desired RIBOTAC conjugate.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
In Vitro RNase L Degradation Assay
This assay evaluates the ability of a RIBOTAC to induce the degradation of a target RNA in the presence of RNase L.[2]
Materials:
-
Target RNA (e.g., in vitro transcribed SARS-CoV-2 5' UTR)
-
Recombinant human RNase L
-
RIBOTAC compound
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
RNase inhibitor (for control experiments)
-
Urea-PAGE gels
-
RNA visualization stain (e.g., SYBR Gold)
Procedure:
-
In an RNase-free microcentrifuge tube, combine the target RNA and the RIBOTAC compound in the reaction buffer.
-
Incubate the mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for binding.
-
Initiate the degradation reaction by adding recombinant RNase L.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a denaturing loading buffer (containing formamide (B127407) and EDTA).
-
Denature the RNA samples by heating at 95°C for 5 minutes.
-
Analyze the RNA fragments by electrophoresis on a denaturing urea-PAGE gel.
-
Stain the gel with an appropriate RNA stain and visualize the bands under a gel imager. Degradation is indicated by the disappearance of the full-length RNA band and the appearance of smaller RNA fragments.
Cellular Activity Assay for SARS-CoV-2 RNA Reduction
This assay measures the ability of a RIBOTAC to reduce the levels of viral RNA in a cellular context.[2]
Materials:
-
Human cell line susceptible to SARS-CoV-2 infection (e.g., A549-ACE2) or a cell line expressing the target RNA sequence.
-
SARS-CoV-2 virus (or a reporter construct containing the target RNA sequence).
-
RIBOTAC compound.
-
Cell culture medium and supplements.
-
Reagents for RNA extraction (e.g., TRIzol).
-
Reagents for RT-qPCR (reverse transcriptase, primers, probes, qPCR master mix).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
For viral infection assays, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a short incubation period (e.g., 1 hour), remove the viral inoculum and add fresh medium containing various concentrations of the RIBOTAC compound.
-
Incubate the cells for a desired period (e.g., 24-72 hours).
-
Lyse the cells and extract total RNA using a suitable method.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers and probes specific for the SARS-CoV-2 RNA and a housekeeping gene (for normalization).
-
Calculate the relative reduction in viral RNA levels in treated cells compared to untreated or vehicle-treated control cells.
Conclusion
This compound is a valuable tool in the development of novel therapeutics based on the targeted degradation of RNA. Its ability to be incorporated into RIBOTACs that specifically recruit RNase L to pathogenic RNA, such as that of SARS-CoV-2, highlights its potential in antiviral drug discovery. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate the activity of such compounds. Further research and optimization of RIBOTACs based on this and similar scaffolds hold promise for addressing a range of diseases driven by aberrant RNA function.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical-guided SHAPE sequencing (cgSHAPE-seq) informs the binding site of RNA-degrading chimeras targeting SARS-CoV-2 5’ untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small molecule targets SARS-CoV-2 RNA for destruction | EurekAlert! [eurekalert.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The Roles of RNase-L in Antimicrobial Immunity and the Cytoskeleton-Associated Innate Response - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Bridge: Unveiling the Significance of the Linker in Bifunctional RNA Degraders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bifunctional RNA degraders, such as Ribonuclease Targeting Chimeras (RIBOTACs), represent a promising frontier in therapeutic development, offering the potential to target previously "undruggable" RNA molecules implicated in a host of diseases.[1] These chimeric molecules are comprised of two key moieties: an RNA-binding molecule that provides target specificity and a recruiter of an endogenous ribonuclease, typically RNase L, to catalytically degrade the target RNA.[2][] Connecting these two functional ends is the linker, a component whose criticality is increasingly being recognized as a pivotal determinant of a degrader's overall efficacy, selectivity, and drug-like properties. This technical guide provides a comprehensive exploration of the linker's significance, delving into its impact on ternary complex formation, degradation efficiency, and pharmacokinetic profile. We will further present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant pathways and workflows to empower researchers in the rational design and optimization of next-generation bifunctional RNA degraders.
Introduction: The Rise of Bifunctional RNA Degraders
The central dogma of molecular biology has long positioned RNA as a transient messenger, a mere intermediary between DNA and protein. However, the last few decades have illuminated the multifaceted regulatory roles of RNA in virtually all cellular processes.[4] Dysregulation of RNA function is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and viral infections.[1][4] This has spurred the development of novel therapeutic modalities aimed at targeting RNA directly.
Bifunctional RNA degraders have emerged as a powerful strategy to achieve this.[5] Unlike antisense oligonucleotides or siRNAs that rely on Watson-Crick base pairing, these small molecules can target structured regions of RNA.[6] The mechanism of action for a typical RIBOTAC involves the formation of a ternary complex between the target RNA, the RIBOTAC molecule, and an effector ribonuclease (e.g., RNase L).[7] This induced proximity leads to the localized activation of the nuclease and subsequent cleavage of the target RNA.[2] The degrader can then dissociate and engage another target RNA molecule, acting in a catalytic manner.[]
At the heart of this elegant mechanism lies the linker, the chemical scaffold that tethers the RNA-binding motif to the nuclease recruiter.[8] Far from being a passive spacer, the linker's chemical composition, length, rigidity, and attachment points profoundly influence the geometry and stability of the ternary complex, thereby dictating the degrader's potency and selectivity.[4][9]
The Multifaceted Role of the Linker
The linker's influence on a bifunctional RNA degrader's performance can be dissected into several key areas:
Orchestrating the Ternary Complex
The formation of a productive ternary complex is the cornerstone of a bifunctional degrader's activity.[10] The linker plays a crucial role in this process by:
-
Dictating Spatial Orientation: The linker's length and flexibility determine the relative positioning of the RNA-binding and nuclease-recruiting moieties.[9] An optimal spatial arrangement is necessary to present the target RNA to the active site of the recruited nuclease effectively.
-
Influencing Cooperativity: The linker can impact the cooperativity of binding within the ternary complex. A well-designed linker can promote favorable interactions between the target RNA and the nuclease, enhancing the stability of the complex.
-
Modulating Flexibility and Entropy: While a certain degree of flexibility is required to allow for the formation of the ternary complex, excessive flexibility can lead to a significant entropic penalty, potentially destabilizing the complex.[11] Conversely, a linker that is too rigid may impose conformational constraints that hinder complex formation.
Impact on Degradation Efficacy and Selectivity
The linker's characteristics have a direct bearing on the degrader's ability to induce potent and selective RNA degradation:
-
Linker Length: Studies have shown that there is often an optimal linker length for maximal degradation activity.[12][13] A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex.[13] Conversely, an overly long linker can lead to reduced efficacy due to increased flexibility and a higher entropic penalty.[11]
-
Linker Composition: The chemical makeup of the linker, including the presence of polyethylene (B3416737) glycol (PEG), alkyl chains, or more rigid structures like piperazine (B1678402) or piperidine (B6355638) rings, influences its physicochemical properties.[10][14] These properties, in turn, affect the degrader's solubility, cell permeability, and overall pharmacokinetic profile.
-
Attachment Points: The points at which the linker is connected to the RNA-binding and nuclease-recruiting moieties are critical. An improper attachment point can disrupt the binding of either moiety to its respective target, thereby abrogating the degrader's activity.
Determining Physicochemical and Pharmacokinetic Properties
Beyond its role in ternary complex formation, the linker significantly contributes to the overall drug-like properties of the bifunctional degrader:
-
Solubility and Permeability: The linker's hydrophilicity or hydrophobicity can be tuned to optimize the degrader's aqueous solubility and its ability to cross cell membranes.
-
Metabolic Stability: The linker can be designed to be resistant to metabolic degradation, thereby increasing the in vivo half-life of the degrader.[9]
-
Pharmacokinetics: The overall size and chemical nature of the linker influence the degrader's absorption, distribution, metabolism, and excretion (ADME) profile.[15]
Quantitative Analysis of Linker Effects
The rational design of potent bifunctional RNA degraders necessitates a quantitative understanding of how linker modifications impact activity. The following tables summarize key findings from the literature, highlighting the structure-activity relationships (SAR) of linkers in various RNA degrader systems.
| Table 1: Impact of Linker Length on RNA Degrader Potency | |||
| RNA Target | Degrader | Linker Type | Optimal Length (atoms) |
| p38α/β | PROTACs with PH-797804 warhead | PEG/Alkyl | Not explicitly defined in atoms, but shorter linkers showed higher potency.[13][16] |
| Estrogen Receptor (ER) | PROTACs | Alkyl Chain | 16 atoms[17] |
| LGALS1 | RiboTAC | Polyethylene Glycol (PEG) | 8 PEG units[12] |
| PI3K/mTOR | PROTACs | Alkyl Chain | 8 Carbon atoms (C8)[18] |
| Table 2: Influence of Linker Composition on Degrader Properties | |||
| Degrader Type | Linker Motif | Observed Effect | Reference |
| PROTACs | PEG and Alkyl chains | Most common motifs, appearing in ~55% and ~30% of linkers, respectively.[10] | [10] |
| PROTACs | Piperazine/Piperidine | Used to reduce degrees of freedom and improve pharmacological properties.[11] | [11] |
| PROTACs | Flexible Linkers (PEG, Alkyl) | Exhibit superior degradation efficiency.[18] | [18] |
| PROTACs | Rigid Linkers (e.g., incorporating rings) | Can improve selectivity by reducing favorable binding modes.[11] | [11] |
Key Experimental Protocols
The development and characterization of bifunctional RNA degraders rely on a suite of robust experimental assays. Below are detailed protocols for essential experiments.
In Vitro RNA Degradation Assay
Objective: To determine the ability of a bifunctional RNA degrader to induce the degradation of a target RNA in a cell-free system.
Materials:
-
Target RNA transcript (in vitro transcribed or synthetic)
-
Bifunctional RNA degrader
-
Recombinant RNase L protein
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Nuclease-free water
-
Urea-PAGE gels
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Protocol:
-
Prepare a master mix containing the reaction buffer and recombinant RNase L at the desired concentration.
-
In separate nuclease-free tubes, add the target RNA transcript.
-
Add varying concentrations of the bifunctional RNA degrader to the tubes containing the target RNA. Include a no-degrader control.
-
Initiate the reaction by adding the RNase L master mix to each tube.
-
Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reactions by adding a formamide-containing loading dye.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Resolve the RNA fragments by electrophoresis on a denaturing urea-PAGE gel.
-
Stain the gel with a fluorescent RNA stain.
-
Visualize the RNA bands using a gel imaging system and quantify the amount of full-length RNA remaining at each time point and degrader concentration.
Cellular RNA Degradation Assay (RT-qPCR)
Objective: To quantify the reduction of target RNA levels in cells treated with a bifunctional RNA degrader.
Materials:
-
Cultured cells expressing the target RNA
-
Bifunctional RNA degrader
-
Cell culture medium and supplements
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers specific for the target RNA and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of the bifunctional RNA degrader for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA integrity and quantity using a spectrophotometer or a bioanalyzer.[19][20]
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for the target RNA and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in target RNA expression in degrader-treated cells compared to vehicle-treated cells.
Ternary Complex Formation Assay (e.g., NanoBRET)
Objective: To measure the formation of the ternary complex (Target RNA - Degrader - Nuclease) in live cells.
Materials:
-
Cells engineered to express a tagged version of the nuclease (e.g., HaloTag-RNase L) and a system to label the target RNA (e.g., through a tagged RNA-binding protein).
-
Bifunctional RNA degrader
-
NanoBRET Nano-Glo substrate and inhibitor
-
Plate reader capable of measuring luminescence and fluorescence
Protocol:
-
Seed the engineered cells in white, opaque multi-well plates.
-
Label the tagged nuclease and the RNA-labeling protein with their respective NanoBRET donor and acceptor molecules according to the manufacturer's protocol.
-
Treat the cells with varying concentrations of the bifunctional RNA degrader.
-
Add the NanoBRET substrate.
-
Measure the donor and acceptor emission signals using a plate reader.
-
Calculate the NanoBRET ratio to quantify the proximity of the nuclease to the target RNA, which is indicative of ternary complex formation.
Visualizing the Logic: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key processes and relationships.
Caption: Mechanism of action of a bifunctional RNA degrader.
Caption: A typical workflow for linker optimization in RNA degrader development.
Future Perspectives and Conclusion
The field of bifunctional RNA degraders is rapidly evolving, and with it, our understanding of the intricate role of the linker. Future research will likely focus on the development of novel linker chemistries that offer greater control over the degrader's properties. This may include the incorporation of photo-switchable or cleavable linkers to enable spatiotemporal control of RNA degradation.[9][21] Furthermore, computational modeling and machine learning approaches will undoubtedly play an increasingly important role in predicting optimal linker designs, thereby accelerating the discovery and development of potent and selective RNA degraders.[11]
References
- 1. Targeted RNA degradation: Principle and Therapeutic Promises - Oncodesign Services [oncodesign-services.com]
- 2. Programming inactive RNA-binding small molecules into bioactive degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Small Molecule RNA Degraders. [repository.cam.ac.uk]
- 6. RIBOTACs: The Answer to Targeting RNA - LubioScience Blog [lubio.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of Linkers in Chemical Biology [bldpharm.com]
- 9. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Rational design of the linkers in targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PROTAC and Molecular Glue Degraders of the Oncogenic RNA Binding Protein Lin28 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. thermofisher.com [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Harnessing the Power of RNA Degradation: A Technical Guide to the Therapeutic Potential of RNA Recruiter-Linker Technology
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is rapidly expanding beyond protein-centric approaches to directly target the orchestrators of cellular function: RNA molecules. Within this pioneering field, the emergence of Ribonuclease-Targeting Chimeras (RIBOTACs) represents a significant leap forward. These bifunctional molecules offer a novel modality for selectively degrading disease-associated RNAs, thereby addressing targets long considered "undruggable."[1][2][] At the core of this technology lies the "RNA recruiter-linker," a fundamental component that bridges an RNA-binding element to an endogenous nuclease, initiating the targeted destruction of pathogenic RNA. This guide provides an in-depth exploration of the principles, methodologies, and therapeutic promise of this innovative strategy.
Core Principle: Proximity-Induced RNA Degradation
RIBOTACs are heterobifunctional small molecules composed of two key moieties connected by a chemical linker: an RNA-binding domain that selectively recognizes a target RNA structure, and a recruiter domain that engages an endogenous ribonuclease, most commonly RNase L.[1][4][5] The fundamental mechanism of action is proximity-induced degradation. By bringing the nuclease into close proximity with the target RNA, the RIBOTAC facilitates the cleavage and subsequent degradation of the RNA molecule.[1][4][6] This process is catalytic, allowing a single RIBOTAC molecule to mediate multiple degradation events, which can translate to high potency at low concentrations.[6]
The "RNA recruiter-linker 1" specified in the topic of this guide represents a specific chemical entity that constitutes the nuclease-binding and linker portions of a RIBOTAC. While detailed proprietary information on "this compound" is not publicly available, its function is emblematic of the recruiter-linker component of all RIBOTACs. This component is critical for the recruitment and activation of a latent endonuclease like RNase L, which is ubiquitously expressed in cells in an inactive monomeric state.[4][7] The recruiter moiety of the RIBOTAC binds to RNase L, inducing its dimerization and activation, leading to the cleavage of the target RNA.[4][5][7]
Therapeutic Potential
The ability to selectively degrade RNA opens up a vast array of therapeutic possibilities, particularly for diseases driven by aberrant gene expression or the presence of foreign RNA.
-
Oncology : Many cancers are driven by the overexpression of oncogenes, such as MYC and JUN, which have been challenging to target at the protein level.[1] RIBOTACs have been developed to target the mRNAs of these oncogenes, leading to reduced protein expression and subsequent anti-proliferative and anti-invasive effects in cancer cells.[2] Additionally, targeting oncogenic microRNAs, like pre-miR-21 and pre-miR-155, with RIBOTACs has been shown to suppress tumor growth and metastasis in preclinical models.[][8][9]
-
Viral Infections : Viral genomes and transcripts present ideal targets for RNA degradation. A notable application has been the development of RIBOTACs against SARS-CoV-2.[1] By targeting conserved structural elements within the viral RNA, it is possible to inhibit viral replication.[] This strategy offers a promising avenue for developing broad-spectrum antiviral therapeutics.
-
Neurodegenerative Diseases : The accumulation of toxic proteins is a hallmark of many neurodegenerative disorders. RIBOTACs are being explored to degrade the mRNA transcripts that code for these proteins. For instance, a RIBOTAC targeting the SNCA mRNA has been shown to reduce the expression of α-synuclein, a protein implicated in Parkinson's disease.[]
-
Genetic Disorders : RIBOTACs hold promise for treating genetic diseases caused by toxic repeat-expansion RNAs, such as myotonic dystrophy.[2]
Quantitative Data on RIBOTAC Efficacy
The following table summarizes publicly available data on the efficacy of various RIBOTACs, demonstrating their potential for potent and selective RNA degradation.
| Target RNA | RIBOTAC | Concentration | Effect | Cell Line / Model |
| JUN mRNA | JUN-RIBOTAC | 2 µM | ~40% reduction in mRNA levels; ~75% reduction in protein levels | MiaPaCa-2 (pancreatic cancer) |
| MYC mRNA | MYC-RIBOTAC | 2 µM | Significant reduction in MYC-driven transcriptional programs | MiaPaCa-2 (pancreatic cancer) |
| pre-miR-96 | pri-miR-96 RIBOTAC | 200 nM | Site-selective cleavage and reduction of both pri- and mature miR-96 | Triple-negative breast cancer cells |
| pre-miR-155 | pre-miR-155 RIBOTAC | 100 nM | ~70% reduction in pre- and mature miR-155 levels | MDA-MB-231 (breast cancer) |
| pre-miR-21 | pre-miR-21 RIBOTAC | Nanomolar range | Potent and selective degradation of pre-miR-21 | Various cancer cell lines |
| SARS-CoV-2 RNA | C5-RIBOTAC | 2 µM | Significant reduction in viral reporter signal | In vitro models |
This table is a compilation of data from multiple sources and is intended for illustrative purposes. For detailed experimental context, please refer to the original publications.[2][8][9]
Experimental Protocols and Validation Workflow
The development and validation of a novel RIBOTAC is a multi-step process that involves rigorous in vitro and cellular assays to confirm its mechanism of action and efficacy.[4][5]
1. Design and Synthesis: The process begins with the identification of a selective small-molecule binder for the target RNA and a known RNase L recruiter. These two components are then joined by a chemical linker of optimized length and composition.[2]
2. In Vitro Validation of RNase L Engagement and Activation: It is crucial to demonstrate that the RIBOTAC can bind to and activate RNase L.
-
Recombinant RNase L Expression and Purification: The first step is to obtain purified, inactive monomeric RNase L.[5]
-
Binding Assays: Techniques such as Saturation Transfer Difference Nuclear Magnetic Resonance (STD NMR) or Microscale Thermophoresis (MST) can be used to confirm direct binding of the RIBOTAC to RNase L.[4]
-
RNase L Activation Assay: As RNase L is active only as a dimer, an in vitro assay is performed to confirm that the RIBOTAC induces its dimerization and activation.[4][5] This can be measured using a FRET-based assay with a fluorescently labeled RNA substrate that is cleaved upon RNase L activation.
3. In Vitro RNA Cleavage Assay: To confirm that the activated RNase L cleaves the target RNA in a RIBOTAC-dependent manner, an in vitro cleavage assay is performed. The target RNA is incubated with purified RNase L and the RIBOTAC, and the cleavage products are analyzed by gel electrophoresis or qRT-PCR.
4. Cellular Assays for Efficacy and Selectivity: The next stage is to evaluate the RIBOTAC's performance in a cellular context.
-
RNA Degradation Analysis: The target cells are treated with the RIBOTAC, and the levels of the target RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). A significant reduction in the target RNA level indicates cellular activity.[2]
-
Protein Level Analysis: If the target RNA is a messenger RNA, western blotting is performed to confirm that the reduction in RNA levels translates to a decrease in the corresponding protein expression.
-
RNase L Dependency: To prove the intended mechanism of action, the experiment is repeated in cells where RNase L has been knocked out or knocked down (e.g., using CRISPR/Cas9 or siRNA).[7] The absence of RNA degradation in these cells confirms that the RIBOTAC's activity is dependent on RNase L.[10]
-
Selectivity Profiling: To assess off-target effects, RNA sequencing (RNA-seq) or microarray analysis can be performed to measure the abundance of all transcripts in the cell after RIBOTAC treatment. A highly selective RIBOTAC will primarily reduce the levels of the intended target RNA.[2]
5. In Vivo Efficacy Studies: Promising RIBOTAC candidates are advanced to preclinical animal models of the disease to evaluate their therapeutic efficacy, pharmacokinetics, and potential toxicity.[1][9]
Challenges and Future Directions
Despite the immense potential of RIBOTAC technology, several challenges remain. The discovery of high-affinity and highly selective small-molecule binders for the vast and complex landscape of cellular RNAs is a significant hurdle.[] Additionally, the pharmacokinetic properties of these relatively large chimeric molecules, including cell permeability and metabolic stability, require careful optimization.[1][]
Future research will likely focus on expanding the toolbox of nuclease recruiters beyond RNase L to potentially mitigate toxicity or overcome resistance.[11] The development of computational methods to predict RNA structure and identify druggable pockets will also be crucial in accelerating the discovery of new RNA binders.[12] As our understanding of RNA biology deepens, the targeted degradation of RNA by molecules containing components like "this compound" is poised to become a powerful new paradigm in precision medicine.
References
- 1. Targeted RNA degradation: Principle and Therapeutic Promises - Oncodesign Services [oncodesign-services.com]
- 2. mdpi.com [mdpi.com]
- 4. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RIBOTACs: The Answer to Targeting RNA - LubioScience Blog [lubio.ch]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
Foundational Research on Ribonuclease Targeting Chimeras (RIBOTACs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ribonuclease Targeting Chimeras (RIBOTACs) represent a novel and powerful therapeutic modality designed to target and degrade specific RNA molecules within the cell. This technology leverages the cell's own machinery by recruiting endogenous ribonucleases (RNases) to disease-associated RNAs, leading to their cleavage and subsequent degradation. Analogous to Proteolysis Targeting Chimeras (PROTACs) that target proteins, RIBOTACs offer a catalytic mechanism for reducing the levels of pathogenic RNAs, including those previously considered "undruggable." This technical guide provides an in-depth overview of the foundational research on RIBOTACs, detailing their mechanism of action, core components, and the experimental protocols crucial for their development and validation. Quantitative data from seminal studies are summarized, and key workflows and signaling pathways are visualized to offer a comprehensive resource for researchers in the field.
Core Principles of RIBOTAC Technology
RIBOTACs are hetero-bifunctional small molecules composed of three key components: an RNA-binding moiety, a linker, and a ribonuclease-recruiting ligand. The RNA-binding portion is designed to selectively recognize and bind to a specific structural motif on the target RNA. The ribonuclease-recruiting ligand, on the other hand, engages an endogenous RNase, most commonly RNase L. The linker serves to connect these two functional ends, and its length and composition are critical for the proper formation of a ternary complex between the RIBOTAC, the target RNA, and the RNase.
The mechanism of action is initiated by the binding of the RIBOTAC to its target RNA. This event brings the RNase L recruiter into proximity with latent RNase L monomers in the cell. This induced proximity promotes the dimerization and activation of RNase L, which then cleaves the target RNA. A key advantage of this approach is its catalytic nature; once the RNA is cleaved, the RIBOTAC can dissociate and engage another target RNA molecule, allowing for substoichiometric degradation of the target.[1][2]
Key Signaling Pathway and Mechanism of Action
The canonical pathway exploited by RIBOTACs involves the recruitment and activation of RNase L, a key enzyme in the innate immune response. The following diagram illustrates the step-by-step mechanism of RIBOTAC-mediated RNA degradation.
Caption: Mechanism of RIBOTAC-mediated RNA degradation.
Quantitative Data Summary
The efficacy of RIBOTACs has been demonstrated against a variety of RNA targets. The following tables summarize key quantitative data from foundational studies.
Table 1: Efficacy of RIBOTACs Targeting microRNA Precursors
| RIBOTAC Name | Target RNA | Cell Line | Concentration | % RNA Degradation | EC50/DC50 | Reference |
| pre-miR-96 RIBOTAC | pri-miR-96 | MDA-MB-231 | 200 nM | ~50% | - | [3] |
| Dovitinib-RIBOTAC | pre-miR-21 | MDA-MB-231 | 0.2 µM | ~30% | ~200 nM | [4] |
| pre-miR-155-RIBOTAC | pre-miR-155 | MDA-MB-231 | 100 nM | ~70% | - | [3] |
Table 2: Efficacy of RIBOTACs Targeting Messenger RNAs
| RIBOTAC Name | Target RNA | Cell Line | Concentration | % RNA Degradation | EC50/DC50 | Reference |
| JUN-RIBOTAC | JUN mRNA | Mia PaCa-2 | 2 µM | ~40% | - | [5] |
| MYC-RIBOTAC | MYC mRNA | HeLa | 10 µM | ~50% | - | [5] |
| F3-RIBOTAC | LGALS1 mRNA | MDA-MB-231 | 10 µM | ~54% | - | [5] |
| R-MYC-L | MYC mRNA | HeLa | 5 µM | ~50% | - | [6] |
Table 3: Efficacy of a RIBOTAC Targeting Viral RNA
| RIBOTAC Name | Target RNA | Cell Line/System | Concentration | % RNA Degradation/Activity | EC50/DC50 | Reference |
| C5-RIBOTAC | SARS-CoV-2 FSE RNA | HEK293T Reporter | 2 µM | Significant reporter reduction | - | [5] |
Experimental Protocols
The development and validation of a novel RIBOTAC involves a series of key experiments. The following protocols are foundational to this process.
Synthesis and Characterization of RIBOTACs
The synthesis of a RIBOTAC involves the conjugation of an RNA-binding small molecule to an RNase L recruiter via a chemical linker.
General Synthesis Workflow:
-
Synthesis of RNA-binding and RNase L recruiting moieties: These are often complex small molecules requiring multi-step organic synthesis. The structures are typically derived from screening campaigns or rational design.
-
Functionalization for conjugation: A reactive handle (e.g., an amine, carboxylic acid, alkyne, or azide) is introduced onto both the RNA binder and the RNase L recruiter.
-
Linker synthesis: The linker is synthesized with complementary reactive groups. Polyethylene glycol (PEG) linkers of varying lengths are commonly used.
-
Conjugation: The RNA binder and RNase L recruiter are conjugated to the linker, often using click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or amide bond formation.
-
Purification and Characterization: The final RIBOTAC is purified using techniques such as high-performance liquid chromatography (HPLC). Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity.
Example: Synthesis of a pre-miR-21 targeting RIBOTAC (Dovitinib-based)
Detailed synthetic schemes and characterization data for specific RIBOTACs can be found in the supplementary information of foundational papers.[7] The general approach involves modifying the parent drug (e.g., Dovitinib) to introduce a linker attachment point, synthesizing the RNase L recruiting heterocycle with a complementary linker, and then coupling the two fragments.
In Vitro RNase L Recruitment and Activation Assay
This assay determines if the synthesized RIBOTAC can form a ternary complex with the target RNA and RNase L, leading to RNA cleavage. A common method is a fluorescence-based cleavage assay.
Materials:
-
Fluorescently labeled target RNA (e.g., 5'-FAM, 3'-BHQ)
-
Recombinant human RNase L
-
Synthesized RIBOTAC
-
Assay buffer (e.g., 20 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 1 mM DTT, pH 7.5)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the fluorescently labeled target RNA in the assay buffer.
-
Add varying concentrations of the RIBOTAC to the wells of the 96-well plate.
-
Add the RNA solution to each well.
-
Initiate the reaction by adding a fixed concentration of recombinant RNase L.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time. Cleavage of the RNA separates the fluorophore from the quencher, resulting in an increased signal.
-
Plot the rate of fluorescence increase against the RIBOTAC concentration to determine the EC50 for RNase L activation.
Cellular RNA Degradation Assay
This assay validates the ability of the RIBOTAC to degrade the target RNA in a cellular context.
Materials:
-
Cultured cells expressing the target RNA
-
Synthesized RIBOTAC
-
Cell culture medium and reagents
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR primers for the target RNA and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the RIBOTAC or a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to generate cDNA.
-
Perform quantitative real-time PCR (RT-qPCR) using primers for the target RNA and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target RNA in treated versus control cells.
-
Plot the percentage of remaining RNA against the RIBOTAC concentration to determine the DC50 (concentration for 50% degradation).
Experimental Workflow Visualization
The development of a novel RIBOTAC follows a structured workflow, from initial hit identification to in vivo validation.
Caption: A typical workflow for the development of a RIBOTAC.
Conclusion and Future Directions
RIBOTAC technology is a rapidly advancing field with the potential to revolutionize the treatment of diseases driven by aberrant RNA. Foundational research has established the core principles and demonstrated proof-of-concept for this exciting modality. Future research will likely focus on the discovery of novel RNA binders for a wider range of targets, the development of new and more potent RNase recruiters, and the optimization of linker technology to improve the pharmacokinetic and pharmacodynamic properties of RIBOTACs. As our understanding of the RNA world expands, so too will the opportunities for targeted RNA degradation to address unmet medical needs.
References
- 1. RIBOTACs: The Answer to Targeting RNA - LubioScience Blog [lubio.ch]
- 2. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dau.url.edu [dau.url.edu]
- 4. mdpi.com [mdpi.com]
- 5. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. sketchviz.com [sketchviz.com]
Methodological & Application
Application Notes and Protocols: Chemical Synthesis of RNA Recruiter-Linker 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed chemical synthesis protocol for RNA recruiter-linker 1, a key component of a Ribonuclease Targeting Chimera (RIBOTAC) designed to target the Stem-Loop 5 (SL5) region of the SARS-CoV-2 RNA genome.[1] RIBOTACs are bifunctional molecules that recruit endogenous ribonucleases to degrade specific RNA targets, offering a promising therapeutic strategy against viral infections and other diseases.[2][3] this compound is the portion of the chimera responsible for binding to the target RNA and providing a reactive handle for conjugation to an RNase L recruiter.[4][1] The synthesis is based on the established chemistry of coumarin (B35378) derivatives, which have been identified as effective binders of the SL5 RNA structure. This protocol outlines the necessary reagents, step-by-step procedures, and purification methods to obtain the desired compound.
Introduction
The emergence of RNA as a viable therapeutic target has led to the development of innovative strategies to modulate its function. One such approach is the use of small molecules to selectively bind and induce the degradation of disease-associated RNAs. RIBOTACs represent a powerful class of such molecules, comprising three key components: an RNA-binding moiety, a linker, and an effector domain that recruits a ribonuclease, typically RNase L.
This compound is a crucial building block for the construction of a RIBOTAC targeting the SARS-CoV-2 virus. It is composed of a coumarin-based scaffold, which serves as the RNA-binding element for the SL5 region of the viral genome, and a flexible polyethylene (B3416737) glycol (PEG)-based linker terminating in a reactive alkyne group.[4] This terminal alkyne allows for the facile conjugation to an azide-functionalized RNase L recruiting ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of this compound, enabling researchers to produce this key intermediate for the development of novel antiviral therapeutics.
Chemical Structure and Data
| Identifier | Value |
| Compound Name | This compound |
| Molecular Formula | C31H36N4O7 |
| Molecular Weight | 576.64 g/mol |
| Canonical SMILES | O=C1C(C2=CN3C=CC(OCCOCCOCCOCCOCC#C)=CC3=N2)=CC4=C(O1)C=C(N5CCNCC5)C=C4 |
Experimental Protocol: Synthesis of this compound
This protocol is divided into two main stages:
-
Synthesis of the Coumarin Core with Piperazine Moiety.
-
Installation of the PEG-Alkyne Linker.
Materials and Reagents
-
4-(Piperazin-1-yl)phenol
-
Ethyl 4-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
-
1-(2-(2-(2-(2-Propyn-1-yloxy)ethoxy)ethoxy)ethoxy)ethan-1-ol
-
4-Toluenesulfonyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (B128534) (TEA)
-
Pyridine, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Methanol (B129727) (MeOH)
Stage 1: Synthesis of the Coumarin Core with Piperazine Moiety
This stage involves the synthesis of the core heterocyclic structure that recognizes and binds to the target RNA.
Reaction Scheme:
Caption: Synthesis of the coumarin core.
Procedure:
-
To a solution of 4-(piperazin-1-yl)phenol (1.0 eq) in a suitable solvent such as ethanol, add ethyl 4-(diethylamino)-2-oxo-2H-chromene-3-carboxylate (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the coumarin core intermediate.
Stage 2: Installation of the PEG-Alkyne Linker
This stage attaches the linker arm with the terminal alkyne for subsequent "click" chemistry.
Reaction Scheme:
Caption: Installation of the PEG-alkyne linker.
Procedure:
Part A: Tosylation of the PEG-Alkyne Linker
-
Dissolve 1-(2-(2-(2-(2-propyn-1-yloxy)ethoxy)ethoxy)ethoxy)ethan-1-ol (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Add 4-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the tosylated PEG-alkyne linker. This is often used in the next step without further purification.
Part B: Coupling of the Linker to the Coumarin Core
-
To a solution of the coumarin core intermediate from Stage 1 (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the tosylated PEG-alkyne linker from Part A (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the coumarin, piperazine, PEG linker, and terminal alkyne protons. |
| ¹³C NMR | Carbons of the aromatic rings, carbonyl group, piperazine, PEG chain, and alkyne. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion corresponding to the calculated molecular weight of 577.64. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
Signaling Pathway and Mechanism of Action
This compound is a component of a larger RIBOTAC molecule designed to induce the degradation of a target RNA. The overall mechanism of action for the resulting RIBOTAC is as follows:
Caption: Mechanism of action for a RIBOTAC.
The coumarin moiety of this compound binds to the SL5 region of the SARS-CoV-2 RNA.[4] When conjugated to an RNase L recruiter, the resulting RIBOTAC brings RNase L into close proximity with the viral RNA. This induced proximity leads to the activation of RNase L, which then cleaves and degrades the target RNA, ultimately inhibiting viral replication.
Conclusion
This document provides a detailed protocol for the chemical synthesis of this compound, a vital component for the development of RIBOTACs targeting the SARS-CoV-2 RNA genome. By following these procedures, researchers can reliably produce this key intermediate for their studies in antiviral drug discovery and the broader field of RNA-targeted therapeutics. The modular nature of this synthesis allows for potential modifications to both the RNA-binding element and the linker to optimize the properties of the final RIBOTAC.
References
Application Notes and Protocols: Conjugation of RNA Recruiter-Linker 1 to an RNA Binder
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of specific RNA molecules presents a promising therapeutic strategy for a wide range of diseases. Ribonuclease Targeting Chimeras (RIBOTACs) are bifunctional molecules designed to bring a specific RNA target into proximity with an RNase, leading to the degradation of the target RNA. These chimeras consist of an RNA binder, a linker, and an RNase recruiter. This document provides detailed protocols for the conjugation of RNA recruiter-linker 1 , a component of a RIBOTAC designed to recruit RNase L to the SARS-CoV-2 RNA genome, to a target-specific RNA binder.[1][2][3][4][5]
This compound possesses a terminal alkyne functional group, making it ideally suited for conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[6][][8][9] This method allows for the precise and stable covalent linkage of the recruiter-linker to an RNA binder that has been appropriately modified with an azide (B81097) group.[6][][10]
These application notes will guide the user through the necessary steps for preparing an azide-modified RNA binder and subsequently conjugating it to this compound.
Experimental Overview
The overall workflow for the conjugation process is depicted below. It involves two main stages: the introduction of an azide moiety onto the RNA binder and the subsequent click chemistry reaction with the alkyne-containing this compound.
Figure 1. Experimental Workflow. This diagram illustrates the two-stage process for conjugating this compound to an RNA binder, from initial modification of the binder to the final purified conjugate.
Materials and Reagents
Key Components
| Reagent | Supplier | Comments |
| RNA Binder (e.g., custom oligo) | Various | Must be synthesized with a primary amine modification. |
| This compound | MedChemExpress | Provided as a solid. |
| NHS-Azide | Various | For functionalizing the amine-modified RNA binder. |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | Catalyst for CuAAC reaction. |
| Sodium Ascorbate | Sigma-Aldrich | Reducing agent for Cu(I) generation. |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | Cu(I)-stabilizing ligand. |
Buffers and Solvents
| Reagent | Preparation |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate, pH 8.5 |
| Nuclease-free Water | Commercially available |
| Dimethylsulfoxide (DMSO) | Anhydrous |
| 5X CuAAC Reaction Buffer | 500 mM Potassium Phosphate Buffer (pH 7.0), 500 mM NaCl |
Protocols
Protocol 1: Azide Functionalization of an Amine-Modified RNA Binder
This protocol describes the conversion of a primary amine on an RNA binder to an azide group using an N-hydroxysuccinimide (NHS) ester crosslinker. This is a common and efficient method for introducing the necessary functional group for click chemistry.[11][12][13][14]
1. Preparation of Solutions: a. Dissolve the amine-modified RNA binder in Conjugation Buffer to a final concentration of 0.5-1.0 mM. b. Prepare a 100 mM stock solution of NHS-Azide in anhydrous DMSO.
2. Reaction Setup: a. In a microcentrifuge tube, add the dissolved amine-modified RNA binder. b. Add a 20-fold molar excess of the NHS-Azide solution to the RNA binder solution. c. Gently vortex the mixture to ensure thorough mixing.
3. Incubation: a. Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking. Protect from light if using a fluorescently-labeled RNA binder.
4. Purification of Azide-Modified RNA Binder: a. Purify the azide-modified RNA binder from excess NHS-Azide and byproducts using ethanol (B145695) precipitation or size-exclusion chromatography (e.g., desalting columns). b. Resuspend the purified, azide-modified RNA binder in nuclease-free water. c. Quantify the concentration of the azide-modified RNA binder using UV-Vis spectroscopy (A260).
Protocol 2: CuAAC "Click" Conjugation of Azide-RNA Binder to this compound
This protocol details the copper-catalyzed cycloaddition reaction to covalently link the azide-functionalized RNA binder to the alkyne-containing this compound.[6][][9][15]
1. Preparation of Stock Solutions: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Prepare a 100 mM stock solution of Sodium Ascorbate in nuclease-free water. Prepare this solution fresh before each use. c. Prepare a 100 mM stock solution of Copper(II) Sulfate in nuclease-free water. d. Prepare a 100 mM stock solution of THPTA ligand in nuclease-free water.
2. Reaction Setup: a. In a microcentrifuge tube, combine the following reagents in the order listed to the specified final concentrations:
- Nuclease-free water to final volume
- 5X CuAAC Reaction Buffer (1X final)
- Azide-modified RNA binder (10-50 µM final)
- This compound (5-10 fold molar excess over RNA binder)
- THPTA (1 mM final)
- Copper(II) Sulfate (0.5 mM final)
- Sodium Ascorbate (5 mM final) b. Gently vortex the mixture.
3. Incubation: a. Incubate the reaction at room temperature for 1-2 hours. The reaction can be monitored by LC-MS or gel electrophoresis.
4. Purification of the Conjugate: a. Purify the final RNA binder-recruiter conjugate using methods suitable for oligonucleotides, such as HPLC or PAGE, to remove unreacted starting materials and catalysts. b. Desalt the purified conjugate using ethanol precipitation or a desalting column. c. Resuspend the final conjugate in a suitable nuclease-free buffer (e.g., PBS or Tris-HCl).
Characterization of the Conjugate
Proper characterization is crucial to confirm the successful synthesis and purity of the final conjugate.
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (LC-MS) | Confirm covalent bond formation and determine the exact mass of the conjugate. | A new peak corresponding to the calculated molecular weight of the conjugate. |
| Urea-PAGE | Assess conjugation efficiency and purity by observing changes in electrophoretic mobility. | A band shift upwards for the conjugated product compared to the starting RNA binder. |
| HPLC (Reverse-Phase or Ion-Exchange) | Purify and quantify the conjugate. | A new peak with a different retention time compared to the starting materials. |
| NMR Spectroscopy | Structural confirmation of the conjugate. | Can be used to confirm the formation of the triazole ring, a hallmark of the click reaction.[16] |
Signaling Pathway and Mechanism of Action
The resulting conjugate, a RIBOTAC, is designed to function by recruiting the endoribonuclease RNase L to a specific target RNA. The RNA binder portion of the chimera provides specificity by binding to a unique sequence or structure on the target RNA. The this compound portion then mimics the natural activator of RNase L (2'-5'-oligoadenylate), inducing its dimerization and activation, leading to the cleavage and subsequent degradation of the target RNA.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule targeted recruitment of a nuclease to cleave an oncogenic RNA in a mouse model of metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. “Clicking” gene therapeutics: A successful union of chemistry and biomedicine for new solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
- 13. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Bioconjugation of Small Molecules to RNA Impedes Its Recognition by Toll-Like Receptor 7 [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Application Notes: Cell-Based Assays for RNA Recruiter-Linker 1 Activity
Introduction
The targeting of RNA with small molecules represents a burgeoning frontier in drug discovery, offering the potential to modulate biological pathways previously considered "undruggable." One innovative strategy in this domain is the use of Ribonuclease Targeting Chimeras (RIBOTACs). These bifunctional molecules consist of a small molecule "recruiter" domain that binds to a specific RNA structure, connected via a "linker" to an effector domain that recruits an endogenous nuclease to the RNA target, leading to its degradation.
"RNA recruiter-linker 1" is a component of a RIBOTAC designed to combat SARS-CoV-2.[1] Its recruiter moiety specifically binds to the SL5, a four-way RNA helix within the 5' untranslated region (UTR) of the SARS-CoV-2 genome. The linker is conjugated to a ligand that recruits and activates endogenous RNase L, a potent ribonuclease of the innate immune system.[2][3] The targeted recruitment of RNase L results in the specific cleavage of the viral RNA, thereby inhibiting viral replication.[1]
This document provides detailed protocols for cell-based assays to quantify the activity, efficacy, and mechanism of action of this compound and similar RIBOTACs. The described assays are essential for researchers, scientists, and drug development professionals engaged in the discovery and validation of RNA-targeting therapeutics.
Mechanism of Action: RIBOTAC-Mediated RNA Degradation
The fundamental mechanism involves the small molecule acting as an adaptor to bring an active nuclease into proximity with the target RNA. This process is designed to be catalytic, allowing a single molecule of the RIBOTAC to facilitate the destruction of multiple RNA targets.[3]
References
Application Notes and Protocols for the Cellular Delivery of RNA Recruiter-Linker 1 Chimeras
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of RNA therapeutics, including RNA recruiter-linker 1 chimeras, into specific cell types is a critical step in the development of novel treatment modalities. These chimeras, designed to bring a catalytic RNA-degrading enzyme into proximity with a target RNA, hold immense promise for the specific silencing of disease-associated genes. This document provides detailed application notes and experimental protocols for various methods of delivering this compound chimeras into cells, including non-viral and viral vector-based approaches. The protocols are intended to serve as a comprehensive guide for researchers in the field of RNA therapeutics and drug development.
Delivery Methods Overview
A variety of methods have been developed to facilitate the intracellular delivery of RNA chimeras. The choice of delivery method depends on several factors, including the target cell type, the desired duration of effect (transient or stable), and the in vitro or in vivo application. The primary methods covered in this document are:
-
Lipid Nanoparticles (LNPs): A leading non-viral delivery system that encapsulates RNA cargo in a lipid-based nanoparticle, protecting it from degradation and facilitating cellular uptake.
-
Electroporation: A physical delivery method that uses an electrical pulse to transiently permeabilize the cell membrane, allowing the entry of RNA chimeras.
-
Conjugation: The covalent attachment of targeting ligands, such as small molecules, peptides, or aptamers, to the RNA chimera to mediate receptor-mediated endocytosis into specific cells.
-
Viral Vectors: The use of engineered viruses, such as adeno-associated viruses (AAV), to deliver genetic material encoding the RNA chimera for long-term expression.
Quantitative Data Summary
The efficiency of different delivery methods can vary significantly depending on the cell type and experimental conditions. The following table summarizes representative quantitative data for key delivery methods.
| Delivery Method | Target Cell Type | RNA Chimera Type | Transfection/Transduction Efficiency | Cell Viability | Key Reference(s) |
| Lipid Nanoparticles | HepG2 | mRNA | High (qualitative) | High (qualitative) | [1] |
| Electroporation | Primary Human T-cells | mRNA | 70-97.3% | 30-96% | [2][3] |
| Electroporation | Unstimulated T-cells | mRNA | >95% | Comparable to control | [4] |
| Aptamer-siRNA Conjugate | PSMA-expressing LNCaP cells | siRNA | Specific silencing observed | N/A (cell death induced) | [5] |
| AAV Vector | Various (in vivo) | shRNA | High (qualitative) | N/A (in vivo) | [6] |
Experimental Protocols
Lipid Nanoparticle (LNP) Mediated Delivery of RNA Chimeras
This protocol describes the formulation of RNA chimera-encapsulated LNPs using a microfluidic mixing method, which allows for the reproducible production of homogenous nanoparticles.[7][]
Materials:
-
This compound chimera
-
Ionizable lipid (e.g., C12-200)
-
Helper lipid (e.g., DOPE)
-
Cholesterol
-
Lipid-PEG (e.g., DMG-PEG 2000)
-
100% Ethanol (B145695)
-
Citric acid buffer (10 mM, pH 3.0)
-
Phosphate-buffered saline (PBS)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (MWCO 10 kDa)
Protocol:
-
Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid, helper lipid, cholesterol, and lipid-PEG in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
The final lipid concentration in the ethanol phase should be determined based on the desired RNA-to-lipid ratio.
-
-
Preparation of RNA Solution:
-
Dilute the this compound chimera in 10 mM citric acid buffer (pH 3.0) to the desired concentration.
-
-
LNP Formulation using Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the RNA-citrate buffer solution into another syringe.
-
Set the flow rates to achieve the desired mixing ratio (typically 3:1 aqueous to organic phase).
-
Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
-
-
Purification:
-
Transfer the LNP dispersion to a dialysis cassette.
-
Dialyze against sterile PBS at 4°C for at least 6 hours, with at least two changes of PBS, to remove ethanol and unencapsulated RNA.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Measure the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
-
Cellular Delivery:
-
Dilute the purified LNPs in cell culture medium to the desired final concentration.
-
Add the LNP-containing medium to the target cells and incubate for the desired period before assessing the biological effect.
-
Caption: Workflow for LNP-mediated RNA chimera delivery.
Electroporation-Mediated Delivery of RNA Chimeras into T-Cells
This protocol is optimized for the high-efficiency delivery of mRNA chimeras into primary human T-cells.[3][9]
Materials:
-
Primary human T-cells
-
This compound chimera (mRNA format)
-
Electroporation buffer (e.g., Opti-MEM)
-
Electroporation cuvettes (4 mm gap)
-
Electroporator (e.g., Bio-Rad Gene Pulser Xcell)
-
Cell culture medium
Protocol:
-
Cell Preparation:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Activate T-cells using standard methods (e.g., anti-CD3/CD28 beads) for 2-3 days prior to electroporation.
-
On the day of electroporation, wash the activated T-cells and resuspend them in electroporation buffer at a concentration of 1.5 x 10^8 cells/mL.
-
-
Electroporation:
-
Add the RNA chimera to the cell suspension to a final concentration of 150 µg/mL.
-
Gently mix and transfer the cell/RNA mixture to a 4 mm gap electroporation cuvette.
-
Place the cuvette in the electroporator.
-
Apply a single square-wave pulse with the following parameters: 500 V, 5 ms (B15284909) pulse length.
-
Immediately after the pulse, carefully remove the cuvette from the electroporator.
-
-
Post-Electroporation Culture:
-
Add pre-warmed complete cell culture medium to the cuvette to recover the cells.
-
Transfer the cells to a culture vessel and incubate at 37°C in a CO2 incubator.
-
Assess cell viability and chimera expression/activity at the desired time points (e.g., 24-48 hours post-electroporation).
-
Caption: Workflow for electroporation of RNA chimeras into T-cells.
Synthesis and Delivery of Aptamer-siRNA Chimeras (AsiCs)
This protocol outlines the general steps for creating and using aptamer-siRNA chimeras for targeted delivery.[5][10][]
Materials:
-
Synthesized RNA aptamer with a reactive group (e.g., amine or thiol)
-
Synthesized siRNA with a complementary reactive group
-
Conjugation buffers and reagents (e.g., maleimide (B117702) chemistry for thiol-amine coupling)
-
Size-exclusion chromatography columns for purification
-
Target cells (expressing the aptamer's target receptor)
-
Control cells (not expressing the receptor)
Protocol:
-
Synthesis of Aptamer and siRNA:
-
Synthesize the RNA aptamer and the siRNA strands with the appropriate chemical modifications and reactive groups for conjugation.
-
-
Conjugation of Aptamer to siRNA:
-
Dissolve the aptamer and siRNA in a suitable conjugation buffer.
-
Add the crosslinking reagent (e.g., a maleimide-containing linker) to one of the nucleic acids.
-
After the activation step, add the second nucleic acid to initiate the conjugation reaction.
-
Allow the reaction to proceed for a specified time at room temperature or 4°C.
-
-
Purification of the AsiC:
-
Purify the aptamer-siRNA chimera from unreacted components using size-exclusion chromatography or other suitable purification methods.
-
Verify the purity and integrity of the conjugate using gel electrophoresis and mass spectrometry.
-
-
Cellular Delivery and Functional Assay:
-
Incubate the target cells and control cells with the purified AsiC at various concentrations.
-
After a defined incubation period (e.g., 24-72 hours), lyse the cells.
-
Assess the knockdown of the target gene's mRNA or protein levels using qRT-PCR or Western blotting, respectively.
-
Compare the knockdown efficiency between the target and control cells to confirm specificity.
-
Caption: Workflow for aptamer-siRNA chimera synthesis and delivery.
Adeno-Associated Virus (AAV) Mediated Delivery of shRNA Chimeras
This protocol provides a general overview of producing AAV vectors for the delivery of a short hairpin RNA (shRNA) version of the this compound chimera.[12][6][13][14]
Materials:
-
AAV vector plasmid containing the shRNA expression cassette
-
AAV packaging plasmid (encoding Rep and Cap proteins)
-
Helper plasmid (e.g., providing adenovirus helper functions)
-
HEK293T cells
-
Transfection reagent (e.g., PEI)
-
Cell culture medium and supplements
-
Reagents and equipment for AAV purification (e.g., iodixanol (B1672021) gradient ultracentrifugation)
Protocol:
-
Plasmid Preparation:
-
Clone the shRNA sequence corresponding to the this compound chimera into an AAV expression vector under the control of a suitable promoter (e.g., U6 or H1).
-
Prepare high-quality, endotoxin-free plasmid DNA for the AAV vector, packaging, and helper plasmids.
-
-
AAV Production in HEK293T Cells:
-
Plate HEK293T cells at a high density.
-
Co-transfect the cells with the AAV vector, packaging, and helper plasmids using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours to allow for AAV particle production.
-
-
AAV Harvest and Purification:
-
Harvest the cells and the culture supernatant.
-
Lyse the cells to release the AAV particles.
-
Treat the lysate with a nuclease to remove unpackaged DNA.
-
Purify the AAV particles from the cell lysate and supernatant using methods such as iodixanol gradient ultracentrifugation or affinity chromatography.
-
-
AAV Titer Determination:
-
Determine the viral titer (genome copies per mL) of the purified AAV stock using quantitative PCR (qPCR).
-
-
In Vitro or In Vivo Transduction:
-
For in vitro studies, add the purified AAV to the target cells at the desired multiplicity of infection (MOI).
-
For in vivo studies, administer the AAV vector to the animal model through the appropriate route (e.g., intravenous, intramuscular).
-
Monitor the expression of the shRNA chimera and its biological effects over time.
-
Caption: Workflow for AAV-mediated shRNA chimera delivery.
Conclusion
The successful delivery of this compound chimeras is paramount to their therapeutic efficacy. This document has provided a detailed overview of several key delivery methodologies, complete with experimental protocols and quantitative data. The choice of the optimal delivery strategy will be dictated by the specific research or therapeutic context. The provided protocols and diagrams are intended to serve as a valuable resource for scientists working to advance the exciting field of RNA-based therapeutics.
References
- 1. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 2. Blog - Application Focus - High Efficiency Generation of CAR T-Cells via mRNA electroporation [btxonline.com]
- 3. btxonline.com [btxonline.com]
- 4. biorxiv.org [biorxiv.org]
- 5. gene-quantification.de [gene-quantification.de]
- 6. a-star.edu.sg [a-star.edu.sg]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. A GMP-compliant protocol to expand and transfect cancer patient T cells with mRNA encoding a tumor-specific chimeric antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aptamer-siRNA Conjugate - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 12. med.stanford.edu [med.stanford.edu]
- 13. genemedi.net [genemedi.net]
- 14. Adeno-associated Virus (AAV) shRNA Knockdown Vector| VectorBuilder [en.vectorbuilder.com]
Application of RNA Recruiter-Linker 1 in Virology Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
RNA Recruiter-Linker 1 is a key component of a Ribonuclease Targeting Chimera (RIBOTAC) designed to specifically target and induce the degradation of viral RNA. This technology represents a promising antiviral strategy by hijacking the host's endogenous RNase L machinery to selectively eliminate viral genetic material. The primary application of this compound has been demonstrated in the context of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.
Mechanism of Action:
This compound is a heterobifunctional molecule. It consists of two key moieties connected by a linker:
-
A Viral RNA-Binding Moiety: This part of the molecule is designed to specifically recognize and bind to a conserved and structurally important region of the target viral RNA. In the case of SARS-CoV-2, this is often a structured element within the 5' untranslated region (UTR) or the frameshifting element (FSE).[1][2] For instance, this compound has been developed to bind to the SL5, a four-way RNA helix in the 5' UTR of the SARS-CoV-2 genome.[3]
-
An RNase L-Recruiting Moiety: This component binds to and activates Ribonuclease L (RNase L), a latent endoribonuclease of the host's innate immune system.[1]
Upon binding of the RNA-binding moiety to the target viral RNA, the RNase L-recruiting moiety brings RNase L into close proximity. This induced proximity leads to the dimerization and activation of RNase L, which then cleaves the viral RNA, leading to its degradation and the inhibition of viral replication.[1][4] This targeted degradation is catalytic, meaning a single RIBOTAC molecule can mediate the destruction of multiple viral RNA molecules.
Key Advantages in Virology Research:
-
High Specificity: By targeting unique and conserved RNA structures within the viral genome, off-target effects on host RNAs can be minimized.[5]
-
Broad-Spectrum Potential: The strategy can be adapted to target other RNA viruses by modifying the RNA-binding moiety to recognize different viral RNA sequences or structures.
-
Overcoming Drug Resistance: Targeting conserved RNA elements is less likely to be affected by the high mutation rates often observed in viral proteins, which is a common mechanism of resistance to traditional antiviral drugs.
-
Harnessing Innate Immunity: The recruitment of RNase L leverages a natural antiviral pathway within the host cell.[6]
Applications in Virology Research:
-
Antiviral Drug Development: this compound and similar RIBOTACs serve as lead compounds for the development of novel antiviral therapeutics.
-
Viral RNA Function Studies: These molecules can be used as tools to specifically degrade viral RNA segments, allowing researchers to study the function of these segments in the viral life cycle.
-
Target Validation: The ability to selectively degrade a specific viral RNA can be used to validate that RNA element as a potential drug target.
Quantitative Data Summary
The following tables summarize the quantitative data on the antiviral activity of RNA recruiter-linkers (RIBOTACs) against SARS-CoV-2 from published studies.
Table 1: Inhibition of SARS-CoV-2 Frameshifting Efficiency by C5 and C5-RIBOTAC
| Compound | Concentration | % Inhibition of Frameshifting Efficiency | Cell Line | Reference |
| C5 | 2 µM | 25% | HEK293T | [1][5] |
| C5-RIBOTAC | 2 µM | Significant reduction in reporter signal (indirect measure of degradation) | HEK293T | [1][5] |
Table 2: Reduction of SARS-CoV-2 RNA and Protein Levels by RIBOTACs
| Compound | Concentration | % Reduction of Viral RNA | % Reduction of Viral N Protein | Cell Line | Reference |
| CoV2-RIBOTAC | Not specified | Statistically significant | Statistically significant | Huh7-ACE2 | [7] |
| 2'-RIBOTAC-U | Various | Dose-dependent | Not reported | Human cells | [4] |
| C64 | 20 µM | Significant inhibition of virus replication | Not reported | A549-ACE2 | [8] |
Experimental Protocols
Dual-Luciferase Reporter Assay for Viral Frameshifting Inhibition
This protocol is used to assess the ability of a compound to inhibit programmed ribosomal frameshifting (-1 PRF), a critical process for the replication of many viruses, including coronaviruses.[9][10][11]
Materials:
-
HeLa or HEK293T cells
-
DMEM with 10% fetal bovine serum
-
-1 PRF reporter plasmid DNA (containing the viral frameshifting element between Renilla and Firefly luciferase genes)
-
Lipofectamine 2000 (or similar transfection reagent)
-
Test compound (e.g., C5-RIBOTAC)
-
Glo Lysis Buffer (Promega)
-
Dual-Glo Luciferase Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: One day before transfection, seed HeLa or HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the -1 PRF reporter plasmid DNA using Lipofectamine 2000 according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After a 24-hour incubation with the compound, wash the cells once with PBS and lyse them by adding Glo Lysis Buffer and incubating for 5 minutes at room temperature.
-
Luciferase Activity Measurement:
-
Transfer a small volume of the cell lysate to a white-walled 96-well plate.
-
Add the Dual-Glo Firefly Luciferase substrate and measure the firefly luciferase activity using a luminometer.
-
Add the Dual-Glo Stop & Glo Reagent (which contains the Renilla luciferase substrate) and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well.
-
Normalize the ratios of the compound-treated wells to the vehicle-treated wells to determine the frameshifting efficiency.
-
Plot the frameshifting efficiency against the compound concentration to determine the IC50.
-
In Vitro RNase L Degradation Assay
This assay directly measures the ability of a RIBOTAC to recruit and activate RNase L to cleave a target RNA in a cell-free system.[12]
Materials:
-
Purified recombinant RNase L
-
In vitro transcribed and purified target viral RNA (e.g., SARS-CoV-2 SL5 RNA), labeled with a fluorescent dye (e.g., Cy5).
-
Test compound (RIBOTAC)
-
RNase L activation buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Urea-polyacrylamide gel
-
Fluorescence gel scanner
Procedure:
-
RNase L Activation: Pre-incubate purified recombinant RNase L with the test compound at various concentrations in RNase L activation buffer for a specified time (e.g., 30 minutes) at room temperature to allow for binding and activation.
-
Cleavage Reaction: Add the fluorescently labeled target viral RNA to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding a loading buffer containing formamide (B127407) and EDTA.
-
Gel Electrophoresis: Denature the samples by heating and then separate the RNA fragments on a urea-polyacrylamide gel.
-
Visualization: Visualize the RNA fragments using a fluorescence gel scanner. The appearance of smaller RNA fragments in the presence of the compound and RNase L indicates successful cleavage.
-
Quantification: Quantify the intensity of the full-length and cleaved RNA bands to determine the percentage of RNA degradation.
Viral Replication Inhibition Assay (RT-qPCR)
This protocol quantifies the reduction in viral RNA levels in infected cells treated with the test compound.[7]
Materials:
-
Virus-permissive cells (e.g., Vero E6 or A549-ACE2 for SARS-CoV-2)
-
SARS-CoV-2 (or other target virus)
-
Test compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probes specific for a viral gene (e.g., N, E, or RdRp for SARS-CoV-2) and a host housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Cell Infection: Seed the cells in a multi-well plate. The next day, infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After the viral adsorption period, remove the inoculum and add fresh medium containing various concentrations of the test compound.
-
Incubation: Incubate the infected and treated cells for a specific period (e.g., 24 or 48 hours).
-
RNA Extraction: At the end of the incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers and probes for the target viral gene and the host housekeeping gene.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the viral and host genes.
-
Normalize the viral gene Ct values to the host housekeeping gene Ct values (ΔCt).
-
Calculate the fold change in viral RNA levels in compound-treated cells compared to vehicle-treated cells using the ΔΔCt method.
-
Plot the percentage of viral RNA reduction against the compound concentration to determine the EC50.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for developing RNA recruiter-linkers.
References
- 1. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of SARS-CoV-2 by Targeting Conserved Viral RNA Structures and Sequences [frontiersin.org]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. Developing nucleoside tailoring strategies against SARS-CoV-2 via ribonuclease targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical-guided SHAPE sequencing (cgSHAPE-seq) informs the binding site of RNA-degrading chimeras targeting SARS-CoV-2 5’ untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Identifying Inhibitors of −1 Programmed Ribosomal Frameshifting in a Broad Spectrum of Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for qPCR-Based Measurement of RNA Degradation by Recruiter-Linker Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recruiter-linker molecules, such as Ribonuclease-Targeting Chimeras (RIBOTACs), represent a novel and promising therapeutic modality for the targeted degradation of specific RNAs.[1] These bifunctional molecules consist of a ligand that recognizes the target RNA, a linker, and a recruiter moiety that engages an endogenous ribonuclease, most commonly RNase L.[2][3] This induced proximity leads to the site-specific cleavage and subsequent degradation of the target RNA.[2] Quantitative polymerase chain reaction (qPCR) is a highly sensitive and specific method for quantifying the abundance of RNA transcripts, making it an essential tool for evaluating the efficacy of these RNA-degrading molecules.[4]
These application notes provide a comprehensive guide to utilizing qPCR-based methods for measuring RNA degradation mediated by recruiter-linker molecules. Detailed protocols for cell treatment, RNA extraction, reverse transcription, and qPCR are provided, along with guidelines for data analysis and presentation.
Mechanism of Action: Recruiter-Linker Mediated RNA Degradation
Recruiter-linker molecules, exemplified by RIBOTACs, function by hijacking the cell's natural RNA decay machinery. The process begins with the RNA-binding domain of the molecule recognizing and binding to a specific structural motif on the target RNA. The other end of the molecule, the recruiter, then engages with an endogenous ribonuclease, such as RNase L.[2] This ternary complex formation brings the nuclease into close proximity with the target RNA, leading to its cleavage and subsequent degradation by cellular exonucleases.[2]
Caption: Mechanism of recruiter-linker 1 mediated RNA degradation.
Quantitative Data Summary
The efficacy of recruiter-linker molecules is typically assessed by measuring the reduction in the target RNA levels. The following tables summarize representative quantitative data from studies utilizing qPCR to evaluate the activity of such molecules.
Table 1: Dose-Dependent Degradation of Target RNA by a Recruiter-Linker Molecule
| Recruiter-Linker Conc. (µM) | Target RNA Remaining (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 0.1 | 75 | ± 4.5 |
| 0.5 | 42 | ± 3.8 |
| 1.0 | 21 | ± 2.9 |
| 5.0 | 8 | ± 1.5 |
Table 2: Time-Course of Target RNA Degradation by a Recruiter-Linker Molecule (1 µM)
| Time (hours) | Target RNA Remaining (%) | Standard Deviation |
| 0 | 100 | ± 6.1 |
| 2 | 85 | ± 5.5 |
| 4 | 63 | ± 4.9 |
| 8 | 38 | ± 3.7 |
| 12 | 25 | ± 2.8 |
| 24 | 15 | ± 2.1 |
Experimental Protocols
The following protocols provide a detailed methodology for measuring RNA degradation induced by recruiter-linker molecules using RT-qPCR.
Experimental Workflow Overview
Caption: Overall experimental workflow for qPCR-based analysis.
Cell Culture and Treatment
-
Cell Seeding: Seed the cells of interest in appropriate culture plates (e.g., 12-well or 24-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare a stock solution of the recruiter-linker molecule in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the recruiter-linker molecule or vehicle control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).
-
RNA Isolation
-
Cell Lysis:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add a suitable cell lysis buffer (e.g., TRIzol or a buffer from a commercial RNA isolation kit) to each well and incubate according to the manufacturer's instructions.
-
-
RNA Purification:
-
Isolate total RNA using a standard phenol-chloroform extraction method or a column-based RNA purification kit.
-
Ensure all steps are performed in an RNase-free environment to prevent RNA degradation.[4]
-
RNA Quality and Quantity Control
-
Quantification: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity Assessment: Assess RNA integrity by running an aliquot of the RNA sample on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.[4]
Reverse Transcription (RT)
-
RT Reaction Setup:
-
In an RNase-free tube, combine the following components:
-
Total RNA (e.g., 1 µg)
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
RNase-free water to the final volume.
-
-
Incubate at 65°C for 5 minutes to denature the RNA, then place on ice.
-
-
Reverse Transcriptase Addition:
-
Add the following to the reaction tube:
-
5X RT buffer
-
RNase inhibitor
-
Reverse transcriptase enzyme
-
-
Mix gently and incubate according to the manufacturer's recommendations (e.g., 25°C for 10 minutes, followed by 50°C for 50 minutes, and 85°C for 5 minutes to inactivate the enzyme).
-
-
cDNA Storage: The resulting complementary DNA (cDNA) can be used immediately for qPCR or stored at -20°C.
Quantitative PCR (qPCR)
-
Primer Design:
-
Design primers for the target RNA and a stable reference gene (e.g., GAPDH, ACTB).
-
Primers should amplify a product of 70-200 bp.
-
Crucially, when measuring degradation, it is advisable to design primers that flank the predicted cleavage site. Alternatively, designing primers upstream of the cleavage site can help distinguish between full-length and cleaved transcripts, especially if the 3' fragment is more stable. [5]
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing:
-
SYBR Green or TaqMan master mix
-
Forward primer
-
Reverse primer
-
RNase-free water
-
-
Aliquot the master mix into qPCR plates or tubes.
-
Add the diluted cDNA to each well.
-
Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination.
-
-
qPCR Cycling Conditions:
-
A typical qPCR program includes:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis (for SYBR Green-based assays) to verify the specificity of the amplified product.
-
-
Data Analysis
-
Relative Quantification:
-
Determine the cycle threshold (Ct) values for the target and reference genes for each sample.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
-
Calculation of RNA Degradation:
-
The fold change in RNA expression is calculated as 2-ΔΔCt.
-
The percentage of remaining RNA can be calculated as (2-ΔΔCt) * 100.
-
The percentage of RNA degradation is then 100 - (% remaining RNA).
-
Logical Relationships in Data Interpretation
Caption: Logical flow from experimental variables to final data interpretation.
Troubleshooting
-
High Ct values or no amplification:
-
Check RNA quality and integrity. Degraded RNA can lead to poor amplification.[4]
-
Optimize primer concentrations and annealing temperature.
-
Ensure the reverse transcription reaction was efficient.
-
-
Variable results between replicates:
-
Ensure accurate pipetting.
-
Check for uniform cell confluency across wells.
-
Use a stable reference gene for normalization.
-
-
Primer-dimers or non-specific amplification:
-
Perform a melt curve analysis to check for a single peak.
-
Redesign primers to be more specific.
-
Optimize the annealing temperature.
-
Conclusion
qPCR-based methods provide a robust and sensitive platform for quantifying the degradation of target RNAs induced by recruiter-linker molecules. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can accurately assess the efficacy of their RNA-degrading compounds, a critical step in the development of novel RNA-targeted therapeutics. Careful attention to experimental design, particularly RNA quality control and primer design, is essential for obtaining reliable and reproducible results.
References
- 1. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 2. mdpi.com [mdpi.com]
- 3. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]
- 5. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification and Characterization of RNA Recruiter-Linker 1 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNA recruiter-linker 1 conjugates represent a cutting-edge class of therapeutic molecules designed to selectively target and degrade specific RNA molecules within a cell. These chimeric constructs are a key component of Ribonuclease Targeting Chimeras (RIBOTACs), which function by recruiting endogenous RNase L to the target RNA, leading to its cleavage and subsequent degradation. The "this compound" is specifically designed as a component of a RIBOTAC that targets the SL5, a four-way RNA helix in the 5' UTR of the SARS-CoV-2 genome, thereby inhibiting viral replication.[1][2]
The precise synthesis, purification, and characterization of these conjugates are critical to ensure their efficacy, safety, and batch-to-batch consistency. This document provides detailed application notes and protocols for the purification and characterization of this compound conjugates, intended to guide researchers and drug development professionals in this specialized field.
Synthesis and Conjugation Workflow
The synthesis of an this compound conjugate involves a multi-step process, beginning with the synthesis of the RNA-binding molecule and the RNase L recruiter, followed by their conjugation via a flexible linker.
Purification Protocols
The purification of the final conjugate from unreacted starting materials, byproducts, and other impurities is a critical step. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
RP-HPLC separates molecules based on their hydrophobicity. This method is effective for purifying RNA conjugates, especially those containing hydrophobic moieties like fluorescent dyes or certain linkers.
Materials:
-
Crude this compound conjugate solution
-
Mobile Phase A: 0.1 M Triethylammonium (B8662869) acetate (B1210297) (TEAA) in nuclease-free water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile
-
RP-HPLC column (e.g., C18 column)
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.
-
Sample Preparation: Dissolve the crude conjugate in Mobile Phase A.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes). The optimal gradient may need to be determined empirically.
-
Fraction Collection: Collect fractions corresponding to the major peak detected by the UV detector (typically at 260 nm for RNA).
-
Desalting and Lyophilization: Pool the fractions containing the pure conjugate, desalt using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation), and lyophilize to obtain the purified product as a powder.
Protocol 2: Anion-Exchange HPLC (AEX-HPLC) Purification
AEX-HPLC separates molecules based on their net negative charge, which is primarily determined by the phosphate (B84403) backbone of the RNA component.
Materials:
-
Crude this compound conjugate solution
-
Mobile Phase A: 20 mM Tris-HCl, 10% Acetonitrile, pH 7.5
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, 10% Acetonitrile, pH 7.5
-
Anion-exchange column (e.g., quaternary ammonium (B1175870) stationary phase)
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the anion-exchange column with 100% Mobile Phase A for at least 5 column volumes.
-
Sample Preparation: Dissolve the crude conjugate in Mobile Phase A.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Elute the conjugate using a linear salt gradient of Mobile Phase B (e.g., 0% to 100% over 40 minutes).
-
Fraction Collection: Collect fractions corresponding to the main peak detected at 260 nm.
-
Desalting and Lyophilization: Pool the pure fractions, desalt, and lyophilize as described for RP-HPLC.
Characterization Protocols
Thorough characterization is essential to confirm the identity, purity, and integrity of the purified this compound conjugate.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for confirming the molecular weight of the conjugate and assessing its purity.
Workflow:
Materials:
-
Purified this compound conjugate
-
LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF)
-
Volatile mobile phases compatible with MS (e.g., ammonium acetate or triethylammonium bicarbonate-based buffers)
Procedure:
-
LC Separation: Separate the conjugate using an appropriate HPLC method (as described in the purification protocols, but with MS-compatible mobile phases).
-
Mass Spectrometry: Introduce the eluent into the ESI source. Acquire mass spectra in the appropriate mass range.
-
Data Analysis: Deconvolute the raw mass spectrum to determine the molecular weight of the intact conjugate. Compare the experimentally determined molecular weight with the theoretical molecular weight. The purity can be estimated from the relative abundance of the main peak in the total ion chromatogram.
Protocol 4: Denaturing Polyacrylamide Gel Electrophoresis (dPAGE)
dPAGE is used to assess the purity and integrity of the RNA component of the conjugate.
Materials:
-
Purified this compound conjugate
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide (B121943) with 7 M urea)
-
TBE buffer (Tris/Borate/EDTA)
-
Loading dye (containing a denaturing agent like formamide)
-
RNA molecular weight markers
-
Gel electrophoresis apparatus and power supply
-
Staining solution (e.g., SYBR Gold or ethidium (B1194527) bromide) and imaging system
Procedure:
-
Sample Preparation: Resuspend the purified conjugate in loading dye and heat at 95°C for 5 minutes to denature.
-
Gel Electrophoresis: Load the denatured sample and RNA markers onto the gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining and Visualization: Stain the gel with a suitable fluorescent dye and visualize using a gel documentation system.
-
Analysis: Assess the purity of the conjugate by the presence of a single, sharp band at the expected molecular weight. The presence of lower molecular weight bands may indicate degradation.
Data Presentation
The quantitative data from the purification and characterization experiments should be summarized in clear and concise tables for easy comparison and analysis.
Table 1: Summary of Purification Results
| Purification Step | Method | Starting Material (mg) | Purified Product (mg) | Yield (%) | Purity (by HPLC, %) |
| Crude Conjugate | - | 50 | - | - | 45 |
| RP-HPLC | C18, Acetonitrile Gradient | 50 | 22 | 44 | >95 |
| AEX-HPLC | Q-sepharose, NaCl Gradient | 50 | 25 | 50 | >98 |
Table 2: Characterization Data
| Analysis Technique | Parameter | Theoretical Value | Experimental Value | Purity Assessment |
| LC-MS | Molecular Weight (Da) | Calculated MW | Observed MW | >98% (by TIC) |
| dPAGE | Size (nucleotides) | Expected size | Single band at expected size | No visible degradation products |
| UV-Vis Spectroscopy | A260/A280 Ratio | ~2.0 | 1.98 | Indicates high purity of nucleic acid |
Note: Theoretical and experimental values will be specific to the exact sequence of the RNA and the chemical composition of the recruiter and linker.
Mechanism of Action: RIBOTAC
The purified and characterized this compound conjugate functions as a RIBOTAC to induce the degradation of the target RNA.
Conclusion
The successful development of this compound conjugates as potential therapeutics relies on robust and well-documented methods for their purification and characterization. The protocols and guidelines presented in this document provide a comprehensive framework for researchers in this field. Adherence to these detailed methodologies will ensure the generation of high-quality, well-characterized conjugates, which is a prerequisite for meaningful biological evaluation and further drug development efforts.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting RNA Recruiter-Linker 1 Experiments
Welcome to the technical support center for RNA Recruiter-Linker 1 (RRL-1) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues leading to low efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a bifunctional molecule designed to selectively degrade a target RNA. It consists of three key components: an RNA recruiter that binds to a specific RNA sequence or structure, a linker of a specific length and composition, and an effector module that recruits a cellular protein to the target RNA. In many cases, this effector recruits a nuclease, such as RNase L, which then degrades the target RNA.[1][2][3]
Q2: What are the critical components that can affect the efficacy of my RRL-1 experiment?
A2: The efficacy of an RRL-1 experiment is dependent on several factors:
-
The RNA Recruiter: Its binding affinity and specificity for the target RNA are paramount.
-
The Linker: The length, rigidity, and chemical composition of the linker are crucial for the proper formation of a productive ternary complex between the RRL-1, the target RNA, and the recruited effector protein.[4][5][6]
-
The Effector Recruiter: Its ability to engage the endogenous cellular machinery (e.g., RNase L) is essential for the desired downstream effect.
-
The Target RNA: Its expression level, cellular localization, and structural accessibility can all influence the effectiveness of the RRL-1 molecule.
-
Cellular Factors: The concentration of the RRL-1 that reaches the target RNA, the expression level of the recruited effector protein, and potential off-target binding all play a significant role.[7][8]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to low efficacy in your RRL-1 experiments.
Problem 1: Little to no degradation of the target RNA is observed.
This is a common issue that can arise from multiple factors related to the RRL-1 molecule itself, the target RNA, or the experimental conditions.
Possible Cause 1.1: Suboptimal RNA Recruiter Affinity or Specificity
-
Question: How can I be sure that the RNA recruiter is binding to my target RNA?
-
Answer: It is crucial to validate the interaction between the RNA recruiter portion of your RRL-1 and the target RNA. Low affinity or lack of binding will result in no degradation.
-
Recommended Action:
-
Perform In Vitro Binding Assays: Use techniques like fluorescence polarization (FP), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to quantify the binding affinity (Kd) of the RNA recruiter to a synthetic version of your target RNA sequence.[9]
-
Cellular Target Engagement Assays: Employ methods like cellular thermal shift assay (CETSA) or pull-down assays with a biotinylated version of your RRL-1 to confirm target engagement in a cellular context.[10] Chemical cross-linking and isolation by pull-down (Chem-CLIP) can also identify bound RNA targets in live cells.[11]
-
-
Possible Cause 1.2: Ineffective Linker Design
-
Question: Could the linker be the reason for the low efficacy?
-
Answer: Yes, the linker's length and chemical properties are critical. An inappropriate linker can prevent the formation of a stable and functional ternary complex, even if the RNA recruiter binds the target and the effector recruiter is functional.[5][6]
-
Recommended Action:
-
Synthesize a Linker Library: Create a series of RRL-1 molecules with varying linker lengths and compositions (e.g., PEG-based, alkyl chains).
-
Test the Library: Screen the different RRL-1 variants in your cellular assay to identify the optimal linker for your specific target and effector system. Preliminary structure-activity relationship (SAR) analysis often reveals that linker length critically influences degradation potency.[5]
-
-
Possible Cause 1.3: Low Cellular Uptake or Poor Stability of RRL-1
-
Question: How do I know if my RRL-1 molecule is getting into the cells and is stable?
-
Answer: Poor cell permeability or rapid degradation of the RRL-1 molecule will lead to insufficient intracellular concentrations to effect RNA degradation.
-
Recommended Action:
-
Quantify Intracellular Concentration: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of your RRL-1 in cell lysates after incubation.
-
Assess Stability: Analyze the stability of your RRL-1 in cell lysate or media over time using LC-MS to check for degradation products.
-
-
Possible Cause 1.4: Issues with the Recruited Effector Protein
-
Question: What if the problem lies with the cellular machinery my RRL-1 is trying to recruit?
-
Answer: The abundance and activity of the recruited effector protein (e.g., RNase L) are essential. If the expression of this protein is low in your cell line, the efficacy of your RRL-1 will be compromised.
-
Recommended Action:
-
Quantify Effector Protein Levels: Use western blotting or qPCR to determine the expression level of the effector protein in your experimental cell line.
-
Confirm Effector-Dependent Degradation: To verify that the observed degradation is dependent on the intended effector, you can perform the experiment in cells where the effector has been knocked down (e.g., using siRNA). A reduction in RRL-1 activity upon effector knockdown confirms its mechanism of action.[12]
-
-
Possible Cause 1.5: Inaccessible Target RNA Structure
-
Question: Can the structure of my target RNA prevent the RRL-1 from binding?
-
Answer: Yes, the secondary and tertiary structure of the target RNA, as well as its association with RNA-binding proteins (RBPs), can mask the binding site for your RNA recruiter.
-
Recommended Action:
-
Perform RNA Structure Probing: Use techniques like SHAPE-MaP (selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling) to analyze the accessibility of the target region on the RNA in cells.[13]
-
Computational Modeling: Utilize RNA structure prediction software to identify potentially accessible binding sites.
-
Redesign the RNA Recruiter: If the target site is inaccessible, you may need to design a new RNA recruiter that targets a more accessible region of the RNA.
-
-
Problem 2: High Variability in Experimental Results.
Possible Cause 2.1: Inconsistent Experimental Procedures
-
Question: What are the key experimental parameters I need to control?
-
Answer: Consistency in cell culture conditions, transfection/treatment protocols, and sample processing is critical for reproducible results.
-
Recommended Action:
-
Standardize Protocols: Ensure that all experimental steps, from cell seeding density to the timing of treatments and harvesting, are performed consistently.
-
Optimize Transfection/Delivery: If using a delivery vehicle, optimize the conditions to ensure efficient and reproducible delivery of the RRL-1.
-
-
Possible Cause 2.2: Lack of Proper Controls
-
Question: What controls should I be using in my RRL-1 experiments?
-
Answer: A comprehensive set of controls is essential to validate your results and troubleshoot issues.
-
Recommended Controls:
-
Untreated Control: Cells that have not been treated with any compound to establish a baseline for target RNA levels.
-
Vehicle Control: Cells treated with the delivery vehicle alone to control for any effects of the vehicle.
-
Negative Control RRL-1: An RRL-1 molecule with an inactive RNA recruiter (e.g., a scrambled sequence) or an inactive effector recruiter to control for off-target effects of the molecule itself.[14]
-
Positive Control RRL-1: A well-characterized RRL-1 that is known to be effective in your system to confirm that the experimental setup is working correctly.
-
-
Quantitative Data Summary
The following table provides representative concentration ranges and efficacy values from published studies on RNA-degrading chimeras. These values can serve as a general guide for what to expect in your experiments, although optimal values will be specific to your RRL-1, target RNA, and cell type.
| Parameter | Typical Range | Reference |
| Binding Affinity (Kd) of RNA Recruiter | 10 nM - 10 µM | [12][15] |
| Effective Concentration (EC50) | 100 nM - 10 µM | [16] |
| Maximum Degradation (Dmax) | 50% - 90% | [6] |
| Optimal Linker Length | Highly variable (e.g., PEG4 - PEG12) | [5] |
Experimental Protocols
Protocol 1: RT-qPCR for Measuring Target RNA Degradation
-
Cell Treatment: Plate cells at an appropriate density and treat with your RRL-1 molecule at various concentrations. Include all necessary controls.
-
RNA Isolation: After the desired incubation time, lyse the cells and isolate total RNA using a commercially available kit.
-
Reverse Transcription: Convert the isolated RNA to cDNA using a reverse transcription kit.[17]
-
qPCR: Perform quantitative PCR using primers specific for your target RNA and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative expression of your target RNA using the delta-delta Ct method.[2]
Protocol 2: In Vitro RNase L Activation Assay
This assay helps to determine if your RRL-1 can activate RNase L in the presence of the target RNA.
-
Component Preparation: Prepare recombinant RNase L, a synthetic version of your target RNA, and your RRL-1 molecule.
-
Reaction Setup: Combine the components in a reaction buffer.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Analysis: Analyze the degradation of the target RNA using gel electrophoresis or a fluorescent RNA-binding dye. An increase in RNA degradation in the presence of your RRL-1 indicates RNase L activation.[2]
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound (RRL-1).
Experimental Workflow
Caption: Experimental workflow for RRL-1 development and validation.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting low efficacy in RRL-1 experiments.
References
- 1. Targeting RNA degradation with small molecules: design and synthesis of selective RNA binders and development of ribonuclease targeting chimeras (RIBOTACs) [cris.unibo.it]
- 2. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Five reasons why RNA therapeutics fail | Eclipsebio [eclipsebio.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Video: Detection of RNA-binding Proteins by In Vitro RNA Pull-down in Adipocyte Culture [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. bosterbio.com [bosterbio.com]
- 15. biorxiv.org [biorxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. Chimeric RNA Design Principles for RNA-Mediated Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length and Composition for RNA Recruiter-Linker 1 Chimeras
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker length and composition for RNA recruiter-linker 1 chimeras.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in an this compound chimera?
A1: The linker in an this compound chimera serves as a bridge connecting the RNA-binding molecule to the effector protein recruiter (e.g., a ribonuclease like RNase L).[1] Its length, composition, and flexibility are critical determinants of the chimera's efficacy, as they dictate the spatial orientation of the target RNA and the recruited effector, which is essential for inducing the desired biological effect, such as RNA degradation.[1][2][3] An optimal linker facilitates the formation of a stable and productive ternary complex (RNA-chimera-effector protein).[2][3]
Q2: How does linker length impact the activity of the chimera?
A2: Linker length is a crucial parameter that requires careful optimization. Excessively short linkers may cause steric hindrance, preventing the formation of a stable ternary complex.[4] Conversely, overly long linkers can provide too much conformational flexibility, which may not effectively bring the RNA target and the effector protein into close proximity, thus reducing the chimera's potency.[4] The optimal linker length is target-dependent and often needs to be determined empirically.
Q3: What are the most common types of linkers used, and what are their general properties?
A3: The most common linkers are flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and rigid linkers that incorporate cyclic structures like piperazine (B1678402) or aromatic rings.[4][5]
-
PEG Linkers: These are hydrophilic and can improve the solubility and cell permeability of the chimera.[5]
-
Alkyl Linkers: These are generally more hydrophobic and provide significant conformational flexibility.[5]
-
Rigid Linkers: These provide conformational constraint, which can help to pre-organize the chimera into a bioactive conformation and potentially increase potency and metabolic stability.[4][6]
Q4: Is there a universal "best" linker composition?
A4: No, the optimal linker composition is highly dependent on the specific RNA target and the effector being recruited. The choice between a flexible and a rigid linker, as well as the specific chemical makeup, affects properties like solubility, cell permeability, and the geometry of the ternary complex.[3][5] Therefore, a screening approach with a variety of linker types is often necessary.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no target RNA degradation | Suboptimal linker length: The linker may be too short, causing steric clash, or too long, leading to inefficient ternary complex formation.[4] | Synthesize and test a series of chimeras with varying linker lengths (e.g., by systematically adding or removing PEG units or alkyl chain carbons). |
| Inappropriate linker composition: The linker's flexibility or rigidity may not be suitable for the specific target, or it may have poor physicochemical properties (e.g., low solubility).[3][5] | Test chimeras with different linker compositions, such as comparing a flexible PEG linker to a more rigid piperazine-containing linker. | |
| Ineffective ternary complex formation: The linker may not orient the RNA-binding and recruiter moieties correctly for productive interaction between the target RNA and the effector protein. | Consider computational modeling to predict the conformation of the ternary complex with different linkers. Experiment with different attachment points of the linker to the RNA-binder or the recruiter. | |
| High off-target effects | Non-specific binding: The linker itself might be contributing to non-specific interactions with other cellular components. | Modify the linker to alter its physicochemical properties, for example, by increasing its hydrophilicity with a PEG linker to reduce non-specific hydrophobic interactions. |
| Poor cellular uptake or bioavailability | Unfavorable physicochemical properties: The overall chimera may have low solubility or poor membrane permeability due to the linker.[3][5] | Incorporate hydrophilic linkers like PEG to improve solubility.[5] For permeability, a balance between hydrophilicity and hydrophobicity is often required, which may necessitate testing both PEG and alkyl-based linkers.[7] |
| Inconsistent results between experiments | Chimera degradation: The linker may be susceptible to metabolic degradation. | Consider using more metabolically stable linkers, such as those incorporating cyclic elements or triazole rings from "click chemistry".[4] |
| RNA degradation during sample preparation: The target RNA may be degrading before analysis. | Use appropriate RNA preservation reagents and follow best practices for RNA extraction and purification to ensure RNA integrity. |
Data on Linker Optimization
The optimization of linker length and composition is a key step in the development of potent RNA recruiter chimeras. Below are tables summarizing quantitative data from studies on targeting chimeras, which can guide experimental design. Note: Much of the detailed quantitative data is derived from the well-studied field of PROTACs (Proteolysis Targeting Chimeras), which share fundamental principles with RNA-targeting chimeras.
Table 1: Impact of Linker Length on Chimera Activity
| Target System | Linker Type | Linker Length Variation | Observation | Reference |
| Sso7d T7 RNA polymerase chimera | Amino acid | 3 to 51 amino acids | Optimal salt tolerance and dsRNA reduction observed with a linker length of ~30 amino acids. | [8] |
| Ribonuclease-Targeting Chimera (RiboTAC) | Polyethylene glycol (PEG) | 2 to >8 PEG units | Potency increased from 2 to 8 PEG units, then decreased with longer linkers. | [9] |
| PROTACs (general) | Varied | - | Excessively short linkers can lead to steric clash, while excessively long linkers result in reduced potency due to high flexibility. | [4] |
Table 2: Comparison of Linker Compositions
| Linker Type 1 | Linker Type 2 | Key Differences & Considerations | General Outcome | Reference |
| PEG | Alkyl | PEG is more hydrophilic, potentially improving solubility. Alkyl is more hydrophobic, which can affect cell permeability. | PEG linkers are used in approximately 54% of reported PROTACs, often to enhance solubility and provide flexibility.[4] The choice is target-dependent and often requires empirical testing. | [4][5] |
| Flexible (e.g., PEG, Alkyl) | Rigid (e.g., Piperazine, Aromatic rings) | Flexible linkers allow more conformational freedom. Rigid linkers constrain the chimera's conformation, which can pre-organize it for optimal binding. | Rigid linkers can lead to more potent degradation by stabilizing the ternary complex and can also improve metabolic stability.[4][6] However, flexible linkers are synthetically more straightforward to vary in length. | [4][6] |
Experimental Protocols
Protocol 1: Synthesis of a Library of this compound Chimeras with Varying Linker Lengths
This protocol outlines a general strategy for synthesizing a series of chimeras with different linker lengths, for example, using PEG linkers.
-
Synthesis of Linker Building Blocks: Synthesize or procure a series of PEG linkers with varying numbers of ethylene (B1197577) glycol units (e.g., n=2, 4, 6, 8) and with appropriate functional groups at each end for conjugation (e.g., an amine and a carboxylic acid).
-
Conjugation to RNA-Binding Moiety: React the RNA-binding small molecule with one end of the linker. This is typically achieved through standard amide bond formation or "click chemistry". Purify the product.
-
Conjugation to Recruiter Moiety: React the purified RNA-binder-linker conjugate with the recruiter moiety (e.g., an RNase L recruiter).
-
Purification: Purify the final chimera product using methods such as high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of each chimera in the library using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: In Vitro Evaluation of Target RNA Degradation
This protocol describes a fluorescence-based assay to assess the ability of the synthesized chimeras to induce the degradation of a target RNA in vitro.
-
Assay Preparation: Prepare a solution containing the target RNA labeled with a fluorophore and a quencher, recombinant RNase L, and the necessary buffer components.
-
Chimera Addition: Add the synthesized chimeras from the library to individual wells of a microplate at a range of concentrations. Include a no-chimera control.
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Reading: Monitor the increase in fluorescence over time. Cleavage of the RNA by activated RNase L will separate the fluorophore and quencher, resulting in an increased fluorescent signal.
-
Data Analysis: Plot the fluorescence intensity against the chimera concentration to determine the concentration at which 50% of the maximum degradation is observed (DC50).
Protocol 3: Cellular Assay for Target RNA Knockdown
This protocol details the evaluation of chimera efficacy in a cellular context.
-
Cell Culture: Plate cells that endogenously express the target RNA in a multi-well plate and culture overnight.
-
Chimera Treatment: Treat the cells with different concentrations of each chimera from the library. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA.
-
RT-qPCR Analysis: Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the levels of the target RNA relative to a housekeeping gene.
-
Data Analysis: Calculate the percentage of target RNA knockdown for each chimera at each concentration to determine the cellular DC50.
Visualizations
Caption: General mechanism of an this compound chimera.
Caption: A typical experimental workflow for linker optimization.
Caption: Logical relationships between linker properties and biological outcome.
References
- 1. Programming inactive RNA-binding small molecules into bioactive degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Gene Silencing Properties of siRNAs Containing Terminal Amide Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
how to minimize off-target effects of RNase L activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects associated with RNase L activation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is RNase L and what are its primary functions?
A: Ribonuclease L (RNase L) is an interferon-induced enzyme that plays a crucial role in the innate immune response to viral infections.[1] Upon activation, it becomes a key mediator of antiviral defense by degrading both viral and cellular RNA.[1][2] This widespread RNA degradation inhibits protein synthesis, restricts viral replication, and can ultimately lead to apoptosis (programmed cell death) of the infected cell.[3][4][5] Beyond its antiviral role, RNase L is also implicated in regulating cell proliferation and adhesion.[2][6]
Q2: What are the off-target effects of RNase L activation?
A: The primary off-target effect of RNase L activation is the indiscriminate degradation of cellular RNAs, not just viral RNA.[2] This can lead to a global shutdown of protein synthesis, which can be toxic to cells and lead to apoptosis.[7][8] Specifically, RNase L is known to cleave ribosomal RNA (rRNA), which can disrupt ribosome function.[2][9][10] Additionally, the cleavage of cellular mRNAs can lead to the translation of truncated proteins or peptides from internal open reading frames, the consequences of which are still being studied.[10][11]
Q3: How can I minimize the off-target effects of RNase L activation in my experiments?
A: Minimizing off-target effects is critical for obtaining reliable experimental results. Here are some key strategies:
-
Dose-Response and Time-Course Studies: Carefully titrate the concentration of the RNase L activator (e.g., 2-5A or poly I:C) to find the minimum effective dose. Similarly, optimize the duration of treatment to activate RNase L sufficiently to achieve the desired effect without causing excessive cellular damage.
-
Use of Specific Activators: Whenever possible, use direct and specific activators of RNase L, such as purified 2-5A, to avoid activating other dsRNA-sensing pathways like PKR and RIG-I.[9][12]
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Cell Line Selection: The response to RNase L activation can be cell-type dependent.[13] Some cell lines may have higher basal levels of OAS gene expression, making them more sensitive to RNase L activation.[13]
-
Control Experiments: Always include appropriate controls, such as RNase L knockout (KO) cells, to confirm that the observed effects are indeed mediated by RNase L.[9][11]
Q4: What are the differences between direct and indirect activation of RNase L?
A:
-
Direct Activation: This involves introducing a specific activator, like 2-5A, directly into the cells, often via transfection or in cell lysates.[6][9] This method specifically activates RNase L without triggering other innate immune pathways.[12]
-
Indirect Activation: This typically involves treating cells with a viral mimic, such as poly I:C (a synthetic dsRNA).[9] Poly I:C activates oligoadenylate (B1213165) synthetases (OASs), which then produce 2-5A, the natural activator of RNase L.[1][9] However, poly I:C also activates other dsRNA sensors like PKR and RIG-I, which can confound the interpretation of results.[9]
Troubleshooting Guides
Issue 1: High levels of cell death in my experiments.
| Possible Cause | Troubleshooting Step |
| Excessive RNase L activation | Perform a dose-response experiment with your RNase L activator to determine the optimal concentration. Reduce the concentration to a level that still provides the desired on-target effect but minimizes cytotoxicity. |
| Prolonged RNase L activation | Conduct a time-course experiment to identify the shortest incubation time required for your experimental endpoint. |
| Activation of other apoptotic pathways | If using an indirect activator like poly I:C, consider switching to a direct activator like 2-5A to specifically activate RNase L.[9] |
| Cell line sensitivity | Some cell lines are inherently more sensitive to RNase L-induced apoptosis. Consider using a different cell line or engineering your current cell line to be less sensitive. |
Issue 2: Inconsistent or no RNase L activation.
| Possible Cause | Troubleshooting Step |
| Inefficient delivery of activator | Optimize the transfection protocol for your specific cell line and activator. For 2-5A, electroporation or lipofection can be used.[9] |
| Low expression of OAS or RNase L | Verify the expression levels of OAS and RNase L in your cell line using Western blot or RT-qPCR. Some cell lines may require interferon pre-treatment to upregulate the expression of these proteins.[1] |
| Degradation of 2-5A | 2-5A is rapidly degraded in cells.[7][8] Ensure that your experimental timeline accounts for this. Consider using more stable synthetic analogs of 2-5A if available.[3] |
| Presence of RNase L inhibitors | Some viruses encode proteins that inhibit the OAS-RNase L pathway.[2][14] Ensure your experimental system is free from such inhibitors. Host cells also express inhibitors like ABCE1.[2] |
Issue 3: Difficulty in interpreting RNA-seq data due to widespread RNA degradation.
| Possible Cause | Troubleshooting Step |
| Global mRNA decay masking specific effects | Use RNase L KO cells as a control to differentiate between RNase L-dependent and -independent changes in the transcriptome.[11] |
| Ribosomal RNA contamination | While rRNA degradation is a hallmark of RNase L activation, it can overwhelm RNA-seq libraries. Consider using methods that specifically map RNase L cleavage sites to better understand its targets.[2] |
| Off-target effects of the activator | If using an indirect activator, compare your results with data from cells treated with a direct activator to isolate the effects of RNase L. |
Quantitative Data Summary
Table 1: Properties of RNase L Activators
| Activator | Type | Binding Affinity (KD) for RNase L | Typical Concentration for Cell Culture | Notes |
| 2-5A | Natural | ~0.22 nM[7] | 1-10 µM (transfected)[9] | Rapidly degraded, does not cross cell membranes readily.[7][8] |
| Compound 1 | Synthetic Small Molecule | 18 µM[7] | 25 µM[15] | Cell-permeable, less cytotoxic than 2-5A at effective concentrations.[7][8] |
| Compound 2 | Synthetic Small Molecule | 12 µM[7] | 25 µM[15] | Cell-permeable, broad-spectrum antiviral activity.[7][8] |
| poly I:C | dsRNA mimic | N/A (indirect activator) | 0.25 µg/ml (transfected)[9] | Activates other dsRNA sensors in addition to the OAS-RNase L pathway.[9] |
Experimental Protocols
Ribosomal RNA (rRNA) Cleavage Assay for RNase L Activity
This assay is a standard method to confirm the activation of RNase L by observing the degradation of 18S and 28S rRNA.[9]
Materials:
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Cells treated with RNase L activator and control cells.
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RNA extraction kit (e.g., RNeasy Kit, Qiagen).
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Agilent Bioanalyzer or similar capillary electrophoresis system.
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RNA chips (e.g., Agilent RNA 6000 Nano Kit).
Protocol:
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Harvest cells after treatment and lyse them according to the RNA extraction kit protocol.
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Isolate total RNA and quantify its concentration using a spectrophotometer (e.g., NanoDrop).
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Load equal amounts of total RNA onto an RNA chip.
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Run the chip on the Bioanalyzer according to the manufacturer's instructions.
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Analyze the resulting electropherogram. The appearance of distinct cleavage products and a decrease in the intensity of the 18S and 28S rRNA peaks in your treated samples compared to controls indicates RNase L activation.[9]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is useful for assessing the cytotoxicity of RNase L activation.
Materials:
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Cells seeded in a multi-well plate.
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RNase L activator.
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MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
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MTT solvent (e.g., DMSO or isopropanol (B130326) with HCl).
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Microplate reader.
Protocol:
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Seed cells in a 24- or 96-well plate and allow them to adhere overnight.[16]
-
Treat the cells with a range of concentrations of your RNase L activator for the desired duration. Include untreated controls.
-
After treatment, remove the medium and add fresh medium containing MTT reagent.[16]
-
Incubate for 3 hours at 37°C.[16]
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Add the MTT solvent to dissolve the formazan (B1609692) crystals.[16]
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Measure the absorbance at 590 nm using a microplate reader.[16]
-
Calculate cell viability as a percentage of the untreated control.
RNA-Sequencing (RNA-Seq) for Off-Target Analysis
RNA-seq provides a transcriptome-wide view of the effects of RNase L activation.
Materials:
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Cells treated with RNase L activator and control cells (including RNase L KO cells).
-
RNA extraction kit.
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DNase I.
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RNA-seq library preparation kit.
-
Next-generation sequencing platform.
Protocol:
-
Isolate high-quality total RNA from your experimental and control samples.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Prepare RNA-seq libraries according to the manufacturer's protocol. Given that RNase L cleaves rRNA, a ribosomal RNA depletion step may be considered, although retaining rRNA can provide information on RNase L cleavage patterns.[2]
-
Sequence the libraries on a next-generation sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes between your treated and control groups. Comparing the transcriptomes of wild-type and RNase L KO cells will help to pinpoint the specific effects of RNase L.[11][12]
Visualizations
Caption: Canonical RNase L signaling pathway.
Caption: Workflow for assessing off-target effects.
Caption: Troubleshooting unexpected results.
References
- 1. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 2. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel activators of human RNAse L [uochb.cz]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Human RNase L tunes gene expression by selectively destabilizing the microRNA-regulated transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Small-molecule activators of RNase L with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Unusual Role of Ribonuclease L in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endonucleolytic RNA cleavage drives changes in gene expression during the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Autophagy regulates MK-2206-induced LDL receptor expression and cholesterol efflux pathways | PLOS One [journals.plos.org]
addressing solubility and stability issues of RNA recruiter-linker 1
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with RNA recruiter-linker 1. The following information addresses potential solubility and stability issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I diluted my DMSO stock into aqueous buffer. What is happening and how can I prevent this?
A1: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a polar aprotic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is much lower. To prevent this, consider the following strategies:
-
Slower Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to allow for gradual dissolution.
-
Intermediate Dilution: Perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in a solvent mixture with a higher proportion of organic solvent before the final dilution into the aqueous buffer.
-
Use of Co-solvents: Incorporate a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), into your final aqueous buffer to increase the solubility of the compound.
-
pH Adjustment: The solubility of compounds containing ionizable groups, such as the piperazine (B1678402) moiety in this compound, can be pH-dependent. Determine the pKa of the compound and adjust the pH of your buffer to a range where the compound is in its more soluble, ionized form. Piperazine is a weak base, so a slightly acidic pH may improve solubility.[1][2]
Q2: I am observing a decrease in the activity of my this compound over time in my assay. What could be the cause?
A2: A decrease in activity over time suggests potential instability of the compound under your experimental conditions. Several factors could contribute to this:
-
Hydrolytic Degradation: The molecule may be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. The ester and amide bonds, as well as the heterocyclic rings, could be potential sites of hydrolysis.
-
Oxidative Degradation: Exposure to air and light can lead to oxidation. It is advisable to prepare solutions fresh and store them protected from light.
-
Adsorption to Surfaces: Hydrophobic compounds can adsorb to the surfaces of plasticware (e.g., microplates, pipette tips), reducing the effective concentration in solution. Using low-adhesion plasticware or including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in your buffers can mitigate this.
-
Freeze-Thaw Instability: Repeated freeze-thaw cycles of stock solutions can lead to degradation. It is recommended to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.[3][4][5]
Q3: How should I store my stock solutions of this compound?
A3: For long-term storage, it is recommended to store stock solutions in an anhydrous solvent such as DMSO at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.[6][7] Aliquoting into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[3][5] For short-term storage, refrigeration at 4°C may be acceptable, but stability should be verified.
Q4: Can I use a different solvent than DMSO to dissolve this compound?
A4: While DMSO is a common solvent for many small molecules, other options can be explored if DMSO is incompatible with your assay. Solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) may be suitable alternatives. However, it is crucial to assess the solubility and stability of this compound in any new solvent before proceeding with your experiments.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution. | Compound "crashing out" of solution. | Add DMSO stock slowly while vortexing. Perform serial dilutions. |
| Solution becomes cloudy over time. | Slow precipitation or aggregation. | Decrease the final concentration. Include a co-solvent (e.g., 5% ethanol). |
| Inconsistent assay results. | Partial precipitation affecting the effective concentration. | Filter the final solution through a 0.22 µm filter before use. Determine the kinetic solubility to find the maximum usable concentration. |
Issue 2: Compound Instability in Experimental Assays
| Symptom | Possible Cause | Suggested Solution |
| Loss of activity over the course of the experiment. | Hydrolytic or oxidative degradation. | Prepare fresh solutions for each experiment. Protect solutions from light. Consider performing a forced degradation study to identify instability triggers.[8][9][10] |
| High variability between replicate wells. | Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. Add a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. |
| Stock solution shows degradation peaks by HPLC/LC-MS. | Improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes. Store at -80°C under an inert atmosphere (e.g., argon). |
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data for the solubility and stability of this compound under various conditions. These tables are intended to serve as a guide for experimental design.
Table 1: Hypothetical Kinetic Solubility of this compound
| Buffer | pH | Co-solvent | Kinetic Solubility (µM) |
| Phosphate Buffered Saline (PBS) | 7.4 | None | 5 |
| Phosphate Buffered Saline (PBS) | 7.4 | 5% Ethanol | 25 |
| MES Buffer | 6.0 | None | 15 |
| MES Buffer | 6.0 | 5% Ethanol | 50 |
Table 2: Hypothetical Stability of this compound in Solution after 24 hours
| Solvent | Storage Condition | % Remaining |
| DMSO | -20°C, 5 Freeze-Thaw Cycles | 95% |
| DMSO | 4°C | 98% |
| Aqueous Buffer (pH 7.4) | 37°C | 70% |
| Aqueous Buffer (pH 7.4) with 1 mM DTT | 37°C | 72% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol determines the concentration at which a compound, initially dissolved in DMSO, begins to precipitate when diluted into an aqueous buffer.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Dilution in Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a clear 96-well plate containing 198 µL of the desired aqueous buffer. This will create a range of final compound concentrations with 1% DMSO.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well by reading the absorbance at 620 nm using a plate reader. The lowest concentration showing a significant increase in absorbance compared to the buffer-only control is considered the kinetic solubility limit.
Protocol 2: Forced Degradation Study
This protocol is used to identify conditions that may lead to the degradation of this compound.
-
Prepare Solutions: Prepare solutions of this compound at a known concentration (e.g., 10 µM) under the following conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Control: Neutral aqueous buffer (e.g., PBS)
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) and protect from light.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the percentage of the parent compound remaining and to identify any major degradation products. The degradation rate can be calculated by plotting the percentage of remaining compound against time.[8][9][10][11]
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Workflow for assessing compound stability.
References
- 1. Piperazine [medbox.iiab.me]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. acdlabs.com [acdlabs.com]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. Forced Degradation Studies - STEMart [ste-mart.com]
- 11. pharmtech.com [pharmtech.com]
common pitfalls in RIBOTAC experiments and how to avoid them
Welcome to the technical support center for Ribonuclease Targeting Chimera (RIBOTAC) experiments. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of RIBOTAC technology.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind RIBOTAC technology?
A1: RIBOTACs are heterobifunctional molecules designed to selectively degrade target RNA molecules within a cell.[1] They consist of three key components: a ligand that specifically binds to the target RNA, a linker, and a recruiter moiety that engages an endogenous ribonuclease, typically RNase L.[1][2] Upon binding to the target RNA, the RIBOTAC brings RNase L into close proximity, leading to the dimerization and activation of the nuclease.[3][4] Activated RNase L then cleaves the target RNA, marking it for cellular degradation.[3][5] This event-driven mechanism allows for the catalytic degradation of multiple RNA targets by a single RIBOTAC molecule.[1]
Q2: How do RIBOTACs differ from other RNA-targeting modalities like antisense oligonucleotides (ASOs)?
A2: While both RIBOTACs and ASOs aim to reduce the levels of specific RNAs, their mechanisms of action and molecular properties differ significantly. ASOs are synthetic nucleic acid strands that bind to target RNA through Watson-Crick base pairing and typically mediate degradation via RNase H or steric hindrance of translation. In contrast, RIBOTACs are small molecules that recognize and bind to the three-dimensional structure of an RNA.[5][6] They do not rely on sequence complementarity. Furthermore, RIBOTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target RNA molecules, potentially offering higher potency at lower concentrations.[1]
Q3: What are the critical components of a successful RIBOTAC molecule?
A3: A successful RIBOTAC molecule requires the careful design and optimization of its three main components:
-
RNA Binder: A high-affinity and selective ligand for the target RNA structure is crucial.
-
RNase Recruiter: An effective moiety that can bind to and activate a specific ribonuclease, most commonly RNase L.
-
Linker: The linker connects the RNA binder and the RNase recruiter. Its length, composition, and attachment points are critical for proper ternary complex formation (RIBOTAC-RNA-RNase L) and subsequent degradation.[7][8]
Troubleshooting Guide
Low or No Target RNA Degradation
Problem: My RIBOTAC shows little to no degradation of the target RNA.
| Potential Cause | Troubleshooting Steps |
| Poor RNA Binder Affinity/Specificity | 1. Validate Target Engagement: Perform in vitro binding assays (e.g., MicroScale Thermophoresis, Saturation Transfer Difference NMR) to confirm the interaction between the RNA binder and the target RNA.[3] 2. Optimize Binder: If binding is weak, consider redesigning the RNA-binding moiety for improved affinity and specificity. |
| Inefficient RNase L Recruitment/Activation | 1. RNase L Activation Assay: Conduct an in vitro RNase L activation assay to confirm that the recruiter moiety can effectively dimerize and activate RNase L.[3][9] 2. Control Compounds: Use positive control RIBOTACs with known RNase L recruiting capabilities and negative controls with an inactive recruiter to validate the assay.[10] |
| Suboptimal Linker | 1. Linker Length Optimization: Synthesize a series of RIBOTACs with varying linker lengths and compositions (e.g., different numbers of polyethylene (B3416737) glycol units).[7][8] Test their degradation efficiency to identify the optimal linker. 2. Attachment Point Modification: Alter the attachment points of the linker to the RNA binder and the RNase recruiter to facilitate optimal ternary complex formation. |
| Low Cellular Uptake | 1. Cellular Uptake Assay: Perform a cellular uptake assay (e.g., using fluorescence microscopy, flow cytometry, or LC-MS/MS) to quantify the intracellular concentration of the RIBOTAC.[11][12][13] 2. Physicochemical Properties: Analyze the physicochemical properties of the RIBOTAC (e.g., molecular weight, lipophilicity) and modify the structure to improve cell permeability. |
| Low RNase L Expression in Cell Line | 1. Check RNase L Levels: Verify the expression level of RNase L in your chosen cell line via Western blot or qPCR.[7] 2. Select Appropriate Cell Line: If RNase L expression is low, consider using a different cell line with higher endogenous levels of the nuclease. |
Off-Target Effects
Problem: My RIBOTAC is causing degradation of unintended RNAs or other cellular toxicity.
| Potential Cause | Troubleshooting Steps |
| Non-specific RNA Binding | 1. Transcriptome-wide Analysis: Perform RNA-sequencing (RNA-seq) to identify off-target RNA degradation events.[7] 2. Improve Binder Specificity: If off-targets are identified, redesign the RNA binder to enhance its selectivity for the intended target structure. |
| Global RNase L Activation | 1. RNase L-dependent Controls: Confirm that the observed effects are RNase L-dependent by performing experiments in RNase L knockout/knockdown cells.[4] 2. Dose-Response Analysis: Perform a dose-response experiment to determine the lowest effective concentration of the RIBOTAC that minimizes off-target effects while maintaining on-target activity. |
| Compound Toxicity | 1. Cell Viability Assays: Assess the cytotoxicity of the RIBOTAC using standard cell viability assays (e.g., MTT, CellTiter-Glo). 2. Structural Modifications: Modify the RIBOTAC structure to reduce any inherent toxicity of the chemical scaffold. |
Experimental Protocols & Workflows
RIBOTAC Mechanism of Action
The following diagram illustrates the signaling pathway of a typical RIBOTAC that recruits RNase L.
Caption: General mechanism of RIBOTAC-mediated RNA degradation.
Experimental Workflow: From Design to Validation
This workflow outlines the key steps in developing and validating a novel RIBOTAC.
Caption: A streamlined workflow for RIBOTAC development and validation.
Detailed Protocol: In Vitro RNase L Activation Assay
This assay assesses the ability of a RIBOTAC to induce the dimerization and activation of RNase L, leading to the cleavage of a target RNA.[3][14]
Materials:
-
Recombinant inactive RNase L
-
RIBOTAC compound
-
5'-FAM and 3'-BHQ dual-labeled target RNA oligonucleotide
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
RNase-free water, tubes, and pipette tips
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant inactive RNase L (final concentration ~50 nM), and the dual-labeled target RNA (final concentration ~100 nM).
-
Add the RIBOTAC compound to the reaction mixture at various concentrations (e.g., a serial dilution from 10 µM to 1 nM). Include a no-RIBOTAC control.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) at different time points.
-
Data Analysis: An increase in fluorescence intensity indicates cleavage of the dual-labeled RNA, as the FAM fluorophore is separated from the BHQ quencher. Plot the rate of fluorescence increase against the RIBOTAC concentration to determine the EC50 for RNase L activation.
Quantitative Data Summary
Impact of Linker Length on RIBOTAC Potency
The length of the linker connecting the RNA binder and the RNase L recruiter is a critical parameter for RIBOTAC efficacy.[7][8] Optimization is often required to achieve maximal target degradation.
| Linker Composition | Linker Length (PEG units) | Relative Potency (% Target Degradation) | Reference |
| PEG | 2 | ~40% | [8] |
| PEG | 4 | ~65% | [8] |
| PEG | 6 | ~85% | [8] |
| PEG | 8 | ~95% | [8] |
| PEG | 10 | ~70% | [8] |
| PEG | 12 | ~50% | [7] |
Note: The specific optimal linker length is dependent on the specific RNA target and binder.
On-Target vs. Off-Target Effects of an Optimized RIBOTAC
A well-designed RIBOTAC should exhibit high selectivity for the target RNA with minimal impact on the broader transcriptome.
| Metric | Target RNA (e.g., pre-miR-21) | Off-Target RNAs (Global Transcriptome) | Reference |
| Degradation Efficiency | >70% reduction at 200 nM | <5% of transcripts significantly altered | [7] |
| Selectivity Fold-Change | ~2500-fold increase over parent binder | N/A | [4] |
This technical support center provides a foundational understanding of common challenges in RIBOTAC experiments and offers structured guidance for troubleshooting and protocol development. For more in-depth information, please refer to the cited literature.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted RNA degradation: Principle and Therapeutic Promises - Oncodesign Services [oncodesign-services.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
strategies to improve the delivery efficiency of RNA recruiter-linker 1
Welcome to the technical support center for RNA Recruiter-Linker 1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a key component of a RIBOTAC (Ribonuclease Targeting Chimera). Specifically, it is the RNA ligand-linker part of a chimera designed to target and bind to a particular structural element within the RNA of the SARS-CoV-2 virus. By recruiting a ribonuclease to the viral RNA, it facilitates the degradation of the viral genome, thereby inhibiting viral replication.
Q2: What are the main challenges in achieving efficient delivery of this compound?
A2: The primary challenges are similar to those for other RNA therapeutics and include:
-
Protection from Degradation: RNA molecules are susceptible to degradation by nucleases present in biological fluids.[1]
-
Cellular Uptake: The negatively charged backbone of RNA hinders its passive diffusion across the cell membrane.
-
Endosomal Escape: After endocytosis, the RNA therapeutic needs to escape the endosome to reach its target in the cytoplasm. A significant portion of RNA can remain trapped and eventually be degraded in lysosomes.
-
Off-Target Effects & Immunogenicity: The delivery vehicle or the RNA itself can trigger an immune response, and accumulation in non-target tissues can lead to side effects.[2]
Q3: What are the most common delivery vehicles for this compound?
A3: Lipid nanoparticles (LNPs) are the most widely used and clinically advanced delivery systems for RNA therapeutics.[][4] LNPs protect the RNA from degradation, facilitate cellular uptake, and can be engineered to promote endosomal escape.[1] Other delivery platforms like polymer-based nanoparticles and viral vectors are also being explored.
Q4: How does the structure of this compound impact its delivery?
A4: The secondary and tertiary structure of an RNA molecule can influence its encapsulation efficiency within LNPs and its stability.[1] A well-defined and stable structure can be crucial for effective binding to its target. The linker component also plays a role in the overall conformation and interaction with the delivery vehicle.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments with this compound.
Problem 1: Low Transfection Efficiency
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Suboptimal LNP Formulation | Optimize the molar ratios of the lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid). The ideal ratio can vary depending on the specific RNA cargo.[5] |
| Incorrect LNP Size or Polydispersity | Aim for a particle size between 80-150 nm with a low polydispersity index (PDI < 0.2) for optimal cellular uptake.[6] Use techniques like microfluidics for consistent LNP production.[7] |
| Poor RNA Encapsulation Efficiency | Ensure the RNA quality is high. Optimize the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the RNA).[8] |
| Inefficient Endosomal Escape | Incorporate pH-sensitive lipids or fusogenic peptides into the LNP formulation to enhance endosomal release.[9] |
| Cell Health and Confluency | Ensure cells are healthy, within a low passage number, and at an optimal confluency (typically 70-80%) at the time of transfection.[10][11] |
Problem 2: High Cellular Toxicity
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| High Concentration of LNP or RNA | Perform a dose-response experiment to determine the optimal concentration that balances efficacy and toxicity. |
| Toxicity of LNP Components | Screen different ionizable lipids, as some can be more cytotoxic than others. Ensure high purity of all lipid components.[12] |
| Activation of Innate Immune Receptors | Use modified nucleotides in the this compound sequence to reduce immunogenicity. Ensure the removal of any double-stranded RNA contaminants from in vitro transcription reactions.[2] |
| Contaminants in the Formulation | Use endotoxin-free reagents and sterile techniques throughout the LNP formulation process. |
Quantitative Data Summary
The following tables provide illustrative data on the characterization and efficacy of LNP-formulated this compound. Note: These are representative values and actual results may vary based on the specific formulation and experimental conditions.
Table 1: Physicochemical Properties of Optimized LNP Formulations
| Formulation ID | Ionizable Lipid:Helper:Cholesterol:PEG-Lipid (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| LNP-RL1-A | 50:10:38.5:1.5 | 95 ± 5 | 0.12 ± 0.03 | > 95 |
| LNP-RL1-B | 40:20:38:2 | 110 ± 8 | 0.18 ± 0.04 | > 90 |
| LNP-RL1-C | 60:10:29.5:0.5 | 85 ± 6 | 0.15 ± 0.02 | > 92 |
Table 2: In Vitro Efficacy of LNP-Formulated this compound
| Formulation ID | RNA Concentration (nM) | Target RNA Degradation (%) | Cell Viability (%) |
| LNP-RL1-A | 10 | 75 ± 5 | 92 ± 4 |
| LNP-RL1-A | 50 | 92 ± 3 | 85 ± 6 |
| LNP-RL1-B | 10 | 60 ± 8 | 95 ± 3 |
| LNP-RL1-B | 50 | 85 ± 6 | 88 ± 5 |
| LNP-RL1-C | 10 | 82 ± 4 | 90 ± 5 |
| LNP-RL1-C | 50 | 95 ± 2 | 81 ± 7 |
Experimental Protocols
Key Experiment: In Vitro Transfection Efficiency Assessment
Objective: To determine the efficiency of LNP-formulated this compound in degrading its target RNA in a relevant cell line (e.g., Calu-3, a human lung epithelial cell line).
Methodology:
-
Cell Seeding: Plate Calu-3 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
LNP-RNA Complex Formation:
-
Dilute the LNP-formulated this compound to the desired final concentrations in a serum-free medium.
-
Incubate for 15-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Gently add the LNP-RNA complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
RNA Extraction and Quantification:
-
After incubation, lyse the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the levels of the target viral RNA and a housekeeping gene for normalization.
-
-
Data Analysis:
-
Calculate the percentage of target RNA degradation relative to untreated control cells.
-
Concurrently, assess cell viability using an assay such as MTT or Trypan Blue exclusion.
-
Visualizations
Signaling Pathway: Cellular Uptake and Endosomal Escape
Caption: Cellular uptake and mechanism of action for LNP-delivered this compound.
Experimental Workflow: LNP Formulation and In Vitro Testing
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. Regulatory Standards for mRNA Lipid Nanoparticle Use [eureka.patsnap.com]
- 4. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. helixbiotech.com [helixbiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. LOGIC-EMBEDDED VECTORS FOR INTRACELLULAR PARTITIONING, ENDOSOMAL ESCAPE, AND EXOCYTOSIS OF NANOPARTICLES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. susupport.com [susupport.com]
Technical Support Center: Interpreting Unexpected Results in RNA Degradation Assays
Welcome to the technical support center for RNA degradation assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and unexpected experimental results. Here you will find troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and frequently asked questions to help you navigate the complexities of RNA stability and decay experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments. Each question is followed by potential causes and recommended solutions.
Category 1: RNA Quality and Integrity Issues
Q1: My RNA appears degraded on a gel (e.g., smearing, faint rRNA bands) even before I start the degradation assay. What is the likely cause?
A1: This indicates a problem with the initial RNA isolation, handling, or storage, leading to premature degradation.
-
Potential Causes:
-
Endogenous RNases: The sample was not processed or flash-frozen quickly enough after collection, allowing cellular RNases to degrade the RNA.[1]
-
Exogenous RNase Contamination: RNases were introduced during or after the isolation procedure from sources like contaminated lab surfaces, equipment (pipette tips, tubes), or solutions.[2]
-
Improper Storage: The purified RNA was not stored at an appropriate temperature (e.g., -80°C) or in an RNase-free solution.[2]
-
Sample Thawing: Allowing samples to thaw before they are in a lysis buffer containing RNase inhibitors can activate RNases.[3]
-
-
Solutions:
-
Sample Collection: Work quickly and ensure the sample is immediately placed in a stabilizing solution (like RNAlater) or flash-frozen in liquid nitrogen.[3][4]
-
RNase Decontamination: Use certified RNase-free reagents, tips, and tubes. Treat work surfaces, glassware, and equipment with RNase decontamination solutions. Always wear gloves and change them frequently.
-
Use RNase Inhibitors: Add RNase inhibitors (e.g., β-mercaptoethanol) to your lysis buffer to inactivate endogenous RNases.[3]
-
Proper Storage: Store purified RNA in an RNase-free buffer or water at -80°C for long-term storage.[2]
-
Q2: My total RNA sample shows a 28S:18S rRNA ratio significantly less than 2:1. What does this mean?
A2: For eukaryotic samples, the 28S rRNA band should be about twice as intense as the 18S rRNA band. A ratio significantly below 2:1 is a classic indicator of partial RNA degradation.[5] The larger 28S rRNA is more susceptible to degradation, so its relative decrease is a primary sign of compromised RNA integrity.[2]
-
What to do:
-
Assess the suitability of the RNA for your downstream application. While sensitive techniques like RT-qPCR might tolerate some degradation if the amplicons are short, assays that depend on full-length transcripts (like Northern blotting or cDNA library construction) require highly intact RNA.[5][6]
-
If high integrity is required, repeat the RNA isolation with stricter precautions against RNase activity.
-
Q3: My RNA Integrity Number (RIN) is low (e.g., < 7). Can I still proceed with my degradation assay?
A3: A low RIN value quantifies RNA degradation. Using low-quality RNA can lead to unreliable and biased results.
-
Impact on Experiments:
-
3' Bias: In methods that rely on the poly(A) tail for priming (like oligo-dT based reverse transcription), degradation can cause the loss of the 5' end of transcripts, leading to an over-representation of 3' regions.[7]
-
Reduced Library Complexity: In RNA-seq, degraded samples can result in lower library complexity and a higher percentage of unmappable reads.[9]
-
-
Recommendation:
-
It is highly recommended to use RNA with a RIN value of 8 or higher for most RNA degradation assays, especially for sequencing-based methods.[7]
-
If you must use low-RIN samples, be aware of the potential biases. Some studies suggest that computational models can be used to correct for the effects of degradation if the RIN is known and not associated with the biological variable of interest.[9][10]
-
Category 2: Unexpected Degradation Patterns
Q4: My RNA is degrading much faster or slower than I expected in my in vitro assay.
A4: The rate of RNA degradation is influenced by a multitude of intrinsic and extrinsic factors.
-
Potential Causes for Faster-Than-Expected Degradation:
-
RNase Contamination: Your enzyme preparation or reaction buffer may be contaminated with non-specific RNases.[11]
-
Suboptimal Buffer Conditions: The pH or ionic strength of your buffer may be destabilizing the RNA. For example, alkaline pH conditions can accelerate RNA hydrolysis.[12][]
-
High Temperature: Incubation at a higher-than-optimal temperature can speed up both enzymatic degradation and chemical hydrolysis.[12][14]
-
-
Potential Causes for Slower-Than-Expected (or No) Degradation:
-
Inactive Nuclease: The specific nuclease you are using may be inactive due to improper storage, handling, or repeated freeze-thaw cycles.
-
Presence of Inhibitors: Your RNA preparation may contain inhibitors (e.g., salts from the purification process) that interfere with enzyme activity.
-
RNA Secondary Structure: The target RNA may possess a highly stable secondary structure (e.g., stem-loops, hairpins) that is resistant to the nuclease being used.[15][16] Some nucleases, like RNase II, are specific for single-stranded RNA and will stall at duplex regions, whereas others like RNase R can degrade through structured RNA.[17]
-
Incorrect Buffer Composition: The buffer may lack essential cofactors (e.g., Mg²⁺ ions) required for nuclease activity.[]
-
-
Solutions:
-
Run a control reaction with a well-characterized RNA substrate and a fresh batch of enzyme to confirm activity.
-
Include a "no enzyme" control to check for background degradation from contamination.[11]
-
Purify your RNA substrate carefully to remove any potential inhibitors.
-
Review the optimal reaction conditions (temperature, pH, cofactors) for your specific nuclease.
-
If secondary structure is suspected, consider performing the assay at a higher temperature to help "melt" the structure, but be mindful that this can also increase non-enzymatic hydrolysis.[17]
-
Q5: Instead of a smear, I see discrete RNA fragments appearing over the time course of my degradation assay. What does this signify?
A5: The appearance of distinct bands suggests that the degradation is not random.
-
Potential Causes:
-
Endoribonucleolytic Cleavage: The nuclease you are using may be an endonuclease that cleaves at specific internal sites within the RNA, rather than an exonuclease that degrades from the ends.[]
-
Structural Hindrance: Highly stable secondary structures within the RNA can act as roadblocks for processive exonucleases, causing them to pause or dissociate. This can lead to an accumulation of partially degraded fragments of specific sizes.[17]
-
RNA Processing: The fragments could be intermediates of a specific RNA processing pathway rather than simple degradation products.
-
-
What to do:
-
Map the cleavage sites to determine if they are sequence-specific or structurally determined.
-
Analyze the sequence of your RNA for stable hairpins or other structural motifs that could impede exonuclease activity.
-
Review the literature for the known activity of your nuclease (endonuclease vs. exonuclease, processive vs. distributive).
-
Category 3: Technical and Assay-Specific Problems
Q6: My Northern blot results are poor (smears, speckles, no signal). How can I troubleshoot this?
A6: Northern blotting for RNA degradation analysis requires intact RNA and careful technique at every stage.
-
Potential Causes & Solutions:
-
No Signal:
-
Degraded RNA: The target RNA may have been degraded during the assay or the blotting procedure. Always check post-transfer staining of the gel to ensure rRNA bands are still visible.[18]
-
Inefficient Transfer: Large RNA species may not transfer efficiently. Ensure there is no "short-circuiting" of the transfer setup and consider using a transfer buffer that partially fragments the RNA for better transfer of large molecules.[4] You can stain the membrane with methylene (B1212753) blue to visualize transferred RNA.[18]
-
Ineffective Probe: The probe may have low specific activity or may not be complementary to the target.
-
-
High Background/Smears:
-
Partially Degraded RNA: The most common cause is using degraded RNA, which will appear as a smear.[5]
-
Non-specific Probe Hybridization: The hybridization temperature may be too low, or the probe concentration too high.
-
-
Speckles on Membrane:
-
Q7: My RT-qPCR data from a time-course RNA decay experiment is inconsistent or shows variable Cq values.
A7: RT-qPCR is highly sensitive, and variability can be introduced at multiple steps.
-
Potential Causes & Solutions:
-
Variable RNA Quality: Differences in RNA integrity between time points can significantly affect Cq values. Degraded RNA templates are reverse transcribed and amplified less efficiently.[8] Ensure consistent and high-quality RNA across all samples.
-
PCR Inhibitors: Contaminants from the RNA isolation process can inhibit the reverse transcription or PCR steps.[6][19]
-
Inconsistent Reverse Transcription (RT): The efficiency of the RT step can vary. Ensure equal amounts of input RNA for each reaction and use a high-quality reverse transcriptase.
-
Poor Primer Design: Primers may have suboptimal efficiency or may be located in a region of the transcript that is quickly degraded (e.g., near the 5' end if degradation is 3' to 5'). A 3'/5' assay, which uses two different primer sets along the transcript, can be used to directly assess RNA integrity.[20]
-
Unstable Reference Genes: The reference gene used for normalization may not be stable under the experimental conditions (e.g., treatment with a transcription inhibitor). It's crucial to validate reference genes for stability.
-
Frequently Asked Questions (FAQs)
Q: What are the most critical factors influencing RNA stability? A: RNA stability is influenced by both intrinsic and extrinsic factors.
-
Intrinsic Factors: These include the RNA's primary sequence (e.g., GC content), secondary and tertiary structures (hairpins, loops), and the presence of stabilizing or destabilizing elements in the untranslated regions (UTRs).[][15] The length and composition of the poly(A) tail also play a crucial role.[15]
-
Extrinsic Factors: Environmental conditions such as temperature, pH, and ionic strength are critical.[12] Increased temperature and alkaline pH accelerate hydrolysis.[12][] The presence of ribonucleases (RNases) is the single most significant factor leading to RNA degradation.[]
Q: How can I accurately assess the quality of my RNA before an experiment? A: A multi-faceted approach is best.
-
Spectrophotometry (e.g., NanoDrop): Measures RNA concentration and purity. An A260/A280 ratio of ~2.0 is indicative of pure RNA, while a lower ratio suggests protein contamination. The A260/A230 ratio should be >1.8, with lower values indicating salt or organic solvent contamination.[19][21] Note that this method does not assess RNA integrity.[6]
-
Denaturing Agarose (B213101) Gel Electrophoresis: A classic method to visualize RNA integrity. Intact total eukaryotic RNA will show two sharp ribosomal RNA (rRNA) bands (28S and 18S), with the 28S band being approximately twice as intense as the 18S band. Degraded RNA appears as a smear towards the bottom of the gel.[5][22]
-
Automated Capillary Electrophoresis (e.g., Agilent Bioanalyzer): This method provides an RNA Integrity Number (RIN) or RNA Integrity Score (RIS), a quantitative measure of RNA quality on a scale of 1 (completely degraded) to 10 (fully intact).[21] This is considered the gold standard for assessing RNA integrity.
Q: How does RNA secondary structure affect its degradation? A: RNA secondary structure plays a dual role. Highly stable structures like stem-loops can protect RNA from degradation by physically blocking access for ribonucleases.[15] Conversely, some structures can be recognized by specific nucleases, promoting cleavage and degradation.[16] For processive exonucleases that degrade RNA from one end, stable secondary structures can act as significant barriers, causing the enzyme to stall or dissociate.[17]
Quantitative Data Summary
Table 1: RNA Quality Control Metrics and Interpretation
| Metric | Method | Ideal Value/Observation | Interpretation of Poor Results |
| A260/A280 Ratio | UV Spectrophotometry | ~2.0 | < 1.8 suggests protein contamination.[19][21] |
| A260/A230 Ratio | UV Spectrophotometry | > 1.8 | < 1.8 suggests contamination with phenol, salts, or carbohydrates.[21] |
| 28S:18S rRNA Ratio | Denaturing Gel Electrophoresis | ~2:1 | A ratio significantly < 2:1 indicates partial RNA degradation.[5][23] |
| RNA Integrity Number (RIN) | Automated Electrophoresis | ≥ 8 | RIN < 7 indicates significant degradation; may compromise downstream results.[7][9] |
Table 2: Key Factors Influencing RNA Stability
| Factor | Effect on Stability | Notes |
| Temperature | Increased temperature accelerates hydrolysis and enzymatic degradation.[12][14] | Optimal storage is at -80°C.[2] |
| pH | Alkaline conditions (pH > 8) promote chemical hydrolysis.[12][] | Slightly acidic pH (5.5-6.5) is often used for in vitro storage.[12] |
| RNases | Primary cause of RNA degradation; enzymes are ubiquitous and highly active.[] | Use of RNase-free techniques and inhibitors is critical. |
| Secondary Structure | Stable structures (e.g., hairpins) can protect RNA from nucleases.[][15] | Can also act as a signal for specific degradation pathways.[16] |
| Divalent Cations (Mg²⁺) | Generally stabilize RNA secondary and tertiary structures.[12][] | Also required as a cofactor for many RNases. |
Table 3: Troubleshooting RT-qPCR Data in RNA Decay Assays
| Observation | Possible Cause | Recommended Action |
| High Cq values or no amplification | Degraded RNA template. | Check RNA integrity (RIN/gel) for all time points.[8] |
| PCR inhibitors present. | Re-purify RNA or dilute the template.[6][19] | |
| Variable Cq for reference gene | Reference gene is not stably expressed under experimental conditions. | Validate multiple reference genes and choose the most stable one. |
| Non-linear decay curve | Complex decay kinetics (not a simple exponential decay). | The simple one-phase exponential decay model may not always be appropriate.[24] |
| Inefficient or biased reverse transcription. | Use a high-quality RT enzyme and ensure consistent input amounts. |
Experimental Protocols
Protocol 1: General In Vitro RNA Degradation Assay
This protocol describes a basic assay to monitor the degradation of an RNA substrate by a purified nuclease over time.
-
Prepare the RNA Substrate:
-
Synthesize or purify the target RNA. If desired, label the RNA (e.g., at the 5' end with ³²P-ATP and T4 Polynucleotide Kinase) for visualization by autoradiography.
-
Purify the labeled RNA to remove unincorporated nucleotides using methods like size exclusion chromatography.[25]
-
Quantify the RNA and assess its integrity on a denaturing gel.
-
-
Set up the Degradation Reaction:
-
On ice, prepare a master mix containing the reaction buffer (e.g., specified pH, salts, and Mg²⁺) and an RNase inhibitor (if checking for specific nuclease activity).
-
In individual tubes for each time point, combine the reaction mix with a defined amount of RNA substrate (e.g., 10 nM final concentration).[25]
-
Include a "zero time point" (t=0) control and a "no enzyme" control.
-
-
Initiate and Run the Reaction:
-
Initiate the reactions by adding the purified nuclease to each tube (except the "no enzyme" control) and mix gently.
-
Transfer the tubes to the appropriate incubation temperature (e.g., 30°C or 37°C).[25]
-
-
Stop the Reaction:
-
At each designated time point (e.g., 0, 2, 5, 10, 20, 30 minutes), stop the reaction in the corresponding tube by adding an equal volume of a stop solution, such as 2x RNA loading buffer containing formamide (B127407) and EDTA.[11]
-
Immediately place the stopped reaction on ice or heat at 95°C for 5 minutes to denature the RNA and inactivate the enzyme.[25]
-
-
Analyze the Products:
-
Separate the RNA fragments by size using denaturing polyacrylamide gel electrophoresis (Urea-PAGE) for small RNAs or denaturing agarose gel electrophoresis for larger RNAs.
-
Visualize the RNA bands. If using a radiolabeled substrate, expose the gel to a phosphor screen or X-ray film. If using unlabeled RNA, stain the gel with a nucleic acid stain like SYBR Green II.
-
Analyze the disappearance of the full-length RNA band and the appearance of any degradation products over time.
-
Protocol 2: RNA Decay Analysis in Cultured Cells using RT-qPCR
This protocol measures the half-life of a specific mRNA in cultured cells by inhibiting transcription and measuring the remaining mRNA at various time points.
-
Cell Culture and Treatment:
-
Plate cells to achieve ~80% confluency on the day of the experiment.
-
Add a transcription inhibitor, such as Actinomycin D (typically 5 µg/mL), to the cell culture medium to block new RNA synthesis.[26]
-
-
Time-Course Sample Collection:
-
Harvest cells at various time points after adding the inhibitor (e.g., 0, 1, 2, 4, 8, 12 hours). The choice of time points should be guided by the expected half-life of the mRNA of interest.[24]
-
The t=0 sample should be collected immediately before adding the inhibitor.
-
For each time point, wash the cells with PBS and lyse them directly in the plate using a buffer that inactivates RNases (e.g., Buffer RLT from Qiagen kits).
-
-
RNA Isolation:
-
Isolate total RNA from the cell lysates using a standard column-based kit or phenol-chloroform extraction.
-
Include an on-column or subsequent DNase treatment to remove contaminating genomic DNA.
-
Assess the quality (RIN) and quantity (spectrophotometry) of the isolated RNA for all time points. Ensure high and consistent quality across the time course.[24]
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each time point using a reverse transcriptase kit. Use a mix of oligo(dT) and random hexamer primers for comprehensive cDNA synthesis.
-
-
Quantitative PCR (qPCR):
-
Data Analysis:
-
Determine the Cq value for each reaction.
-
Normalize the Cq value of the gene of interest to the Cq value of the reference gene for each time point (ΔCq = Cq_gene - Cq_reference).
-
Calculate the amount of RNA remaining at each time point relative to the t=0 sample (as 2⁻ΔΔCq).
-
Plot the percentage of remaining mRNA versus time on a semi-log plot and fit the data to a one-phase exponential decay model to calculate the mRNA half-life.
-
Diagrams and Workflows
Caption: Workflow for a typical in vitro RNA degradation assay.
Caption: Troubleshooting logic for unexpectedly stable RNA results.
Caption: Key intrinsic and extrinsic factors that influence RNA stability.
References
- 1. neb.com [neb.com]
- 2. youtube.com [youtube.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Top Ten Northern Analysis Tips | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. thermofisher.com [thermofisher.com]
- 6. Methods of RNA Quality Assessment [promega.sg]
- 7. knowledge.illumina.com [knowledge.illumina.com]
- 8. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]
- 9. rna-seqblog.com [rna-seqblog.com]
- 10. [PDF] Impact of RNA degradation on measurements of gene expression | Semantic Scholar [semanticscholar.org]
- 11. RNA Degradation Assay Using RNA Exosome Complexes, Affinity-purified from HEK-293 Cells [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 14. Factors Affecting Stability of RNA - Temperature, Length, Concentration, pH, and Buffering Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Insights Into How RNase R Degrades Structured RNA: Analysis of the Nuclease Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. RNA sample may be of poor quality | Thermo Fisher Scientific - US [thermofisher.com]
- 20. The 3'/5' Assay for Analysis of RNA Integrity Protocol [sigmaaldrich.com]
- 21. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. geneticeducation.co.in [geneticeducation.co.in]
- 24. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Analysis of RNA Degradation Catalyzed by Deadenylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluating the Stability of mRNAs and Noncoding RNAs | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Assessing Specificity of RNA Recruiter-Linker 1 Targeting
Welcome to the technical support center for assessing the targeting specificity of RNA recruiter-linker 1. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in assessing the specificity of this compound?
A1: The primary challenge is to empirically demonstrate that this compound binds with high affinity to its intended RNA target (on-target) while exhibiting minimal interaction with other non-target RNA molecules within the complex cellular environment (off-target). Off-target binding can lead to unintended biological effects, complicating data interpretation and potentially causing toxicity in therapeutic applications.[1][2][3] It is crucial to employ a combination of in vitro and in vivo methods to comprehensively evaluate specificity.
Q2: Which experimental approaches can I use to confirm direct binding of this compound to its target RNA?
A2: Direct binding can be assessed using several in vitro techniques. An RNA Electrophoretic Mobility Shift Assay (EMSA) can visualize the interaction between the recruiter-linker and a labeled target RNA probe.[4] Additionally, an RNA pull-down assay using a biotinylated target RNA can capture the recruiter-linker 1, which can then be detected and quantified.[5][6][7] For quantitative binding affinity data, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are recommended.
Q3: How can I identify potential off-target RNAs for my recruiter-linker 1 on a transcriptome-wide scale?
A3: To identify off-target interactions across the entire transcriptome, high-throughput sequencing methods are essential. Cross-linking and Immunoprecipitation followed by Sequencing (CLIP-Seq) and its variants (e.g., PAR-CLIP, eCLIP) are powerful techniques.[8][9][10][11] These methods involve cross-linking the recruiter-linker to interacting RNAs in cells, immunoprecipitating the complex, and then sequencing the bound RNA fragments.[9][10] Another approach is RNA-Seq analysis of cells treated with the recruiter-linker to identify changes in transcript levels, which may indicate off-target functional consequences.[12]
Q4: What are the best methods to validate target engagement within a cellular context?
A4: Validating that the this compound engages its target within living cells is a critical step.[13] Cellular thermal shift assays (CETSA) can be adapted to assess the stabilization of the target RNA upon ligand binding. Reporter assays, such as a dual-luciferase system where the reporter gene expression is modulated by the recruiter-linker binding to a target sequence in the 3' UTR, can provide functional validation.[13] Furthermore, advanced live-cell imaging techniques can be employed to visualize the co-localization of the recruiter-linker and the target RNA.[14]
Q5: How do I control for non-specific binding in my experiments?
A5: Incorporating proper controls is fundamental. In RNA pull-down assays, use a non-relevant RNA sequence as a control to ensure the interaction is specific to your target sequence.[15] For EMSA, a competition experiment with an excess of unlabeled specific RNA should reduce the signal of the labeled probe-recruiter complex, while an unlabeled non-specific competitor should not.[4] In cellular assays, a scrambled or inactive version of the recruiter-linker that is not expected to bind the target RNA should be used as a negative control.
Troubleshooting Guides
Guide 1: RNA Pull-Down Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High Background / Non-specific Binding | Insufficient washing, non-specific binding to beads, or hydrophobic interactions. | 1. Increase the number and stringency of wash steps.[6] 2. Include a pre-clearing step by incubating the cell lysate with beads alone before adding the RNA probe. 3. Add a non-specific competitor RNA (e.g., yeast tRNA) to the binding reaction. 4. Optimize the salt concentration in the wash buffers. |
| Low or No Signal for Recruiter-Linker 1 | Inefficient binding, degradation of RNA probe, or issues with detection. | 1. Confirm the integrity and biotinylation of your RNA probe via gel electrophoresis and Northern blot.[16] 2. Optimize the folding protocol for the RNA probe to ensure it is in the correct conformation.[16] 3. Increase the concentration of the cell lysate or the RNA probe. 4. Ensure RNase-free conditions are maintained throughout the experiment.[4][5] |
| Inconsistent Results | Variability in cell lysate preparation, RNA probe quality, or incubation times. | 1. Standardize the cell lysis protocol and quantify total protein concentration for each experiment. 2. Use freshly prepared, high-quality RNA probes for each experiment. 3. Ensure precise and consistent incubation times and temperatures. |
Guide 2: Transcriptome-Wide Specificity Analysis (e.g., CLIP-Seq based methods)
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of RNA-Recruiter Complexes | Inefficient UV cross-linking, antibody not suitable for immunoprecipitation, or harsh lysis conditions. | 1. Optimize the UV cross-linking energy and duration. 2. Validate the antibody's ability to immunoprecipitate the tagged recruiter-linker. 3. Use a milder lysis buffer to preserve the integrity of the RNA-recruiter complex. |
| High PCR Duplication Rate in Sequencing Data | Low starting material, leading to over-amplification during library preparation. | 1. Increase the amount of starting cellular material. 2. Optimize the immunoprecipitation to increase the yield of specific complexes. 3. Incorporate unique molecular identifiers (UMIs) in the library preparation to identify and remove PCR duplicates.[9] |
| Difficulty Distinguishing Signal from Noise | Background binding to beads or antibody, contamination with abundant cellular RNAs. | 1. Include a size-matched input control (a sample processed without the IP step) to identify background RNA.[9] 2. Perform rigorous peak calling by comparing the IP sample to the input control. 3. Ensure stringent washing conditions during the immunoprecipitation. |
Key Experimental Protocols
Protocol 1: RNA Pull-Down Assay
This protocol is adapted for capturing this compound using a biotinylated RNA probe.
-
Preparation of Biotinylated RNA Probe:
-
Synthesize the target RNA and a control (non-relevant) RNA with a 3'-end biotin (B1667282) label.[7]
-
Purify the RNA probes and verify their integrity.[15]
-
Fold the RNA into its proper secondary structure by heating at 90°C for 2 minutes, snap-cooling on ice, and then incubating in RNA structure buffer at room temperature for 20-30 minutes.[15][16]
-
-
Preparation of Cell Lysate:
-
Binding Reaction:
-
Incubate the folded, biotinylated RNA probe with the cell lysate to allow the formation of RNA-recruiter complexes.[6]
-
In a parallel reaction, incubate the biotinylated control RNA with the lysate.
-
-
Capture of Complexes:
-
Washing:
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins and other molecules.[6]
-
-
Elution and Analysis:
-
Elute the bound molecules from the beads.
-
Analyze the eluate for the presence of this compound using methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Protocol 2: CLIP-Seq for Off-Target Identification
This protocol outlines a conceptual workflow for adapting CLIP-seq to identify the binding sites of a tagged this compound.
-
Cell Culture and Cross-linking:
-
Treat cells with the tagged this compound.
-
Expose cells to UV radiation (e.g., 254 nm) to covalently cross-link the recruiter-linker to interacting RNA molecules.[9]
-
-
Cell Lysis and RNase Digestion:
-
Lyse the cells and perform a limited digestion with RNase to fragment the RNA.
-
-
Immunoprecipitation (IP):
-
Incubate the lysate with antibodies coupled to magnetic beads that specifically recognize the tag on the recruiter-linker. This will pull down the recruiter-linker-RNA complexes.[10]
-
Wash the beads extensively to remove non-specific contaminants.
-
-
RNA Isolation and Library Preparation:
-
High-Throughput Sequencing and Data Analysis:
-
Sequence the cDNA library using a next-generation sequencing platform.
-
Align the reads to the reference transcriptome to identify the binding sites of the this compound.
-
Use appropriate bioinformatics tools to call peaks and identify enriched binding motifs.
-
Visualizations
Caption: Workflow for RNA Pull-Down Assay.
Caption: On-target vs. Off-target binding.
Caption: Workflow for CLIP-Seq Analysis.
References
- 1. RNA interference - Wikipedia [en.wikipedia.org]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Detecting Protein–RNA Interactions | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. RNA Pull Down: Principles, Probe Design, and Data Analysis - Creative Proteomics [iaanalysis.com]
- 7. RNA Pull Down Assay - Lifeasible [lifeasible.com]
- 8. researchgate.net [researchgate.net]
- 9. RNA Binding Protein Target Sequencing: Enhanced CLIP-Seq • NUCLEUS BIOTECH [nucleusbiotech.com]
- 10. CLIP-seq: Identifying RNA-binding Protein Binding Sites - Creative Proteomics [iaanalysis.com]
- 11. PRAS: Predicting functional targets of RNA binding proteins based on CLIP-seq peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Using the structural diversity of RNA: protein interfaces to selectively target RNA with small molecules in cells: methods and perspectives [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 16. changlab.stanford.edu [changlab.stanford.edu]
Technical Support Center: Optimizing Cell Culture for RNA Recruiter-Linker 1 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RNA recruiter-linker 1 assays, such as Ribonuclease Targeting Chimeras (RIBOTACs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an this compound (e.g., RIBOTAC)?
A1: this compound molecules are bifunctional small molecules designed to selectively degrade a target RNA. They consist of two key components: an RNA-binding domain that recognizes a specific RNA structure and a recruiter domain that engages an endogenous ribonuclease, typically RNase L. By bringing RNase L into proximity with the target RNA, the chimera induces dimerization and activation of RNase L, leading to the cleavage and subsequent degradation of the target RNA.[1][2][3]
Q2: How do I select an appropriate cell line for my this compound assay?
A2: The ideal cell line should express both your RNA target of interest and sufficient levels of endogenous RNase L for the degradation machinery to function effectively.
-
Target RNA Expression: Confirm the expression of your target RNA in the selected cell line using methods like RT-qPCR.
-
RNase L Expression: Verify the expression of RNase L via RT-qPCR or Western blot.[4] Not all cell lines express RNase L at the same level, which can impact the efficacy of the assay.[5]
-
Authenticity and Health: Always use authenticated, low-passage cell lines from a reputable source to ensure genetic stability and reproducibility.[6] Ensure the cells are healthy and free from contamination, particularly from mycoplasma, which can alter cellular biology.[6]
Q3: What are the essential controls to include in my experiment?
A3: A comprehensive set of controls is crucial for interpreting your results accurately.
-
Vehicle Control: Cells treated with the delivery vehicle (e.g., DMSO) alone to establish a baseline.
-
Negative Control Compound: A structurally similar molecule that does not efficiently recruit RNase L to control for off-target effects of the RNA-binding moiety.[7]
-
RNase L Knockdown: Perform the assay in cells where RNase L has been knocked down (e.g., using siRNA or CRISPR). A loss of RNA degradation in these cells helps to confirm that the observed effect is RNase L-dependent.[1][8]
-
Untreated Control: A sample of cells that have not been treated with any compound or vehicle.
Troubleshooting Guide
Low or No Target RNA Degradation
Q4: I am not observing any degradation of my target RNA. What are the possible causes and solutions?
A4: This is a common issue with several potential causes. Refer to the table below for a systematic approach to troubleshooting.
| Possible Cause | Suggested Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of your this compound molecule. Typical concentrations in cellular assays range from 1 µM to 10 µM.[5] |
| Insufficient Incubation Time | Optimize the treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the point of maximal RNA degradation.[9] |
| Low RNase L Expression in Cell Line | Verify RNase L expression levels using RT-qPCR or Western blot. If expression is low, consider using a different cell line or a system to induce RNase L expression.[4] |
| Poor Cell Health | Ensure cells are healthy, with >90% viability, and are in the logarithmic growth phase at the time of treatment. Avoid using cells that are over-confluent. |
| Compound Instability or Degradation | Confirm the stability and purity of your this compound compound. Improper storage can lead to degradation. |
| Inefficient Cellular Uptake | The physicochemical properties of the linker can affect cell permeability. Longer linkers may decrease cellular accumulation.[5] Consider using cellular uptake assays to assess compound penetration. |
High Cell Toxicity or Off-Target Effects
Q5: My cells are showing high levels of toxicity or I suspect off-target effects. How can I address this?
A5: Toxicity and off-target effects can confound results. The following table outlines potential causes and solutions.
| Possible Cause | Suggested Solution |
| Compound Concentration is Too High | Reduce the concentration of the this compound molecule. High concentrations can lead to off-target binding and cellular stress. |
| Vehicle (e.g., DMSO) Toxicity | Ensure the final concentration of the vehicle is not toxic to your cells. Perform a vehicle-only toxicity test. |
| Off-Target RNA Degradation | Perform transcriptome-wide analysis (e.g., RNA-seq) to identify any unintended RNA degradation. A well-designed negative control compound can also help to assess off-target effects.[5] |
| Activation of Innate Immune Response | The recruitment and activation of RNase L is part of the innate immune response.[7] Excessive activation can lead to widespread RNA degradation and cell death. Monitor for signs of a general stress response. |
Experimental Protocols & Workflows
General Workflow for a Cellular this compound Assay
The following diagram illustrates a typical workflow for assessing the efficacy of an this compound molecule in a cell-based assay.
Protocol: RNase L Activation Assay (rRNA Cleavage)
Activation of RNase L leads to the characteristic cleavage of ribosomal RNA (rRNA). This can be visualized as a quality control step to confirm that your compound is activating the degradation machinery.
-
Cell Treatment: Treat cells with your this compound compound, a positive control (e.g., poly I:C), and a vehicle control for the optimized duration.
-
RNA Extraction: Extract total RNA from the treated cells using a standard protocol.
-
Analysis: Analyze the integrity of the extracted RNA using a microfluidic capillary electrophoresis system (e.g., Agilent Bioanalyzer).
-
Interpretation: In samples with activated RNase L, you will observe distinct cleavage products of the 18S and 28S rRNA subunits.[10][11]
Logical Flow for Troubleshooting No RNA Degradation
Use this decision tree to diagnose why your this compound assay may not be working.
References
- 1. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.iucc.ac.il [cris.iucc.ac.il]
- 3. RIBOTACs: The Answer to Targeting RNA - LubioScience Blog [lubio.ch]
- 4. Paper: A Novel Ribonuclease Targeting Small Molecule RNA-Degrader (MYC-RiboTAC) Overcomes MYC Dependency in Multiple Myeloma [ash.confex.com]
- 5. Targeted RNA Degradation as a Promising Therapeutic Strategy | MDPI [mdpi.com]
- 6. What criteria should be used to select the appropriate cell line for my experiments? | AAT Bioquest [aatbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of RNase L Recruiters: From Natural Activators to Targeted Chimeras
For Immediate Publication
[City, State] – [Date] – In the landscape of therapeutic RNA degradation, the recruitment of endogenous Ribonuclease L (RNase L) presents a powerful strategy to combat viral infections and genetic disorders. This guide provides a comparative analysis of various RNase L recruiters, with a focus on the emerging class of RNA recruiter-linker molecules, exemplified by RNA recruiter-linker 1, in relation to the natural activator 2-5A and other synthetic small-molecule recruiters. This objective comparison is supported by available experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in this rapidly evolving field.
The RNase L Pathway: A Natural Defense Mechanism
RNase L is a key enzyme in the innate immune response.[1][2][3][4][5] Upon viral infection, the presence of double-stranded RNA (dsRNA) triggers the synthesis of 2',5'-oligoadenylates (2-5A) by oligoadenylate (B1213165) synthetases (OAS).[1][2][3][4][5] 2-5A then binds to and activates RNase L, causing it to dimerize and cleave single-stranded viral and cellular RNAs, thereby inhibiting viral replication and inducing apoptosis in infected cells.[1][2][3][4][5] This natural pathway serves as the foundation for the development of synthetic RNase L recruiters.
References
A Comparative Guide to Gene Silencing: RNA Recruiter-Linker 1 (RIBOTACs) vs. siRNA
For researchers, scientists, and drug development professionals, the ability to specifically silence gene expression is a cornerstone of modern molecular biology and therapeutic development. Two powerful technologies at the forefront of this endeavor are small interfering RNAs (siRNAs) and the emerging class of small molecules known as Ribonuclease Targeting Chimeras (RIBOTACs), which utilize an "RNA recruiter-linker" strategy. This guide provides an objective comparison of these two platforms, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate gene silencing tool for your research or therapeutic goals.
At a Glance: Key Differences
| Feature | RNA Recruiter-Linker 1 (RIBOTACs) | siRNA |
| Modality | Small molecule | Double-stranded RNA oligonucleotide |
| Mechanism | Recruitment of endogenous RNase L to a target RNA | RNA-induced silencing complex (RISC)-mediated cleavage of target mRNA |
| Targeting | Specific RNA secondary or tertiary structures | Complementary mRNA sequence |
| Delivery | Potential for oral bioavailability and better tissue distribution | Often requires specialized delivery vehicles (e.g., LNPs, viral vectors) |
| Duration of Effect | Dependent on compound pharmacokinetics | Can last for several days to weeks, influenced by cell division |
| Off-Target Effects | Can occur through binding to unintended RNAs or proteins | Primarily sequence-dependent, including seed region off-targets |
Mechanism of Action
This compound (RIBOTACs)
RIBOTACs are bifunctional small molecules designed to hijack a natural cellular process for targeted RNA degradation. They consist of two key components joined by a chemical linker:
-
An RNA-binding moiety: This part of the molecule is designed to recognize and bind to a specific structural motif (like a hairpin or a bulge) on the target RNA.
-
An RNase L recruiting moiety: This component binds to and activates Ribonuclease L (RNase L), a latent endoribonuclease involved in the innate immune response.
By bringing RNase L into close proximity with the target RNA, the RIBOTAC induces the dimerization and activation of RNase L, leading to the cleavage and subsequent degradation of the target RNA. This catalytic process allows a single RIBOTAC molecule to mediate the destruction of multiple target RNA molecules.
siRNA
Small interfering RNA (siRNA) technology leverages the cell's natural RNA interference (RNAi) pathway. siRNAs are typically 21-25 nucleotide long, double-stranded RNA molecules with 2-nucleotide 3' overhangs. The process of siRNA-mediated gene silencing involves:
-
RISC Loading: The siRNA duplex is incorporated into the RNA-Induced Silencing Complex (RISC), a multiprotein nuclease complex.
-
Strand Separation: The passenger (sense) strand of the siRNA is cleaved and discarded, while the guide (antisense) strand remains associated with the RISC.
-
Target Recognition: The guide strand directs the RISC to the target messenger RNA (mRNA) through Watson-Crick base pairing.
-
mRNA Cleavage: The Argonaute-2 (Ago2) protein within the RISC acts as a "slicer" to cleave the target mRNA, leading to its degradation and the subsequent reduction in the synthesis of the corresponding protein.
Performance Comparison: Quantitative Data
Direct comparative studies between a specific this compound and an siRNA targeting the same gene are limited. The following table summarizes representative quantitative data gathered from separate studies to provide a basis for comparison.
| Parameter | This compound (RIBOTACs) | siRNA |
| Silencing Efficiency (In Vitro) | JUN-RIBOTAC: ~40% reduction in JUN-mRNA levels and ~75% reduction in protein levels in Mia PaCa-2 cells at 2µM.[1] c-Myc-RIBOTAC: ~50% reduction in MYC-mRNA and protein levels in multiple cell lines at 10µM.[1] | Can achieve >80-90% knockdown of target mRNA.[2] The IC50 for antiviral siRNAs can range from 0.02 nM to 0.9 nM.[3] |
| Duration of Effect (In Vitro) | Dependent on compound half-life and cellular clearance mechanisms. | Can last for 5-7 days in rapidly dividing cells and up to 3-4 weeks in non-dividing cells after a single transfection.[4][5] |
| Off-Target Effects | Global RNA profiling of a c-Myc-RIBOTAC showed only 0.40% of transcripts were significantly affected.[1] A pre-miR-155 RIBOTAC selectively reduced miR-155 levels among 373 detected miRNAs with no detectable off-target effects.[1] | Can have sequence-dependent off-target effects, often mediated by the seed region of the siRNA. The number of off-target transcripts can be reduced by lowering the siRNA concentration.[6][7] |
| In Vivo Efficacy | A pre-miR-21 RIBOTAC suppressed lung metastasis in a mouse xenograft model.[1] An antiviral RIBOTAC targeting SARS-CoV-2 showed efficacy in a hamster model.[] | Intranasal administration of naked anti-COVID siRNA-18 reduced viral mRNA levels and disease severity in a mouse model.[3] |
| Potency Enhancement | A dovitinib-RIBOTAC showed a >25-fold increase in potency for reducing miR-21 compared to the parent binder molecule alone.[1] C5-RIBOTAC targeting SARS-CoV-2 FSE showed an ~10-fold increase in potency compared to the binding molecule alone.[9] | Not applicable (no parent molecule for comparison). |
Experimental Protocols
Experimental Workflow Comparison
The experimental workflows for evaluating RIBOTACs and siRNAs share the common goal of assessing target knockdown but differ in the initial steps of compound/reagent delivery and the specific control experiments required.
Key Experimental Methodologies
1. RIBOTAC In Vitro RNase L Recruitment and Cleavage Assay
-
Objective: To confirm that the RIBOTAC can form a ternary complex with the target RNA and RNase L, leading to RNA cleavage.
-
Protocol Outline:
-
Synthesize the target RNA in vitro, often with a fluorescent label (e.g., 5'-FAM).
-
Incubate the labeled target RNA with the RIBOTAC and recombinant human RNase L in a suitable buffer.
-
Include control reactions: RNA only, RNA + RNase L, RNA + RIBOTAC, and RNA + RNA-binder alone.
-
Incubate the reactions at 37°C for a defined period.
-
Stop the reaction and analyze the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the fluorescently labeled RNA fragments to detect cleavage products.
-
2. siRNA Transfection into Cultured Cells
-
Objective: To deliver siRNA into cells to initiate gene silencing.
-
Protocol Outline:
-
Seed cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.
-
In separate tubes, dilute the siRNA and a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete growth medium.
-
Incubate the cells for 24-72 hours before assessing gene knockdown.
-
3. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis
-
Objective: To quantify the reduction in target mRNA levels following treatment with a RIBOTAC or siRNA.
-
Protocol Outline:
-
Isolate total RNA from treated and control cells using a suitable kit (e.g., TRIzol or column-based methods).[10]
-
Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.[11]
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, Actin), and a fluorescent dye (e.g., SYBR Green) or a probe.[12]
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[13]
-
4. Western Blot for Protein Level Analysis
-
Objective: To determine the extent of protein knockdown resulting from mRNA degradation.
-
Protocol Outline:
-
Lyse treated and control cells in a lysis buffer containing protease inhibitors.[14]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin) to quantify the knockdown.[16]
-
Conclusion
Both this compound (RIBOTACs) and siRNA are potent and specific tools for gene silencing, each with a unique set of advantages and challenges.
siRNA is a well-established and highly effective technology for post-transcriptional gene silencing. Its sequence-based design is straightforward, and it can achieve profound levels of target knockdown. However, challenges related to in vivo delivery and potential off-target effects remain key considerations.
RIBOTACs represent a novel and promising modality for RNA degradation. As small molecules, they offer the potential for improved pharmacokinetics, including oral bioavailability and broader tissue distribution. Their ability to catalytically degrade target RNAs and target specific RNA structures opens up new avenues for drugging the "undruggable" transcriptome. However, the design and optimization of the RNA-binding moiety can be complex, and the field is still in its early stages of development.
The choice between these two technologies will depend on the specific application, the nature of the target, and the desired therapeutic or research outcome. For researchers in drug development, the small-molecule nature of RIBOTACs may offer a more traditional path for therapeutic development, while the high specificity and established protocols of siRNA make it an invaluable tool for target validation and a maturing therapeutic class in its own right.
References
- 1. Targeted RNA Degradation as a Promising Therapeutic Strategy | MDPI [mdpi.com]
- 2. Strategies for Improving siRNA-Induced Gene Silencing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insights into the kinetics of siRNA-mediated gene silencing from live-cell and live-animal bioluminescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thermofisher.com [thermofisher.com]
- 6. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 7. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. clyte.tech [clyte.tech]
- 12. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 13. RT-PCR and quantitative analysis [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Head-to-Head Comparison: RNA Recruiter-Linker 1 (as part of RIBOTACs) vs. Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals: An objective guide to two powerful modalities in RNA-targeted therapeutics.
The ability to modulate the expression of specific genes at the RNA level has revolutionized drug discovery and biomedical research. Antisense oligonucleotides (ASOs) have been a cornerstone of this field for decades, with several approved therapies. However, a newer class of molecules, Ribonuclease Targeting Chimeras (RIBOTACs), which utilize an "RNA recruiter-linker" moiety, is emerging as a promising alternative. This guide provides a detailed comparison of these two technologies, supported by experimental data and protocols, to aid researchers in selecting the optimal strategy for their specific application.
Executive Summary
While both ASOs and RIBOTACs aim to reduce the levels of target RNA, they employ distinct mechanisms of action that confer different advantages and disadvantages. ASOs are synthetic single-stranded nucleic acids that bind to target mRNA through Watson-Crick base pairing, leading to its degradation or steric hindrance of translation. In contrast, RIBOTACs are bifunctional molecules that bind to a specific RNA structure and recruit an endogenous ribonuclease, typically RNase L, to catalytically degrade the target RNA. "RNA recruiter-linker 1" represents the RNA-binding component of a specific RIBOTAC, connected via a linker to an RNase L recruiting element.
Conceptually, RIBOTACs offer the potential for catalytic, sub-stoichiometric degradation of target RNA, which could translate to higher potency and a lower required therapeutic dose compared to the stoichiometric binding of ASOs. Furthermore, as small molecules, RIBOTACs may possess more favorable pharmacokinetic properties. However, the design and optimization of the RNA-binding moiety for a RIBOTAC can be more complex than designing an ASO based on sequence complementarity.
Mechanism of Action
This compound (within a RIBOTAC)
A RIBOTAC is a chimeric molecule composed of two key components joined by a chemical linker:
-
RNA Recruiter (e.g., this compound): A small molecule designed to bind with high affinity and specificity to a structured region of the target RNA.
-
Nuclease Recruiter: A molecule that binds to and activates an endogenous ribonuclease, most commonly RNase L.
The binding of the RNA recruiter to the target RNA brings the nuclease recruiter into close proximity, leading to the dimerization and activation of RNase L. Activated RNase L then cleaves the target RNA, leading to its degradation. This process is catalytic, as a single RIBOTAC molecule can mediate the degradation of multiple target RNA molecules.[1][2]
Antisense Oligonucleotides (ASOs)
ASOs are short, synthetic, single-stranded DNA or RNA analogs, typically 15-25 nucleotides in length. Their primary mechanism of action relies on binding to a complementary sequence on a target mRNA. This interaction can lead to several outcomes:
-
RNase H-mediated degradation: If the ASO has a DNA-like gap, it can form a DNA:RNA hybrid with the target mRNA. This hybrid is recognized by the ubiquitous enzyme RNase H, which cleaves the RNA strand.[3][4]
-
Steric hindrance: ASOs can be designed to bind to specific sites on the pre-mRNA or mRNA to modulate splicing by blocking the access of splicing factors, or to inhibit translation initiation or elongation by physically obstructing the ribosome.
Performance Comparison: Quantitative Data
Direct, head-to-head quantitative comparisons of RIBOTACs and ASOs targeting the same RNA are still emerging, as RIBOTAC technology is significantly newer. However, some studies provide valuable insights.
Efficacy
The following table summarizes data from a study comparing a RIBOTAC (RIBO-ISCH-1) and an ASO targeting the long non-coding RNA TERRA in HeLa cells.[5][6]
| Compound | Target | Cell Line | Concentration | Treatment Duration | Relative RNA Abundance (%) |
| RIBO-ISCH-1 | TERRA-7p | HeLa | 100 nM | 48 h | ~25% |
| ASO | TERRA-7p | HeLa | 50 nM | 48 h | ~40% |
| Scrambled Control | - | HeLa | 50 nM | 48 h | ~100% |
Data extracted and estimated from graphical representations in the cited literature.[5][6]
In this specific example, the RIBOTAC demonstrated a more pronounced reduction in the target RNA levels compared to the ASO, even at a slightly higher concentration. It is important to note that the efficacy of both modalities is highly dependent on the specific target, the sequence or structure being targeted, and the chemical modifications of the ASO.
Specificity and Off-Target Effects
Both ASOs and RIBOTACs have the potential for off-target effects. For ASOs, these can arise from hybridization to unintended RNAs with partial sequence complementarity.[7][8] For RIBOTACs, off-target effects could be mediated by the RNA recruiter binding to other RNAs with similar structural motifs or by non-specific activation of RNase L.
Global RNA profiling studies have been conducted to assess the specificity of RIBOTACs. For example, a c-Myc-targeting RIBOTAC was shown to affect only 0.40% of the 84 detected transcripts significantly, indicating high selectivity.[7] Similarly, a pre-miR-155 RIBOTAC selectively reduced miR-155 levels among 373 detected miRNAs with no detectable off-target effects.[7] While comprehensive, direct comparative transcriptome-wide analyses between RIBOTACs and ASOs targeting the same RNA are not yet widely available, the data so far suggests that the high-affinity binding of the small molecule recruiter to a specific RNA structure can lead to a high degree of specificity for RIBOTACs.
Stability and Cellular Uptake
A key conceptual advantage of small molecule-based RIBOTACs over oligonucleotide-based ASOs is their potentially superior pharmacokinetic properties, including better cell permeability and metabolic stability.[2] However, the larger size of some RIBOTACs compared to traditional small molecules can still pose challenges for cellular uptake.[2] ASOs, being larger and negatively charged, often require delivery vehicles or chemical modifications to enhance their stability and facilitate cellular uptake.[9][10]
| Parameter | This compound (RIBOTACs) | Antisense Oligonucleotides (ASOs) |
| Cellular Uptake | Generally better than unmodified oligonucleotides, but can be limited by molecular weight.[2] May not require a delivery vehicle. | Poor for unmodified oligonucleotides; often requires transfection reagents, conjugation, or formulation in lipid nanoparticles.[9] |
| Stability | As small molecules, generally more stable against nucleases.[2] | Susceptible to nuclease degradation; requires chemical modifications (e.g., phosphorothioate (B77711) backbone) to improve stability.[3] |
Experimental Protocols
In Vitro Transcription of Target RNA
This protocol is for generating the target RNA for in vitro cleavage assays.
Materials:
-
Linearized plasmid DNA template containing the target RNA sequence downstream of a T7 promoter.
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
Ribonucleotide (NTP) solution mix (ATP, GTP, CTP, UTP)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 50 µL
-
5 µL of 10x Transcription Buffer
-
2.5 µL of 100 mM DTT
-
5 µL of NTP mix (25 mM each)
-
1 µg of linearized plasmid DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purify the transcribed RNA using a column-based RNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantify the RNA concentration using a spectrophotometer and assess its integrity on a denaturing agarose (B213101) gel.[1]
RNase L-mediated Cleavage Assay (for RIBOTACs)
This assay assesses the ability of a RIBOTAC to induce RNase L-mediated cleavage of a target RNA in vitro.[11][12]
Materials:
-
In vitro transcribed target RNA (labeled, e.g., with a fluorescent tag)
-
Recombinant human RNase L
-
RIBOTAC compound
-
2-5A (positive control for RNase L activation)
-
10x RNase L Cleavage Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 100 mM MgCl2, 10 mM DTT)
-
Nuclease-free water
-
RNA loading dye
Procedure:
-
Prepare the reaction mixtures in nuclease-free tubes on ice. For each reaction, combine:
-
1 µL of 10x RNase L Cleavage Buffer
-
100 nM of labeled target RNA
-
Desired concentration of RIBOTAC (or 2-5A as a positive control, or DMSO as a negative control)
-
Nuclease-free water to a final volume of 9 µL
-
-
Pre-incubate the reactions at 37°C for 10 minutes.
-
Initiate the cleavage reaction by adding 1 µL of recombinant RNase L (final concentration ~25 nM).
-
Incubate at 37°C for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of RNA loading dye containing a denaturant (e.g., formamide).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Analyze the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography or fluorescence imaging.
RNase H-mediated Cleavage Assay (for ASOs)
This assay evaluates the ability of an RNase H-dependent ASO to mediate cleavage of its target RNA.[3][13]
Materials:
-
In vitro transcribed target RNA (labeled)
-
ASO (gapmer design)
-
Recombinant human RNase H1
-
10x RNase H Cleavage Buffer (e.g., 200 mM Tris-HCl pH 7.8, 500 mM KCl, 100 mM MgCl2, 10 mM DTT)
-
Nuclease-free water
-
RNA loading dye
Procedure:
-
In a nuclease-free tube, anneal the ASO and the labeled target RNA by mixing them in 1x RNase H Cleavage Buffer, heating to 90°C for 1 minute, and then slowly cooling to room temperature.
-
Prepare the cleavage reaction by adding recombinant RNase H1 to the annealed duplex.
-
Incubate at 37°C for the desired time points.
-
Stop the reaction and analyze the cleavage products as described in the RNase L cleavage assay protocol.
Quantitative RT-PCR (qRT-PCR) for RNA Degradation in Cells
This protocol is used to quantify the reduction of a target RNA in cells treated with a RIBOTAC or an ASO.
Materials:
-
Cultured cells
-
RIBOTAC or ASO
-
Transfection reagent (for ASOs, if needed)
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for the target RNA and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate. Treat the cells with varying concentrations of the RIBOTAC or ASO for a specified duration (e.g., 24-48 hours). For ASOs, use a suitable transfection method if required. Include appropriate controls (e.g., vehicle-treated, non-targeting ASO).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Ensure to perform a DNase treatment step to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions in triplicate for each sample and primer set. The reaction mixture typically includes qPCR master mix, forward and reverse primers, and cDNA template.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target RNA in treated samples compared to control samples, normalized to the expression of the reference gene.
Conclusion
Both this compound-containing RIBOTACs and antisense oligonucleotides are powerful tools for the targeted degradation of RNA. ASOs are a more mature technology with several clinical successes, and their design is straightforward based on sequence complementarity. RIBOTACs, while a newer modality, offer the exciting potential for catalytic activity, which may lead to enhanced potency and improved pharmacokinetic profiles. The choice between these two technologies will depend on the specific research or therapeutic goal, the nature of the RNA target (specifically, the presence of a structured binding site for a RIBOTAC), and the resources available for design and optimization. As more direct comparative data becomes available, the relative advantages of each approach will become clearer, further guiding the development of next-generation RNA-targeted therapies.
References
- 1. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. | Semantic Scholar [semanticscholar.org]
- 2. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Degradation of Structured RNAs via Ribonuclease-Targeting Chimeras (RiboTacs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR off-target detection with DISCOVER-seq | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of RNA Degrader Technologies for Researchers and Drug Developers
A deep dive into the mechanisms, performance, and experimental validation of leading RNA degrader technologies, providing a comprehensive guide for therapeutic development and research applications.
The ability to selectively degrade RNA molecules has opened up new frontiers in treating a wide array of diseases and has become an invaluable tool in functional genomics research. This guide provides a comparative analysis of the predominant RNA degrader technologies: Antisense Oligonucleotides (ASOs), Small Interfering RNAs (siRNAs), CRISPR-Cas13, and small-molecule RNA degraders, including Ribonuclease-Targeting Chimeras (RIBOTACs). We will delve into their mechanisms of action, compare their performance based on experimental data, and provide an overview of the key experimental protocols used for their validation.
Mechanisms of Action: A Diverse Toolkit for RNA Degradation
The various RNA degrader technologies employ distinct cellular machineries to achieve the targeted degradation of RNA. Understanding these mechanisms is crucial for selecting the appropriate tool for a specific application.
Antisense Oligonucleotides (ASOs): These are short, single-stranded synthetic nucleic acid analogs that bind to a target mRNA through Watson-Crick base pairing. "Gapmer" ASOs are a common design that recruit the endogenous enzyme RNase H1 to the DNA/RNA heteroduplex, leading to the cleavage of the target RNA strand.[1][2] Other ASO mechanisms can also sterically block translation or modulate splicing.[1][2]
Small Interfering RNAs (siRNAs): These are double-stranded RNA molecules, typically 21-23 nucleotides in length, that utilize the cell's natural RNA interference (RNAi) pathway.[2] The siRNA is incorporated into the RNA-Induced Silencing Complex (RISC), where the guide strand directs the complex to the complementary target mRNA, which is then cleaved by the Argonaute-2 (Ago2) protein within the RISC.[1][2]
CRISPR-Cas13: This system is a powerful tool for RNA targeting, adapted from a bacterial adaptive immune system.[1][3] It utilizes a guide RNA (gRNA) to direct the Cas13 enzyme to a specific RNA target. Upon binding, the Cas13 enzyme becomes activated and cleaves the target RNA.[1][3] A key feature of some Cas13 variants is their "collateral activity," where upon target recognition, they can cleave other nearby RNA molecules.[4]
Performance Comparison: Efficacy, Specificity, and Durability
The choice of an RNA degrader technology often depends on a balance of its knockdown efficiency, potential for off-target effects, and the desired duration of the silencing effect.
| Technology | Typical Knockdown Efficiency | Primary Off-Target Mechanism(s) | Duration of Effect | Key Advantages | Key Limitations |
| ASOs | 70-95% | Hybridization to partially complementary sequences, RNase H1-independent effects | Days to weeks (in vivo) | Good tissue distribution, can target nuclear RNAs | Potential for hepatotoxicity and nephrotoxicity at high doses |
| siRNAs | >80-95% | "miRNA-like" off-target effects due to seed region complementarity, immune stimulation | Days to over a week (in vitro), variable in vivo | High potency, catalytic activity of RISC | Delivery challenges, primarily cytoplasmic action |
| CRISPR-Cas13 | >90% | Collateral cleavage of non-target RNAs, off-target binding of gRNA | Can be engineered for long-term or transient expression | High specificity, can target nuclear RNAs, programmable | Delivery of larger Cas13 protein and gRNA, potential for immunogenicity |
| RIBOTACs | Variable, can be potent | Off-target binding of the RNA-binding moiety or the RNase recruiter | Dependent on small molecule pharmacokinetics | Can target specific RNA structures, potential for oral bioavailability | Dependent on endogenous RNase levels, newer technology with less in vivo data |
Experimental Protocols for Technology Validation
Rigorous experimental validation is essential to characterize the performance of any RNA degrader. The following are key experimental protocols used in their evaluation.
Quantification of RNA Knockdown
The most common method to quantify the reduction in target RNA levels is Quantitative Reverse Transcription PCR (qRT-PCR) .
Methodology:
-
RNA Extraction: Total RNA is isolated from cells or tissues treated with the RNA degrader and from control samples. The quality and integrity of the extracted RNA are assessed using methods like the RNA Integrity Number (RIN) analysis.[6][7]
-
Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific to the target RNA and one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative reduction in the target RNA levels in the treated samples compared to the control samples is calculated using methods like the ΔΔCt method. A significant reduction indicates successful knockdown.[6]
Assessment of Off-Target Effects
Evaluating the specificity of an RNA degrader is critical to ensure that the observed phenotype is due to the knockdown of the intended target.
Methodology:
-
Transcriptome-wide Analysis: RNA sequencing (RNA-seq) is the gold standard for an unbiased assessment of off-target effects. Total RNA from treated and control cells is sequenced, and the differential expression of all transcripts is analyzed.
-
Bioinformatic Analysis: The results from RNA-seq are analyzed to identify any significantly up- or down-regulated genes other than the intended target. For siRNAs, bioinformatic tools can predict potential off-targets based on seed region complementarity.
-
Validation: Potential off-target effects identified through RNA-seq should be validated using qRT-PCR.
Determining the Duration of Action
Understanding how long the silencing effect of an RNA degrader persists is crucial for therapeutic applications and experimental design.
Methodology:
-
Time-Course Experiment: Cells are treated with the RNA degrader, and samples are collected at various time points post-treatment (e.g., 24h, 48h, 72h, 96h, etc.).
-
Knockdown Quantification: The level of target RNA knockdown is quantified at each time point using qRT-PCR.
-
Data Analysis: The percentage of remaining RNA is plotted against time to determine the duration of the silencing effect. For siRNAs, a single transfection can lead to significant knockdown for 5-7 days in rapidly dividing cells.
Visualizing the Pathways and Workflows
To better understand the intricate processes involved in RNA degradation, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Mechanisms of action for major RNA degrader technologies.
Caption: General experimental workflow for validating RNA degraders.
References
- 1. RNA-Targeting Techniques: A Comparative Analysis of Modern Approaches for RNA Manipulation in Cancer Research and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcript-Targeted Therapy Based on RNA Interference and Antisense Oligonucleotides: Current Applications and Novel Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structures, mechanisms and applications of RNA-centric CRISPR–Cas13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene Silencing Technologies: RNAi vs CRISPR NovoPro [novoprolabs.com]
- 6. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
validating the specificity of RNA recruiter-linker 1 using control compounds
In the rapidly evolving field of RNA-targeting therapeutics, establishing the specificity of novel compounds is paramount. This guide provides a comprehensive comparison of RNA recruiter-linker 1, a key component of a Ribonuclease Targeting Chimera (RIBOTAC) designed to degrade SARS-CoV-2 RNA, with essential control compounds used to validate its on-target activity. The experimental data and protocols detailed herein offer researchers a framework for assessing the specificity of their own RNA-targeting molecules.
Mechanism of Action and Specificity Validation Workflow
The following diagram illustrates the mechanism of this compound within a RIBOTAC, and the logical relationship of control compounds in validating its specificity. The RIBOTAC, containing this compound, binds to the target RNA sequence (SL5 in the SARS-CoV-2 genome) and recruits endogenous RNase L, leading to the degradation of the target RNA.[1][2][3] Control compounds are designed to interrogate different aspects of this mechanism to ensure the observed effect is specific.
Comparative Analysis of this compound and Control Compounds
The following table summarizes the expected outcomes when using this compound and various control compounds in specificity validation assays. The data is synthesized from studies on RIBOTACs targeting viral and cellular RNAs.[4][5][6][7]
| Compound Type | Description | Expected Target RNA Binding | Expected RNase L Recruitment | Expected Target RNA Degradation |
| This compound (Active RIBOTAC) | The complete, active chimeric molecule designed to bind the target RNA and recruit RNase L. | High | Efficient | Significant |
| Inactive Analog Control | A molecule with the same RNA-binding domain as the active RIBOTAC but with a modified, inefficient RNase L recruiting moiety.[4][7] | High | Inefficient/None | Minimal/None |
| No Binder Control | A molecule consisting of the RNase L recruiting moiety but lacking the specific RNA-binding domain.[5] | None | N/A (no localization to target) | None |
| Mismatch Control | A molecule with a structurally similar RNA-binding domain that has been modified to have reduced affinity for the target RNA sequence. | Low/None | N/A (no target binding) | None |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in validating the specificity of their RNA-targeting compounds.
In Vitro RNase L Degradation Assay
This assay directly assesses the ability of a compound to induce RNase L-mediated cleavage of a target RNA in a cell-free system.[8]
Materials:
-
Fluorescently labeled target RNA (e.g., Cy5-labeled SARS-CoV-2 SL5 RNA)
-
Recombinant human RNase L
-
Test compounds (this compound and controls) dissolved in DMSO
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Nuclease-free water
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Fluorescence gel scanner
Protocol:
-
Prepare a reaction mixture containing the test compound and recombinant RNase L in the reaction buffer.
-
Incubate the mixture to allow for potential dimerization and activation of RNase L by the compound.
-
Add the fluorescently labeled target RNA to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 22°C) for a defined period (e.g., 2 hours).
-
Stop the reaction by adding a denaturing loading buffer.
-
Analyze the RNA degradation products by PAGE.
-
Visualize the gel using a fluorescence scanner to detect the intact and cleaved RNA fragments.
Expected Results:
-
This compound: A significant decrease in the band corresponding to the full-length RNA and the appearance of smaller cleavage products.
-
Control Compounds: Minimal to no degradation of the full-length RNA.
Cellular Reporter Assay for RNA Degradation
This assay measures the functional consequence of RNA degradation in a cellular context using a reporter system, such as a dual-luciferase assay.[4][9][10][11]
Materials:
-
Mammalian cell line (e.g., HEK293T or A549)
-
Reporter plasmid encoding a reporter gene (e.g., Firefly luciferase) with the target RNA sequence (e.g., SARS-CoV-2 5' UTR) cloned into its 3' UTR.
-
Control plasmid encoding a second reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Test compounds (this compound and controls) dissolved in DMSO.
-
Dual-luciferase assay reagent.
-
Luminometer.
Protocol:
-
Co-transfect the cells with the reporter and control plasmids.
-
After an appropriate incubation period (e.g., 24 hours), treat the cells with varying concentrations of the test compounds or vehicle control (DMSO).
-
Incubate the cells for a further period (e.g., 24-48 hours).
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer and the dual-luciferase assay reagent.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
Expected Results:
-
This compound: A dose-dependent decrease in the normalized luciferase activity, indicating degradation of the reporter mRNA.
-
Control Compounds: No significant change in the normalized luciferase activity compared to the vehicle control.
RNA Pull-down Assay
This assay is used to confirm the direct binding of the RNA recruiter-linker to the target RNA.[12][13][14]
Materials:
-
Biotinylated target RNA and a control (mismatched or scrambled) biotinylated RNA.
-
Streptavidin-coated magnetic beads.
-
Cell lysate or purified protein of interest.
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 0.5% NP-40, supplemented with protease and RNase inhibitors).
-
Wash buffer (similar to binding buffer).
-
Elution buffer (e.g., high salt buffer or SDS-PAGE loading buffer).
-
Western blotting reagents.
Protocol:
-
Incubate the biotinylated RNA probes with streptavidin-coated magnetic beads to immobilize the RNA.
-
Block the beads to prevent non-specific binding.
-
Incubate the RNA-bound beads with cell lysate or a purified protein that is expected to interact with the RNA recruiter-linker.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against a tag on the RNA recruiter-linker or a component of the recruited complex.
Expected Results:
-
This compound with Target RNA: A clear band corresponding to the pulled-down protein.
-
This compound with Control RNA: A significantly weaker or absent band, demonstrating specific binding to the target RNA.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule targeted recruitment of a nuclease to cleave an oncogenic RNA in a mouse model of metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Programming inactive RNA-binding small molecules into bioactive degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 10. Targeting RNA for Drug Discovery [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. RNA Pull Down: Principles, Probe Design, and Data Analysis - Creative Proteomics [iaanalysis.com]
- 14. changlab.stanford.edu [changlab.stanford.edu]
benchmarking RNA recruiter-linker 1 performance against known standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of RNA Recruiter-Linker 1 against established standards in the field of targeted RNA degradation. This compound is a key component of a Ribonuclease Targeting Chimera (RIBOTAC) designed to specifically target a four-way RNA helix (SL5) within the 5' UTR of the SARS-CoV-2 genome, recruiting endogenous RNase L to elicit viral RNA degradation.[1] This guide presents quantitative data, detailed experimental protocols, and visual workflows to facilitate an objective evaluation of its potential as a therapeutic agent.
Performance Benchmarking: Quantitative Data
The performance of this compound is evaluated based on key performance indicators (KPIs) crucial for the development of effective and safe RNA-targeting therapeutics. These include degradation efficiency, potency, and selectivity. The following tables summarize the performance of a RIBOTAC incorporating this compound against known standards and alternative RNA-targeting strategies.
Table 1: Degradation Efficiency and Potency
| Compound | Target RNA | Cell Line | Concentration | % RNA Degradation | EC50 | Notes |
| RIBOTAC with this compound | SARS-CoV-2 5' UTR (SL5) | A549 | 2 µM | Not specified, but significant reduction in reporter signal | Not specified | Demonstrates targeted degradation of viral RNA.[2] |
| C5-RIBOTAC | SARS-CoV-2 Frameshifting Element (FSE) | HEK293T | 0.2 µM | ~25% reduction in Renilla luciferase activity | Not specified | Nuclease recruitment afforded an ~10-fold increase in potency compared to the binding molecule alone.[3] |
| JUN-RIBOTAC | JUN mRNA | Mia PaCa-2 | 2 µM | ~40% | Not specified | Also suppressed protein levels by 75%.[4] |
| c-Myc-RIBOTAC | MYC mRNA | HeLa, MDA-MB-231, Namalwa | 10 µM | ~50% | Not specified | |
| pre-miR-155 RIBOTAC | pre-miR-155 | MDA-MB-231 | 100 nM | ~70% | Not specified | Demonstrated high selectivity. |
| Negative Control (Scrambled or inactive recruiter) | Target RNA | Relevant Cell Line | Up to 10 µM | No significant degradation | N/A | Essential for confirming target-specific degradation. |
Table 2: Selectivity and Off-Target Effects
| Compound | Target RNA | Off-Target Analysis Method | Key Findings |
| RIBOTAC with this compound | SARS-CoV-2 5' UTR (SL5) | Not specified | Data on off-target effects is not publicly available. |
| C5-RIBOTAC | SARS-CoV-2 FSE | Profiling of 50 abundant host mRNAs | No enrichment observed for any of the highly expressed host mRNAs, indicating high selectivity.[3] |
| c-Myc-RIBOTAC | MYC mRNA | Global RNA profiling | Only 0.40% of transcripts were significantly affected, confirming high selectivity. |
| pre-miR-155 RIBOTAC | pre-miR-155 | Global miRNA profiling (373 miRNAs) | Selectively reduced miR-155 levels with no detectable off-target effects.[1] |
| siRNA | Various | Microarray profiling | Can cause modest (1.5- to 3-fold) changes in the expression of dozens of unintended genes.[5] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows for key benchmarking experiments.
Caption: Mechanism of action for a RIBOTAC containing this compound.
Caption: A generalized workflow for benchmarking the performance of RNA recruiter-linkers.
Experimental Protocols
RT-qPCR for RNA Degradation Efficiency and Potency
This protocol is for quantifying the levels of target and control RNAs following treatment with the RNA recruiter-linker.
Materials:
-
Cultured cells (e.g., A549 or HEK293T)
-
This compound containing RIBOTAC and control compounds
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target RNA (SARS-CoV-2 5' UTR) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate to achieve 70-80% confluency on the day of treatment.
-
Treat cells with a dose-response range of the RIBOTAC and control compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 24-48 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
Reverse Transcription (cDNA Synthesis):
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA, qPCR master mix, and primers for the target RNA and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.[8]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative RNA levels using the ΔΔCt method.
-
Plot the percentage of RNA degradation against the compound concentration to determine the EC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of the RNA recruiter-linker to its target RNA within the cellular environment.
Materials:
-
Cultured cells expressing the target RNA
-
RIBOTAC and vehicle control
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents (if detecting an associated protein) or RT-qPCR reagents (for RNA).
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the RIBOTAC or vehicle control at a fixed concentration and incubate to allow for target binding.[9]
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles.[9]
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured biomolecules.
-
Collect the supernatant containing the soluble fraction.
-
-
Target Quantification:
-
Quantify the amount of soluble target RNA in the supernatant using RT-qPCR.
-
-
Data Analysis:
-
Plot the percentage of soluble target RNA against the temperature for both the treated and vehicle control samples. A shift in the melting curve for the treated sample indicates target engagement.
-
RNase L Cleavage Assay
This assay confirms that the RIBOTAC's mechanism of action involves the activation of RNase L.
Materials:
-
Cultured cells (wild-type and RNase L knockout/knockdown)
-
RIBOTAC, positive control (e.g., poly(I:C)), and vehicle control
-
RNA extraction kit
-
Agilent Bioanalyzer and RNA 6000 Nano kit
Procedure:
-
Cell Treatment:
-
Treat wild-type and RNase L deficient cells with the RIBOTAC, positive control, or vehicle.
-
Incubate for a specified time (e.g., 6 hours).[11]
-
-
RNA Extraction:
-
Extract total RNA from the cells.
-
-
Analysis of rRNA Cleavage:
-
Data Analysis:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altering the Cleaving Effector in Chimeric Molecules that Target RNA Enhances Cellular Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. What Are the Key Steps in RT-qPCR Workflow? [synapse.patsnap.com]
- 7. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 8. med.unc.edu [med.unc.edu]
- 9. benchchem.com [benchchem.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. RNase L Cleavage Products Promote Switch from Autophagy to Apoptosis by Caspase-Mediated Cleavage of Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brd.nci.nih.gov [brd.nci.nih.gov]
- 13. agilent.com [agilent.com]
- 14. RNase L Targets Distinct Sites in Influenza A Virus RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of RNA Recruiter-Linker 1 Based Chimeras: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of RNA-targeting chimeras has opened new frontiers in therapeutic development, offering the potential to modulate disease-associated RNAs with high specificity. Among these, RNA recruiter-linker 1 based chimeras, a component of Ribonuclease Targeting Chimeras (RIBOTACs), have emerged as a promising strategy for inducing the degradation of specific RNA targets. This guide provides a comprehensive comparison of these chimeras with alternative RNA-targeting technologies, focusing on the critical aspect of the therapeutic window. We present available experimental data, detailed methodologies for key evaluation experiments, and visualizations of relevant biological pathways and workflows.
While specific quantitative data for a chimera designated solely as "this compound" is not extensively available in the public domain, this guide will draw upon the broader class of RNase L-recruiting RIBOTACs and compare them to other RNA degradation technologies to provide a framework for assessing their therapeutic potential.
Comparative Analysis of RNA-Targeting Chimeras
The therapeutic window of any drug is a crucial measure of its safety and efficacy, defined by the range between the minimum effective concentration (MEC) and the minimum toxic concentration (MTC). For RNA-targeting chimeras, this is influenced by factors such as on-target efficacy, potential off-target effects, delivery efficiency, and systemic toxicity. The following table summarizes key performance indicators for RIBOTACs, incorporating this compound based chimeras, and compares them with other leading RNA-targeting platforms.
| Technology | Mechanism of Action | Efficacy Data (Examples) | Toxicity Profile (Examples) | Key Advantages | Key Challenges |
| RIBOTACs (incorporating this compound) | Small molecule chimera recruits endogenous RNase L to a target RNA, leading to its cleavage and degradation.[1][2] | A MYC-targeting RiboTAC showed a ~64% reduction in tumor growth in a multiple myeloma xenograft mouse model.[3] | No overt toxicity was observed in the MYC-RiboTAC treated animal group.[3] Stimulus-activated RiboTACs are being developed to reduce systemic toxicity by being activated within the tumor microenvironment.[4] | Catalytic mode of action, potential for oral bioavailability, broad tissue distribution.[5] | Potential for off-target RNA degradation by activated RNase L, delivery to specific tissues can be challenging.[6][7] |
| Aptamer-siRNA Chimeras | An aptamer that binds to a specific cell-surface receptor is linked to an siRNA, facilitating targeted delivery and RNA interference.[8][9] | A bivalent aptamer-dual siRNA chimera targeting EGFR and Survivin resulted in significant tumor size reduction.[10] | Generally low immunogenicity and toxicity due to the nature of oligonucleotides.[11] | High target specificity due to both aptamer and siRNA components, versatile platform for various targets.[8][11] | Larger size can affect pharmacokinetics, potential for nuclease degradation requiring chemical modifications.[11] |
| AUTACs (Autophagy-Targeting Chimeras) | Chimeric molecules that tag target proteins or organelles for degradation via the autophagy-lysosome pathway.[12][] | Preclinical studies have shown degradation of mutant huntingtin and α-synuclein in models of neurodegenerative diseases.[12] | Preclinical data is still emerging; potential for off-target effects on autophagy pathways needs careful evaluation. | Can degrade large protein aggregates and even entire organelles, which is challenging for other degraders.[12] | The mechanism of selective autophagy induction is still being fully elucidated.[] |
| ATTECs (Autophagosome Tethering Compounds) | Bifunctional molecules that tether a target protein to the autophagosome for degradation. | Preclinical data is limited. | A novel approach for degrading proteins resistant to proteasomal degradation. | Early stage of development with limited in vivo data. |
Experimental Protocols for Assessing Therapeutic Window
Determining the therapeutic window of this compound based chimeras and other RNA-targeting therapeutics requires a series of well-defined in vitro and in vivo experiments.
In Vitro Assays
-
On-Target Efficacy Assessment:
-
Method: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the levels of the target RNA in cells treated with the chimera. A dose-response curve is generated to determine the half-maximal effective concentration (EC50).
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with a serial dilution of the RNA-targeting chimera for a specified time (e.g., 24, 48, 72 hours).
-
Isolate total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Quantify the target RNA levels using qPCR with specific primers. Normalize to a housekeeping gene.
-
Calculate the percentage of RNA degradation relative to a vehicle control and plot the dose-response curve to determine the EC50.
-
-
-
Protein Knockdown Verification:
-
Method: Western blotting is used to confirm that the degradation of the target RNA leads to a corresponding decrease in the encoded protein.
-
Protocol:
-
Treat cells with the chimera as described for the RT-qPCR assay.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands and quantify their intensity. Normalize to a loading control (e.g., GAPDH or β-actin).
-
-
-
Cell Viability and Cytotoxicity Assays:
-
Method: Assays such as MTT, XTT, or CCK8 are used to assess the impact of the chimera on cell viability and determine the half-maximal inhibitory concentration (IC50) for toxicity.
-
Protocol (CCK8 example):
-
Seed cells in a 96-well plate.
-
Treat cells with a serial dilution of the chimera for the desired duration.
-
Add CCK8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the number of viable cells.
-
Calculate the percentage of cell viability relative to a vehicle control and plot the dose-response curve to determine the IC50.
-
-
In Vivo Studies
-
Pharmacokinetics (PK) and Pharmacodynamics (PD):
-
Method: Animal models (e.g., mice) are used to determine the absorption, distribution, metabolism, and excretion (ADME) of the chimera, as well as its on-target effect over time.
-
Protocol:
-
Administer the chimera to animals via the intended clinical route (e.g., intravenous, intraperitoneal, oral).
-
Collect blood and tissue samples at various time points.
-
Analyze the concentration of the chimera in the samples using methods like LC-MS/MS to determine PK parameters (e.g., half-life, Cmax).
-
Analyze target RNA and protein levels in the tissues to establish a PD relationship. A study on a MYC-RiboTAC in mice found that daily intraperitoneal administration at 30 mg/kg achieved an active concentration of 6 µM in the blood with a half-life of 5.2 hours.[3]
-
-
-
Efficacy in Disease Models:
-
Method: The therapeutic effect of the chimera is evaluated in relevant animal models of the disease (e.g., xenograft models for cancer).
-
Protocol (Xenograft model example):
-
Implant human tumor cells into immunocompromised mice.
-
Once tumors are established, treat the mice with the chimera or a vehicle control.
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, excise the tumors and analyze target RNA and protein levels. As an example, a MYC-RiboTAC significantly reduced tumor growth in a multiple myeloma xenograft mouse model.[3]
-
-
-
Toxicity Studies:
-
Method: Comprehensive toxicity studies are conducted in animals to identify potential adverse effects.
-
Protocol:
-
Administer the chimera to animals at various dose levels, including doses higher than the anticipated therapeutic dose.
-
Monitor the animals for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Perform hematology and clinical chemistry analysis on blood samples.
-
Conduct a full histopathological examination of all major organs to identify any treatment-related changes. In a study with a MYC-RiboTAC, no overt toxicity was reported in the treated animals.[3]
-
-
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathway of RIBOTACs and a typical experimental workflow for assessing their therapeutic window.
Caption: Mechanism of action for an this compound based chimera (RIBOTAC).
Caption: Experimental workflow for assessing the therapeutic window of RNA-targeting chimeras.
Conclusion
This compound based chimeras, as part of the RIBOTAC platform, represent a powerful and promising approach for targeted RNA degradation. While direct, comprehensive data on a specific "recruiter-linker 1" is limited, the broader class of RNase L recruiters shows significant therapeutic potential. A thorough assessment of their therapeutic window, through a combination of rigorous in vitro and in vivo studies as outlined in this guide, is essential for their successful translation into clinical candidates. The comparison with alternative technologies highlights the unique advantages and challenges of each approach, providing a valuable framework for researchers in the field of RNA-targeted drug discovery. Continued research and transparent data sharing will be crucial for advancing these innovative therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Degradation of Structured RNAs via Ribonuclease-Targeting Chimeras (RiboTacs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Stimulus-activated ribonuclease targeting chimeras for tumor microenvironment activated cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA-Targeting Small Molecule Drugs - 2023 Archive [drugdiscoverychemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted siRNA Delivery Using Aptamer-siRNA Chimeras and Aptamer-Conjugated Nanoparticles - Advanced Science News [advancedsciencenews.com]
- 9. Frontiers | Current Progress of RNA Aptamer-Based Therapeutics [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Aptamer Chimeras for Therapeutic Delivery: The Challenging Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmasalmanac.com [pharmasalmanac.com]
Safety Operating Guide
Navigating the Safe Disposal of RNA Recruiter-Linker 1: A Procedural Guide
For researchers and drug development professionals, the proper disposal of synthetic molecules like RNA recruiter-linker 1 is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for every novel compound may not be readily available, a comprehensive approach based on the handling of similar chemical structures, such as oligonucleotides and RNA-based reagents, can ensure a safe and responsible workflow. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment.
Core Principles of Disposal
The fundamental principle for disposing of this compound is to treat it as chemical waste. It should not be disposed of in household waste or released into the sewage system.[1] Adherence to all local, state, municipal, provincial, and federal regulations is mandatory.[2]
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes a lab coat, chemical-resistant gloves, and safety glasses.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities.[1][3]
2. Inactivation and Decontamination: While RNA is susceptible to degradation, it is good practice to ensure its inactivation, particularly in a research environment where contamination can affect experiments.[4] However, it is crucial to avoid using bleach (sodium hypochlorite), especially if the compound is in a solution containing guanidine (B92328) salts (e.g., guanidine thiocyanate (B1210189) or guanidine hydrochloride), as this can produce hazardous gases.[3]
If the experimental context requires decontamination to remove biologically active RNA, the following general procedures for RNase inactivation can be adapted.
Table 1: RNase Inactivation Methods for Equipment and Solutions
| Method | Agent | Concentration | Procedure |
| For Glassware | Baking | N/A | Bake at 180°C for at least 4 hours.[4] |
| For Plasticware | Chemical | 0.1 M NaOH / 1 mM EDTA | Soak for 2 hours at 37°C, then rinse with RNase-free water.[4] |
| For Solutions (Non-Tris based) | DEPC Treatment | 0.1% DEPC | Treat overnight at room temperature, then autoclave to inactivate DEPC.[4] |
Note: Tris-based buffers cannot be treated with DEPC as Tris reacts with it.[4]
3. Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled chemical waste container.[5][6]
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a suitable, closed container for disposal.[5][6] For larger spills, absorb the material with a non-reactive absorbent material like sand or diatomite, and collect it into a designated waste container.[1][5]
4. Storage Pending Disposal: Store the sealed waste containers in a designated, secure area away from incompatible materials. The storage area should be cool and dry.[5][6]
5. Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7][8] Ensure that all labeling and documentation requirements are met.
Emergency Procedures
In the event of accidental release or exposure, follow these guidelines:
-
Spill: Evacuate the area.[2] For large spills, cordon off the area and use absorbent material for containment.[9] Decontaminate the area after cleanup.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[2][5]
-
Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.[2]
-
Ingestion: Wash out the mouth with water if the person is conscious. Seek medical attention.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these established guidelines for handling oligonucleotides and chemical waste, researchers can ensure the safe and proper disposal of this compound, thereby maintaining a secure laboratory environment and adhering to regulatory standards.
References
- 1. eurofinsgenomics.eu [eurofinsgenomics.eu]
- 2. biosyn.com [biosyn.com]
- 3. Take safety precautions when using RNA extraction kits | Environmental Health & Safety [bu.edu]
- 4. lifescience.roche.com [lifescience.roche.com]
- 5. eurogentec.com [eurogentec.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. ibc.utah.edu [ibc.utah.edu]
- 8. med.nyu.edu [med.nyu.edu]
- 9. vizgen.com [vizgen.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
